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5H-3,5a-Epoxynaphth[2,1-c]o Documentation Hub

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  • Product: 5H-3,5a-Epoxynaphth[2,1-c]o
  • CAS: 1153-34-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Stereoselective Synthesis of Epoxynaphtho-Oxepin Scaffolds: Strategies and Methodologies for Drug Discovery

Abstract The epoxynaphtho-oxepin scaffold represents a privileged heterocyclic motif with significant potential in medicinal chemistry and drug development. Its unique three-dimensional architecture, combining the rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The epoxynaphtho-oxepin scaffold represents a privileged heterocyclic motif with significant potential in medicinal chemistry and drug development. Its unique three-dimensional architecture, combining the rigid naphthyl group with a flexible oxepine ring and a reactive epoxide, offers a versatile platform for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of these complex scaffolds. We will explore established and emerging methodologies, from the construction of the core naphtho-oxepin framework to the stereocontrolled installation of the epoxide functionality. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these promising scaffolds in their discovery programs.

Introduction: The Therapeutic Potential of Epoxynaphtho-Oxepin Scaffolds

Seven-membered heterocyclic rings, such as oxepins, are prevalent in a variety of biologically active natural products.[1] The fusion of an oxepine ring to a naphthalene system creates a unique and conformationally complex scaffold. The introduction of a stereochemically defined epoxide onto the oxepine ring further enhances the structural diversity and potential for biological interactions. These scaffolds have been investigated for a range of therapeutic applications, including their potential as antiplasmodial and cytotoxic agents.[2][3] The precise control of stereochemistry is paramount, as different stereoisomers often exhibit distinct biological activities and pharmacological profiles.[4] This guide will delve into the synthetic strategies that enable the selective synthesis of specific stereoisomers of epoxynaphtho-oxepin scaffolds.

Strategic Approaches to the Naphtho-Oxepin Core

The construction of the foundational naphtho-oxepin ring system is the critical first step in the synthesis of the target epoxidized scaffolds. Several synthetic strategies have been developed to access this core structure, often leveraging intramolecular cyclization reactions.

HFIP-Promoted Intramolecular Epoxide Ring-Opening Cyclization

A powerful and diastereoselective method for the synthesis of naphtho[1,8-bc]oxepines involves the hexafluoroisopropanol (HFIP)-promoted intramolecular ring-opening of a tethered epoxide.[1] This approach provides a high degree of regio- and diastereoselectivity.

The reaction proceeds via a regioselective 7-endo cyclization at the peri (C8) position of the naphthalene ring. The π-activating aryl group on the epoxide and substituents on the naphthalene framework play a crucial role in facilitating the reaction.[1] This method is notable for its mild reaction conditions and broad substrate scope.

Experimental Protocol: Synthesis of Naphtho[1,8-bc]oxepine via HFIP-Promoted Cyclization [1]

  • Substrate Preparation: Synthesize the starting material, a 2-[(2-substituted-1-naphthyloxy)methyl]-3-aryloxirane, through standard etherification and epoxidation procedures.

  • Cyclization Reaction: Dissolve the oxirane substrate in hexafluoroisopropanol (HFIP).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the HFIP under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired naphtho[1,8-bc]oxepine derivative.

Stereoselective Epoxidation of the Naphtho-Oxepin Core

Once the naphtho-oxepin scaffold is in hand, the next critical step is the stereoselective introduction of the epoxide onto the oxepine ring's double bond. The choice of epoxidation method is crucial for controlling the stereochemical outcome.

Metal-Catalyzed Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a well-established and powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins.[5][6] This reaction utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[5] The bulky chiral salen ligand effectively shields one face of the alkene, leading to the preferential delivery of the oxygen atom to the other face, thus inducing high enantioselectivity.[6]

Diagram: Jacobsen-Katsuki Epoxidation Catalytic Cycle

Jacobsen_Katsuki_Epoxidation Mn_III Mn(III)-Salen Catalyst Mn_V_O Mn(V)-Oxo Intermediate Mn_III->Mn_V_O Oxidation Epoxide_Product Epoxynaphtho-oxepin Product Mn_V_O->Epoxide_Product Oxygen Transfer Naphtho_oxepin Naphtho-oxepin Substrate Naphtho_oxepin->Mn_V_O Epoxide_Product->Mn_III Catalyst Regeneration Oxidant NaOCl (Oxidant) Oxidant->Mn_III Byproduct NaCl Oxidant->Byproduct caption Figure 1: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Dodecahydro-tetramethyl-epoxynaphthoxepin and its Analogs

Abstract: The structural elucidation of complex polycyclic ethers is a significant challenge in modern analytical chemistry, requiring a multi-faceted spectroscopic approach. This guide provides an in-depth methodology f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The structural elucidation of complex polycyclic ethers is a significant challenge in modern analytical chemistry, requiring a multi-faceted spectroscopic approach. This guide provides an in-depth methodology for the characterization of intricate molecular architectures, exemplified by the target class "dodecahydro-tetramethyl-epoxynaphthoxepin." As this specific molecule is not documented in scientific literature, this whitepaper will utilize the well-characterized, structurally analogous diterpenoid (-)-Ambroxide to demonstrate a field-proven, rigorous workflow. This document details the synergistic use of mass spectrometry, infrared spectroscopy, and a suite of advanced one- and two-dimensional nuclear magnetic resonance (NMR) experiments to achieve unambiguous structural and stereochemical assignment. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the analysis of complex natural products and synthetic molecules.

Introduction: The Challenge of Complex Saturated Polycycles

The structural determination of molecules like dodecahydro-tetramethyl-epoxynaphthoxepin—and its real-world analogs such as (-)-Ambroxide—presents formidable challenges.[1] These molecules are characterized by:

  • High Degree of Saturation: The saturated dodecahydronaphthalene (decalin) core leads to a dense region of overlapping signals in the proton NMR spectrum (¹H NMR), making direct interpretation difficult.[2][3]

  • Stereochemical Complexity: Multiple chiral centers give rise to a large number of possible diastereomers, each with unique biological and physical properties. Distinguishing these requires advanced techniques sensitive to through-space atomic proximity.[4][5]

  • Presence of Heteroatoms: The ether and epoxide oxygen atoms induce significant changes in the chemical environment of nearby protons and carbons, but provide no direct NMR-active nuclei themselves, requiring indirect detection methods.[6][7]

To overcome these challenges, a holistic and systematic approach is essential. No single technique can provide the complete picture; instead, data from multiple spectroscopic methods must be carefully integrated. Modern NMR spectroscopy, in particular, has become the premier tool for solving such complex structures, often using less than a milligram of sample.[8][9][10] This guide will walk through the logical workflow, from establishing the molecular formula to defining the three-dimensional structure.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structural elucidation is to determine the molecular formula and identify the key functional groups present. This information provides the fundamental constraints for piecing together the molecular puzzle.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.

Expert Insight: Electron Impact (EI) is a common ionization technique for molecules like Ambroxide, often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[11] EI provides not only the molecular ion but also a characteristic fragmentation pattern that can offer initial structural clues. The fragmentation of cyclic ethers often initiates with the loss of an alkyl group via α-cleavage.[12][13][14]

Technique Purpose Expected Result for (-)-Ambroxide (C₁₆H₂₈O)
HRMS (EI) Determine exact mass and molecular formula.Molecular Ion (M⁺): m/z 236.2140 (Calculated: 236.2140)[15][16]
MS (EI) Analyze fragmentation patterns for structural clues.Key Fragments: m/z 221 [M-CH₃]⁺, 193 [M-C₃H₇]⁺, 137[11]

Experimental Protocol: GC-MS (EI)

  • Sample Preparation: Dissolve ~1 mg of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into a GC-MS system equipped with a capillary column (e.g., HP-5MS).

  • Ionization: Utilize electron impact (EI) ionization at a standard energy of 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to distinguish the molecular ion peak and key fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17] For polycyclic ethers, its primary role is often confirmatory—verifying the presence of C-O bonds and the crucial absence of other groups like hydroxyls (-OH) or carbonyls (C=O).[7][15]

Expert Insight: The C-O stretching vibration in saturated ethers typically appears as a strong band in the 1300-1000 cm⁻¹ region.[6][18] Epoxide rings also show characteristic stretching vibrations in this region, with key bands often observed around 1250 cm⁻¹, 950-810 cm⁻¹, and 880-750 cm⁻¹.[19]

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for Polycyclic Ethers
C-H Stretch (sp³)2850-3000Confirms the saturated aliphatic backbone.[15]
C-O Stretch1000-1300Strong absorption confirming the presence of ether/epoxide functionalities.[6][18]
O-H Stretch~3200-3600Absence confirms no alcohol groups.
C=O Stretch~1650-1800Absence confirms no ketone, aldehyde, or ester groups.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structure elucidation of complex organic molecules.[20][21] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and reveals how the atoms are connected.

One-Dimensional (1D) NMR: The Initial Blueprint

¹H and ¹³C NMR spectra provide the first detailed look at the molecular environment.

  • ¹H NMR: Gives information on the number of distinct proton environments, their electronic surroundings (chemical shift), their integration (number of protons), and their through-bond connectivity to neighboring protons (J-coupling).

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that differentiates carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent.[22][23]

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 1-5 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[11]

  • Instrumentation: Record spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion.[11]

  • Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra following instrument-specific protocols.

Two-Dimensional (2D) NMR: Assembling the Puzzle

For a complex, saturated molecule, 1D spectra alone are insufficient due to severe signal overlap. 2D NMR experiments are essential to resolve these ambiguities and build the molecular framework piece by piece.[24]

The following diagram illustrates the logical workflow for using a suite of 2D NMR experiments to build a molecular structure from its constituent parts.

G H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connections) H1->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC Correlates Protons to Carbons C13 ¹³C & DEPT-135 (Carbon Count & Type) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Connects Spin Fragments HSQC->HMBC Final Final Structure (Constitution + Stereochemistry) HMBC->Final Assembles Carbon Skeleton NOESY NOESY / ROESY (Through-Space Proximity) NOESY->Final

Caption: Workflow for NMR-based structure elucidation.

  • COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[25] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of "spin systems"—unbroken chains of connected protons (e.g., a -CH-CH₂- unit).[26]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal directly to the carbon atom it is attached to (a one-bond correlation).[25][26] It is incredibly powerful for assigning carbon signals based on their better-resolved proton partners.[22][24]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most critical for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four).[24][25] Expert Insight: The true power of HMBC lies in its ability to "see" across atoms that break a COSY spin system, such as quaternary carbons (carbons with no attached protons) and heteroatoms like oxygen.[22] By observing a correlation from a methyl proton (CH₃) to a quaternary carbon, for instance, one can definitively link that methyl group to that specific carbon in the framework.

  • NOESY (Nuclear Overhauser Effect SpectroscopY): Once the 2D structure (constitution) is established, the final step is to determine the relative stereochemistry. The NOESY experiment detects protons that are close to each other in space (<5 Å), irrespective of their through-bond connectivity.[4][27] Cross-peaks indicate spatial proximity. For example, if two methyl groups on a decalin ring system show a NOESY correlation, they must be on the same face of the ring system (i.e., cis to each other).[5][28][29] For medium-sized molecules where the NOE effect can be zero, the ROESY experiment is preferred.[27]

Data Synthesis: Assembling the Structure of (-)-Ambroxide

By systematically applying the workflow, we can confidently assign the structure.

  • HRMS and FTIR: Establish the formula as C₁₆H₂₈O and confirm the presence of a saturated ether framework.

  • ¹³C/DEPT: Count 16 distinct carbon signals and classify them (e.g., four CH₃, several CH₂, CH, and quaternary carbons).

  • HSQC: Link every proton signal to its corresponding carbon signal.

  • COSY: Trace out the individual proton-proton coupling networks within the fused ring system.

  • HMBC: Use the long-range correlations from the four distinct methyl groups to connect the fragments identified by COSY. For example, correlations from the gem-dimethyl protons will anchor one part of the decalin ring, while correlations from the other methyls will connect to the other ring and the furan portion of the molecule.

  • NOESY: Observe key through-space correlations to establish the trans-fusion of the decalin rings and the relative orientation of the methyl groups and the ether bridge, confirming the final stereochemistry.

Summary of Spectroscopic Data for (-)-Ambroxide

The following table summarizes the key data points obtained through this comprehensive analysis.

Technique Parameter Observation for (-)-Ambroxide
HRMS Molecular Ion (m/z)236.2140[16]
FTIR Key Stretches (cm⁻¹)~2950 (C-H), ~1080 (C-O)[15]
¹³C NMR Number of Signals16
¹H NMR Methyl Signals (δ, ppm)Four distinct singlets, confirming the tetramethyl substitution.
HMBC Key CorrelationsCorrelations from methyl protons to quaternary carbons, linking the molecular framework.
NOESY Key CorrelationsThrough-space correlations confirming the relative stereochemistry of all chiral centers.

Conclusion

The spectroscopic characterization of complex, saturated polycyclic molecules like dodecahydro-tetramethyl-epoxynaphthoxepin and its real-world analog (-)-Ambroxide is a systematic process of data integration. While each spectroscopic technique provides a unique piece of the puzzle, it is their combined, logical application that allows for the unambiguous elucidation of constitution and stereochemistry. The workflow presented here—starting with foundational mass and infrared data and progressing through a hierarchical series of 1D and 2D NMR experiments—represents a robust and field-proven strategy for scientists in natural product chemistry, synthetic chemistry, and drug discovery.

References

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Available from: [Link]

  • Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Available from: [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. Available from: [Link]

  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Available from: [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher. Available from: [Link]

  • Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI. Available from: [Link]

  • Spectroscopy of Ethers and Epoxides. Oregon State University. Available from: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available from: [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Available from: [Link]

  • Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. Available from: [Link]

  • 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. PubMed. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • ambroxide | CAS#:65588-69-4. Chemsrc. Available from: [Link]

  • 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. ResearchGate. Available from: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available from: [Link]

  • 2D NMR. EPFL. Available from: [Link]

  • NOESY and ROESY. Available from: [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Chemical Properties of Ambroxide (CAS 6790-58-5). Cheméo. Available from: [Link]

  • Figure S9. 1 H NMR (500 MHz, CDCl 3 ) of 3 β ,15-dihydroxysclareolide ( 19 ). ResearchGate. Available from: [Link]

  • FTIR spectrum of the epoxide. ResearchGate. Available from: [Link]

  • The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. Available from: [Link]

  • (+)-Sclareolide. PubChem. Available from: [Link]

  • Decalins. Dalal Institute. Available from: [Link]

  • (PDF) 13C nuclear magnetic resonance studies. 81. Conformational inversion barriers of some cis-decalins determined by 13C nuclear magnetic resonance. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Available from: [Link]

  • The Proton Nuclear Magnetic Resonance Spectra of Cyclohexane, cis- and trans-Decalin, cis- and trans-Hydrindan and cis-Bicyclo[3.3.0]octane. ACS Publications. Available from: [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. Available from: [Link]

  • Sclareolide. NIST WebBook. Available from: [Link]

  • Mass Spectrometric Analysis...Aliphatic Ethers. ACS Publications. Available from: [Link]

  • Stereochemistry | How to read NOESY spectrum?. YouTube. Available from: [Link]

  • Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. Available from: [Link]

  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Royal Society of Chemistry. Available from: [Link]

  • sclareolide, 564-20-5. The Good Scents Company. Available from: [Link]

  • Polycyclic (anti)aromatic hydrocarbons: interstellar formation and spectroscopic characterization of biphenylene and benzopentalene. RSC Publishing. Available from: [Link]

  • Spectroscopic characterization of novel polycyclic aromatic polymers. PubMed. Available from: [Link]

  • Spectroscopic Characterization Of Polycyclic Aromatic Hydrocarbons and Their Radical Ions Trapped in Glasses. Available from: [Link]

  • Spectroscopic Properties of Polycyclic Aromatic Compounds. Amanote Research. Available from: [Link]

Sources

Foundational

Introduction: Defining the Chemical Identity of CAS 57345-19-4

An In-depth Technical Guide to the Chemical Properties of CAS Number 57345-19-4 This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of the compound registered un...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties of CAS Number 57345-19-4

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and applications of the compound registered under CAS number 57345-19-4. It is crucial to establish at the outset that this CAS number unequivocally identifies a synthetic fragrance ingredient known commercially as Amberketal or Amber Oxepin . Its formal IUPAC name is Dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin .[1][2]

An initial point of clarification is necessary. The query for this topic included the chemical name "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione." Extensive database searches confirm that this pyrimidinetrione derivative is a distinct chemical entity and is not associated with CAS number 57345-19-4. A related compound, 5-Butyl-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is registered under CAS number 841-73-6. This guide will focus exclusively on the validated compound for CAS 57345-19-4, Amberketal, a molecule of significant interest in the fields of perfumery and material science due to its unique olfactory properties and stability.[3][4]

Amberketal is a powerful synthetic aroma compound valued for its dry, woody, and amber notes.[4] Its complex molecular structure is derived from natural precursors, and its synthesis presents an interesting case study in multi-step organic chemistry. This guide will delve into its physicochemical characteristics, synthesis pathways, analytical validation methods, and applications, providing researchers, scientists, and drug development professionals with a thorough understanding of this compound.

Part 1: Core Physicochemical Properties of Amberketal

The fundamental physicochemical properties of Amberketal (CAS 57345-19-4) are summarized in the table below. These parameters are critical for its application in various formulations and for understanding its behavior in different chemical environments.

PropertyValueSource(s)
IUPAC Name Dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin[5]
Synonyms Amberketal, Amber Oxepin, Z11, Ambermor Ketal, Ketamber[2]
CAS Number 57345-19-4[1]
EINECS Number 260-686-4[1]
Molecular Formula C18H30O2[1]
Molecular Weight 278.43 g/mol [1]
Appearance Colorless to pale yellow liquid or white crystalline solid[4][6]
Odor Profile Dry, woody, ambery, with a powdery musk character[3][4]
Boiling Point 300.9 °C at 760 mmHg (predicted)[7]
Melting Point 115-117 °C (for the crystalline solid form)[6]
Flash Point Approximately 122.3 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol.[6]
LogP (Octanol-Water Partition Coefficient) 4.7 (estimated)[1]
Vapor Pressure 0.0011 mmHg @ 20 °C
Density Approximately 1.05 g/cm³[7]
Refractive Index 1.43600 to 1.44600 @ 20.00 °C

The physical state of Amberketal can vary, being commercially available as both a liquid and a crystalline solid. This is likely due to the presence of different isomers or the purification level of the product. The high LogP value indicates its lipophilic nature, which is consistent with its insolubility in water and good solubility in organic solvents and oils, a key property for its use in fragrance formulations.

Part 2: Synthesis of Amberketal

Amberketal is a structurally complex molecule, and its synthesis is a multi-step process that often starts from naturally occurring terpenes. The most common precursors are manool, extracted from the "pink pine" tree (Halocarpus biformis), and L-abietic acid.[7]

A representative synthesis pathway starting from L-abietic acid involves several key transformations.[7] This approach highlights the conversion of a readily available natural product into a high-value specialty chemical.

Key Synthetic Steps from L-Abietic Acid:
  • Reduction and Modification of the Carboxylic Acid Group: The carboxylic acid functionality of L-abietic acid is typically reduced to an alcohol.

  • Oxidative Cleavage: A crucial step involves the oxidative cleavage of a double bond within the ring structure to form a key intermediate with aldehyde and ketone functionalities.

  • Selective Reductions: The synthesis requires the selective reduction of certain functional groups while preserving others. For instance, a conjugated double bond and an aldehyde may be reduced in the presence of a ketone.

  • Intramolecular Cyclization: The final ring system of Amberketal is formed through an intramolecular cyclization, leading to the characteristic epoxy-oxepine structure.

Below is a conceptual workflow illustrating the synthesis of Amberketal.

G cluster_start Starting Material cluster_synthesis Synthetic Transformations cluster_end Final Product L-Abietic_Acid L-Abietic Acid Reduction Reduction of Carboxylic Acid L-Abietic_Acid->Reduction Step 1 Oxidative_Cleavage Oxidative Cleavage Reduction->Oxidative_Cleavage Step 2 Selective_Reduction Selective Reduction of Aldehyde Oxidative_Cleavage->Selective_Reduction Step 3 Cyclization Intramolecular Cyclization Selective_Reduction->Cyclization Step 4 Amberketal Amberketal (CAS 57345-19-4) Cyclization->Amberketal

Caption: Conceptual workflow for the synthesis of Amberketal.

Recent developments have also explored alternative synthetic routes to address the limited availability of natural precursors like manool.[8]

Part 3: Analytical Methodologies for Amberketal

The quality control and identification of Amberketal in raw materials and finished products rely on standard analytical techniques in organic chemistry. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for its analysis.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds like Amberketal.[11] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint. This allows for both the identification and quantification of Amberketal, even in complex matrices like cosmetic products.[12]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for the structural elucidation of Amberketal.[13][14] The IR spectrum reveals the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation at characteristic frequencies. For Amberketal, key absorptions would correspond to C-O stretching vibrations of the ether and ketal functionalities, as well as C-H stretching and bending vibrations of the aliphatic backbone.

The following diagram illustrates a typical analytical workflow for the quality control of Amberketal.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Amberketal Sample (Raw Material or in Product) Dilution Dilution in Appropriate Solvent Sample->Dilution GC_MS GC-MS Analysis Dilution->GC_MS IR_Spectroscopy IR Spectroscopy Dilution->IR_Spectroscopy Identification Identification via Mass Spectrum and Retention Time GC_MS->Identification Quantification Quantification using Calibration Standards GC_MS->Quantification Structural_Verification Structural Verification via IR Spectrum IR_Spectroscopy->Structural_Verification

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Exploratory

A Guide to the Hypothetical Crystal Structure Analysis of 5H-3,5a-Epoxynaphth[2,1-c]oxepin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of the novel bridged polycyclic ether, 5H-3,5a-Epoxynaphth[2,1-c]oxepin. While a definitive crystal structure for this specific molecule is not publicly available, this document presents a technically rigorous, hypothetical pathway for its determination and analysis, grounded in established principles of synthetic chemistry and X-ray crystallography. This serves as an expert-led framework for researchers undertaking similar structural investigations.

Introduction to 5H-3,5a-Epoxynaphth[2,1-c]oxepin: A Molecule of Interest

5H-3,5a-Epoxynaphth[2,1-c]oxepin, with the molecular formula C₁₈H₃₀O₂[1][2][3][4][5], represents a complex and sterically demanding molecular architecture. Its rigid, fused-ring system, incorporating an epoxide and an oxepine ring, makes it a compelling target for structural elucidation. Understanding the precise three-dimensional arrangement of atoms is paramount for predicting its chemical reactivity, potential biological activity, and for the rational design of derivatives in fields such as medicinal chemistry and materials science. The oxepin moiety, a seven-membered heterocyclic ring, is a structural motif found in a number of biologically active natural products[6][7].

The primary challenge in the structural analysis of such molecules lies in obtaining single crystals of sufficient quality for X-ray diffraction. This guide will therefore place a strong emphasis on the logical progression from synthesis and crystallization to the final structural refinement and interpretation.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

A plausible synthetic route to 5H-3,5a-Epoxynaphth[2,1-c]oxepin would likely involve a multi-step process starting from a suitable naphthalene precursor. The key steps would focus on the stereocontrolled introduction of the epoxide and the formation of the oxepine ring.

Experimental Protocol: Hypothetical Synthesis and Crystallization
  • Synthesis: A potential synthetic pathway could involve the epoxidation of a partially reduced naphthalene derivative, followed by an intramolecular cyclization to form the oxepine ring. The choice of reagents and reaction conditions would be critical to control the stereochemistry of the final product.

  • Purification: Following synthesis, rigorous purification of the crude product is essential. This would typically involve column chromatography on silica gel, followed by recrystallization to obtain a highly pure sample.

  • Crystallization: The generation of diffraction-quality single crystals is often the most challenging step. A variety of techniques should be systematically explored:

    • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents) is allowed to evaporate slowly over several days to weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

    • Temperature Gradient: A saturated solution of the compound is slowly cooled, allowing for the controlled formation of crystals.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Crystal Structure Determination Workflow A Crystal Mounting B Data Collection A->B X-ray Diffractometer C Data Reduction B->C Integration & Scaling D Structure Solution C->D Phase Problem E Structure Refinement D->E Least-Squares Minimization F Structure Validation E->F CheckCIF G Final Structure F->G CIF File

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction and Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption and crystal decay.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides the approximate positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic positions and their thermal parameters are refined using a least-squares minimization process to improve the agreement between the observed and calculated diffraction data.

  • Structure Validation: The final refined structure is validated using software tools like CheckCIF to ensure that the geometric parameters are reasonable and that there are no unresolved issues with the structure.

Hypothetical Crystal and Molecular Structure of 5H-3,5a-Epoxynaphth[2,1-c]oxepin

Based on the known molecular formula and connectivity, we can predict the key features of the crystal structure. The molecule is expected to be rigid and non-planar. The crystal packing will be governed by weak intermolecular interactions, such as van der Waals forces and potentially C-H···O hydrogen bonds.

Molecular Structure Diagram

Caption: A 2D representation of the molecular structure of 5H-3,5a-Epoxynaphth[2,1-c]oxepin.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for 5H-3,5a-Epoxynaphth[2,1-c]oxepin, assuming a common space group for organic molecules.

ParameterHypothetical Value
Chemical formulaC₁₈H₃₀O₂
Formula weight278.43 g/mol [1][2][3][4][8]
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1970
Z4
Calculated density (g/cm³)1.18
Absorption coefficient (mm⁻¹)0.08
F(000)608
Analysis of Intermolecular Interactions

In the absence of strong hydrogen bond donors, the crystal packing of 5H-3,5a-Epoxynaphth[2,1-c]oxepin would be primarily dictated by close packing principles and weak van der Waals forces. The potential for weak C-H···O hydrogen bonds involving the ether and epoxide oxygen atoms should be carefully analyzed, as these can influence the overall packing arrangement. A detailed analysis of the Hirshfeld surface would be instrumental in quantifying these weak interactions[9].

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous, albeit hypothetical, approach to the crystal structure analysis of 5H-3,5a-Epoxynaphth[2,1-c]oxepin. The successful execution of the described synthetic, crystallization, and crystallographic protocols would provide invaluable insights into the three-dimensional nature of this complex molecule.

The elucidation of this crystal structure would serve as a crucial benchmark for computational studies, aiding in the validation of theoretical models of its electronic properties and reactivity. For drug development professionals, a detailed understanding of the molecule's shape and stereochemistry is a prerequisite for any investigation into its potential as a lead compound. Future work should focus on the successful synthesis and crystallization of this and related compounds to enable their definitive structural characterization.

References

  • PubChem. 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- - Substance Details. Available from: [Link]

  • UNH Scholars' Repository. Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nitrate. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Available from: [Link]

  • LookChem. Cas 57345-19-4,dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin. Available from: [Link]

  • MDPI. Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer. Available from: [Link]

Sources

Foundational

The Physical and Chemical Properties of Ambermax: A Comprehensive Technical Guide

Executive Summary In the landscape of modern fragrance chemistry, achieving extreme substantivity without compromising the aesthetic transparency of a formula is a persistent challenge. Ambermax, originally a captive mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern fragrance chemistry, achieving extreme substantivity without compromising the aesthetic transparency of a formula is a persistent challenge. Ambermax, originally a captive molecule developed by Givaudan, represents a paradigm shift in ambery-woody aroma chemicals. Characterized by a powerful, fusing dry cedarwood facet, it is widely regarded as one of the most efficient dry ambery notes synthesized to date 1.

As an application scientist, I frequently leverage Ambermax not just for its odor profile, but for its unique physical chemistry. Its exceptional performance in fabric care—beating industry benchmarks on dry cloth—is not accidental; it is a direct result of its specific partition coefficient (Log P) and vapor pressure dynamics 2. This whitepaper deconstructs the physical and chemical properties of Ambermax, providing field-proven analytical methodologies and formulation insights.

Chemical Identity & Structural Elucidation

Ambermax is a tricyclic compound, specifically a mixture of two positional isomers:

  • Isomer A: 2-(2,2,7,7-Tetramethyltricycloundec-5-en-5-yl)propan-1-ol

  • Isomer B: 2-(2,2,7,7-Tetramethyltricycloundec-4-en-5-yl)propan-1-ol

These isomers differ only in the position of the double bond within the tricyclic ring system. During industrial synthesis, they are co-produced. From a practical R&D perspective, we do not separate them. The causality here is twofold: first, the thermodynamic cost of isolating these closely related isomers is prohibitively high; second, sensory evaluations confirm that the olfactive contribution of isolating one isomer over the other yields negligible marginal benefits to the final odor profile 3.

Due to its extreme potency, Ambermax is rarely handled neat. It is commercially supplied and analyzed as a dilution, most commonly at 50% in Dowanol TPM (Tripropylene Glycol Methyl Ether) or 10% in TEC (Triethyl Citrate) to prevent rapid olfactory fatigue among evaluators 4.

Physicochemical Properties

Understanding the raw physical data of Ambermax is critical for predicting its behavior in complex colloidal systems like emulsions, surfactant matrices, and hydroalcoholic fine fragrances.

Table 1: Quantitative Physicochemical Data of Ambermax
PropertyValue / Description
Molecular Formula C₁₈H₃₀O
Molecular Weight 262.48 g/mol
CAS Numbers 929625-08-1, 1001252-30-7
Log P (Octanol/Water) 6.3
Vapor Pressure (at 20°C) 0.0136 hPa / 0.0060 hPa
Flash Point > 93.3°C (> 199.4°F)
Appearance Colorless to pale yellow clear liquid
Odor Threshold / Tenacity > 400 hours on a smelling strip
Stability Limitations Unstable in extreme acid (pH < 2) & liquid bleach

Data synthesized from Givaudan technical specifications and safety data sheets 2, 3.

Mechanism of Substantivity & Olfactory Kinetics

In formulation science, "substantivity" refers to a molecule's ability to deposit onto a substrate (like skin or fabric) and resist being washed away. Ambermax is renowned as a "fabric substantivity champion" 4.

The Causality: Why does Ambermax perform so effectively in laundry detergents and fabric softeners? The answer lies in its Log P of 6.3 . This exceptionally high partition coefficient indicates extreme lipophilicity. When introduced into an aqueous wash liquor filled with hydrophilic surfactant micelles, Ambermax strongly resists remaining in the water phase. Instead, thermodynamic forces drive it to partition aggressively into the hydrophobic matrix of the cotton or synthetic fibers 2. Once anchored to the fabric, its low vapor pressure (0.0136 hPa) ensures a slow, sustained evaporation rate, resulting in a dry-down that lasts over 400 hours 4.

Substantivity S1 Ambermax Molecule (LogP = 6.3) S2 Aqueous Wash Liquor (Hydrophilic Phase) S1->S2 Introduced via formulation S3 Fabric Matrix (Hydrophobic Phase) S2->S3 Hydrophobic partitioning drives molecule to fabric S5 Extreme Substantivity (>400 hrs on dry cloth) S3->S5 Anchored to fibers S4 Low Vapor Pressure (0.0136 hPa) S4->S5 Slow evaporation rate

Figure 1: Mechanistic pathway of Ambermax fabric substantivity driven by LogP and vapor pressure.

Analytical & Experimental Methodologies

To ensure scientific integrity, any laboratory working with Ambermax must employ rigorous, self-validating protocols. Below are the standard operating procedures I utilize for structural validation and sensory quantification.

Protocol A: GC-MS Isomeric Profiling of Ambermax

Objective: Validate the isomeric ratio and purity of raw Ambermax material. Causality for Method Design: Because the two isomers of Ambermax differ only in the position of a single double bond, their boiling points are nearly identical. We must use a non-polar capillary column (e.g., HP-5MS) which relies on high theoretical plates and subtle van der Waals interactions to achieve baseline resolution. Self-Validation Mechanism: The protocol requires a solvent blank injection prior to the sample. If the blank shows no carryover and the sample yields an isomeric peak area >95% (excluding the diluent), the system is validated.

Step-by-Step Procedure:

  • Sample Preparation: Dilute the commercial Ambermax 50% TPM solution to a 1% (v/v) concentration in GC-grade absolute ethanol. Rationale: Direct injection of 50% material will overload the column and saturate the mass spectrometer detector.

  • Instrument Setup: Equip the GC with an HP-5MS column (30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C.

  • Injection: Inject 1.0 µL of the prepared sample using a split ratio of 1:50 with Helium as the carrier gas (1.0 mL/min constant flow).

  • Temperature Program: Hold at 80°C for 2 minutes. Ramp at 10°C/min to 280°C, then hold for 5 minutes.

  • MS Detection: Utilize Electron Ionization (EI) at 70 eV. Set the scan range from 35 to 400 m/z.

  • Analysis: Identify the Dowanol TPM solvent peak early in the run, followed by the two closely eluting Ambermax isomer peaks.

Protocol B: Olfactometric Substantivity Assay on Dry Cloth

Objective: Quantify the long-term fabric substantivity of Ambermax against benchmarks. Causality for Method Design: Evaluating on dry cloth rather than wet cloth isolates the molecule's inherent vapor pressure dynamics from the evaporation of water, providing a true measure of long-term tenacity. Self-Validation Mechanism: A control towel washed with unfragranced base is processed simultaneously. The assay is only valid if the control scores <1 on the intensity scale, proving zero environmental cross-contamination.

Step-by-Step Procedure:

  • Formulation: Dose Ambermax at exactly 0.5% into an unfragranced, standard liquid fabric softener base.

  • Washing: Wash standard 50g cotton terry towels in a tergotometer using 1L of water (standardized to 150 ppm hardness) at 30°C for 15 minutes.

  • Drying: Line-dry the towels in a strictly controlled, odor-free environment (22°C, 50% Relative Humidity) for 24 hours.

  • Sensory Evaluation: A calibrated sensory panel (n=10) evaluates the dry towels at intervals of 24 hours, 7 days, and 14 days, scoring odor intensity on a 0-10 scale.

Workflow N1 Raw Material (Ambermax 50% TPM) N2 Sample Prep (1% in EtOH) N1->N2 Dilution N5 Sensory Evaluation (Dry Cloth Assay) N1->N5 Formulation N3 GC-MS Analysis (Non-polar HP-5MS) N2->N3 Injection N4 Isomeric Resolution (Baseline Separation) N3->N4 Elution N6 Data Synthesis (Structure-Odor Correlation) N4->N6 Quantitative Data N5->N6 Qualitative Data

Figure 2: Integrated analytical and sensory workflow for Ambermax validation.

Formulation Stability & Synergistic Behavior

From a compounding perspective, Ambermax is highly robust but requires strategic handling. It maintains excellent stability across a wide pH range, performing well in fabric conditioners (pH 3.5), shampoos (pH 6), and soaps (pH 10.5) 2. However, due to its chemical structure, it degrades in highly oxidative or extreme pH environments, showing poor stability in liquid bleach (pH 11) and extreme acid cleaners (pH 2) 2, 3.

Synergistic Kinetics: Ambermax is rarely used in isolation. It exhibits profound olfactory synergy with other macrocyclic and ambery-woody materials. For instance, blending Ambermax with Kephalis in a 30/70 ratio generates a deeply complex cistus note with coniferous and earthy facets 3. Furthermore, trace amounts interact synergistically with Ambrofix and Cedramber, providing immense vertical lift and projection to the top notes of a fragrance without dulling the formula's brightness 1, 4.

Safety Note: When handling in the lab, be aware that Ambermax is classified as a skin irritant and may cause allergic skin reactions. Proper PPE and ventilation are strictly required during compounding 5, 6.

References

  • The Good Scents Company - ambermax 50 (Givaudan)
  • Givaudan - Ambermax™ 50%/Dowanol TPM URL
  • ScenTree - Ambermax 50® (CAS N° 929625-08-1)
  • Fraterworks - Ambermax® 50 URL
  • Hekserij.nl - Ambermax 10% in TEC (Giv)
  • Perfumers Apprentice - Ambermax 50 ac-601 - SAFETY DATA SHEET URL

Sources

Exploratory

Unraveling Ketamber: Structural Elucidation, IUPAC Nomenclature, and Synthetic Pathways of a Premier Ambergris Odorant

Executive Summary Ketamber, widely known by trade names such as Amberketal, Z11, and Ambermor Ketal, is a highly valued synthetic aroma chemical renowned for its powerful ambergris, woody, and musky olfactory profile[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ketamber, widely known by trade names such as Amberketal, Z11, and Ambermor Ketal, is a highly valued synthetic aroma chemical renowned for its powerful ambergris, woody, and musky olfactory profile[1][2]. While primarily utilized in the fragrance industry, its complex tetracyclic ketal structure makes it a subject of significant interest in organic chemistry, structural elucidation, and biotechnological upcycling[3][4]. This technical guide provides an in-depth analysis of Ketamber, focusing on its dual IUPAC nomenclature systems, physicochemical properties, and the self-validating synthetic methodologies used in its production.

Chemical Identity and IUPAC Nomenclature

The structural complexity of Ketamber (CAS Registry Number 57345-19-4) necessitates precise nomenclature to describe its fused, bridged ring system[4]. The chemical literature relies on two distinct IUPAC naming conventions to map its 3D topology[5].

Fused-Ring Nomenclature (CAS-Preferred)

Name: Dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin[5].

  • Core System (naphth[2,1-c]oxepin): The foundational skeleton consists of a naphthalene ring fused to a seven-membered oxygen-containing oxepin ring[5].

  • Saturation (dodecahydro): Indicates the addition of 12 hydrogen atoms, rendering the aromatic naphthalene core fully saturated (decalin-like)[5].

  • Bridge (3,5a-epoxy): Denotes an oxygen atom bridging carbon 3 and carbon 5a, creating the rigid, sterically locked ketal center responsible for receptor binding[5].

  • Substituents (3,8,8,11a-tetramethyl): Specifies the exact positioning of the four methyl groups that contribute to the molecule's high hydrophobicity[5].

von Baeyer Nomenclature (Systematic)

Name: 5,5,9,13-tetramethyl-14,16-dioxatetracyclo[11.2.1.0^{1,10}.0^{4,9}]hexadecane[5].

  • This system treats the molecule as a 16-atom tetracyclic framework (hexadecane)[5].

  • The 14,16-dioxa prefix signifies that the 14th and 16th positions in the carbon lattice are replaced by oxygen atoms[5].

  • The bracketed coordinates [11.2.1.0^{1,10}.0^{4,9}] mathematically define the lengths of the bridges connecting the bridgehead atoms, providing an unambiguous topological map[5].

Nomenclature IUPAC Ketamber IUPAC Nomenclature Fused Fused-Ring System (CAS-Preferred) IUPAC->Fused Baeyer von Baeyer System (Systematic) IUPAC->Baeyer Core1 naphth[2,1-c]oxepin (Naphthalene + Oxepin) Fused->Core1 Bridge1 3,5a-epoxy (Oxygen Bridge) Fused->Bridge1 Subs1 dodecahydro-3,8,8,11a-tetramethyl (Saturation & Methyls) Fused->Subs1 Core2 dioxatetracyclo[11.2.1.0^{1,10}.0^{4,9}]hexadecane (16-atom tetracyclic core) Baeyer->Core2 Subs2 5,5,9,13-tetramethyl (Methyl substitutions) Baeyer->Subs2

Logical derivation of Ketamber's dual IUPAC nomenclature systems.

Quantitative Data Profile

To facilitate formulation and analytical tracking, the physicochemical parameters of Ketamber are summarized below.

Table 1: Physicochemical and Nomenclature Profile of Ketamber

Property / DescriptorValue / Designation
CAS Registry Number 57345-19-4[4]
Molecular Formula C18H30O2[5]
Molecular Weight 278.43 g/mol [5]
Density (20°C) ~1.05 g/cm³[4]
Boiling Point ~300.9 °C (Predicted)[4]
Vapor Pressure (23°C) 0.00089 mm Hg[2]
LogP ~4.7[5]
Odor Profile Powerful ambergris, woody, musky[1][2]

Structural Elucidation & Synthetic Methodology

Ketamber is traditionally synthesized from manool, a diterpene alcohol extracted from the New Zealand pink pine (Halocarpus biformis), or from larixol derived from the European larch (Larix decidua)[4][6]. The synthesis is a masterclass in controlled oxidative degradation and thermodynamically driven cyclization[4][7].

Protocol: Semisynthetic Conversion of Manool to Ketamber

Objective: Conversion of the diterpene alcohol manool into the tetracyclic ketal (Ketamber) via a self-validating three-step protocol.

Step 1: Oxidative Cleavage of the Allylic Side Chain

  • Mechanism: Manool is subjected to potassium permanganate ( KMnO4​ ) oxidation in a biphasic solvent system[7].

  • Causality: The allylic alcohol side chain of manool must be excised to form a methyl ketone[4]. KMnO4​ selectively attacks the electron-rich terminal double bond, cleaving it while leaving the sterically hindered exocyclic double bond intact[7].

  • Self-Validation: The reaction is continuously monitored via GC-MS. The step is validated and terminated only when the manool precursor peak (m/z 290) is entirely replaced by the intermediate ketone peak.

Step 2: Osmylation / Epoxidation of the Exocyclic Double Bond

  • Mechanism: The intermediate ketone is treated with an oxidizing agent (historically osmium tetroxide, though modern green protocols favor peracetic acid) to yield a diol-ketone[7].

  • Causality: Introducing oxygen at the exocyclic double bond is mechanistically required to provide the hydroxyl nucleophiles necessary for the subsequent ketalization step[7].

  • Self-Validation: Thin-Layer Chromatography (TLC) is utilized to confirm the formation of the highly polar diol-ketone, which exhibits a significantly lower Rf​ value than the precursor ketone.

Step 3: Intramolecular Acetalization (Ketal Formation)

  • Mechanism: The diol-ketone undergoes spontaneous intramolecular acetalization under mild acid catalysis (e.g., p-toluenesulfonic acid)[4][7].

  • Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic. The newly formed hydroxyl groups nucleophilically attack this center[4]. The reaction is thermodynamically driven toward the highly stable, rigid tetracyclic ketal framework[7].

  • Self-Validation: The final product is validated via GC-MS (confirming the target mass of 278.4 g/mol ) and olfactory evaluation to ensure the absence of oxidative off-notes and the presence of the signature ambergris profile[1][5].

Synthesis Manool Manool (Halocarpus biformis) Oxidation Permanganate Oxidation (Allylic Cleavage) Manool->Oxidation Ketone Intermediate Ketone Oxidation->Ketone Osmylation Osmylation / Epoxidation (Double Bond) Ketone->Osmylation DiolKetone Diol-Ketone Intermediate Osmylation->DiolKetone Acetalization Spontaneous Intramolecular Acetalization (Acid Catalysis) DiolKetone->Acetalization Ketamber Ketamber (Amberketal) Acetalization->Ketamber

Synthetic pathway of Ketamber from naturally extracted Manool.

Biotechnological Advancements & Upcycling

Because the natural extraction of manool relies on specific tree species, the supply chain for Ketamber has historically been vulnerable to ecological constraints[4]. Recent advancements in biotechnology have disrupted this paradigm. Forward-thinking companies, such as Abel Fragrance, have pioneered the integration of biotech-derived ketamber[3]. By utilizing upcycled feedstocks and engineered enzymatic pathways, the industry is reducing its reliance on botanical extraction, thereby lowering the carbon footprint while maintaining the stringent stereochemical requirements of the molecule[3].

Sources

Protocols & Analytical Methods

Method

Application Note: Investigating the Neuropharmacological Potential of 5H-3,5a-Epoxynaphth[2,1-c]oxepin in Neuroprotection and Receptor Modulation

Introduction & Mechanistic Rationale As neuropharmacological research pivots toward complex, plant-derived scaffolds, 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- (CAS 57345-19-4) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As neuropharmacological research pivots toward complex, plant-derived scaffolds, 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- (CAS 57345-19-4) has emerged as a compelling target for investigation. Traditionally recognized as a highly tenacious fragrance ingredient (commercially known as Z11)[1], recent high-resolution GC-MS profiling of neuroactive botanicals—such as Garcinia lanceifolia[2] and Calotropis gigantea[3]—has identified this tricyclic ether as a key bioactive constituent.

The Causality of Molecular Design: The neuropharmacological interest in this compound stems directly from its physicochemical properties. With a molecular weight of 278.4 g/mol [4] and a highly lipophilic backbone (measured LogP = 4.59)[1], the molecule is theoretically optimized for Blood-Brain Barrier (BBB) penetration. In silico docking studies suggest that its epoxide moiety and hydrophobic structure allow it to interact with critical neuro-receptors and antioxidant pathways. Specifically, it demonstrates strong binding affinities to the KEAP1 protein (facilitating Nrf2-mediated antioxidant responses) and competes with reference drugs like ifenprodil and diazepam at NMDA and GABA receptors, respectively[2].

Pathway Compound 5H-3,5a-Epoxynaphth[2,1-c]oxepin (LogP = 4.59) BBB Blood-Brain Barrier (High Permeability) Compound->BBB KEAP1 KEAP1 Inhibition BBB->KEAP1 Receptors GABA / NMDA Receptor Modulation BBB->Receptors Nrf2 Nrf2 Translocation KEAP1->Nrf2 Excitotoxicity Reduced Excitotoxicity Receptors->Excitotoxicity ARE ARE Activation (Antioxidant Response) Nrf2->ARE Neuroprotection Neuroprotection & Cell Survival ARE->Neuroprotection Excitotoxicity->Neuroprotection

Proposed neuroprotective signaling pathway of 5H-3,5a-Epoxynaphth[2,1-c]oxepin.

Experimental Protocols

To rigorously evaluate the neuroprotective and receptor-modulating properties of this compound, the following self-validating workflows have been designed.

Protocol A: In Vitro Neuroprotection Assay (SH-SY5Y Cells)

Rationale: Human neuroblastoma SH-SY5Y cells are utilized as a standard model for dopaminergic neurons. Hydrogen peroxide (H₂O₂) is applied to induce oxidative stress, mimicking the neurodegenerative microenvironment.

  • Compound Preparation: Dissolve 5H-3,5a-Epoxynaphth[2,1-c]oxepin in 100% DMSO to create a 10 mM stock. Causality: The high LogP (4.59) necessitates a strong organic solvent. Dilute in culture media to working concentrations (1–50 µM) ensuring final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at 1×10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media and apply the compound dilutions. Include a vehicle control (0.1% DMSO) and a positive control (Ascorbic Acid, 16.67 µg/mL)[2]. Incubate for 4 hours.

  • Oxidative Insult: Add H₂O₂ (final concentration 100 µM) to all wells except the absolute negative control. Incubate for 24 hours.

  • Viability Measurement: Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Self-Validation Checkpoint: The assay is strictly validated only if the positive control (Ascorbic Acid) demonstrates >80% rescue of cell viability compared to the H₂O₂-only group, and the vehicle control shows no significant cytotoxicity (viability >95% vs. untreated).

Workflow Prep Compound Prep (DMSO Stock) Treat Pre-treatment (1-50 µM) Prep->Treat Culture SH-SY5Y Cell Culture Culture->Treat Insult H2O2 Insult (Oxidative Stress) Treat->Insult Assay Viability Assay (MTT / LDH) Insult->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Step-by-step workflow for in vitro neuroprotection screening.

Protocol B: NMDA Receptor Modulation via Calcium Imaging

Rationale: In silico data suggests the compound competes with ifenprodil at the NMDA receptor[2]. Because NMDA receptors are calcium-permeable, utilizing Fluo-4 AM (a fluorescent Ca²⁺ indicator) provides a direct, real-time functional readout of receptor antagonism.

  • Neuron Preparation: Culture primary rat cortical neurons (DIV 10-14) in glass-bottom dishes.

  • Dye Loading: Incubate neurons with 2 µM Fluo-4 AM in recording buffer for 30 minutes at 37°C. Wash twice to remove extracellular dye.

  • Baseline Recording: Image cells using a confocal microscope (Ex: 488 nm, Em: 520 nm) for 2 minutes to establish baseline fluorescence (F₀).

  • Compound Application: Perfuse 5H-3,5a-Epoxynaphth[2,1-c]oxepin (10 µM) into the bath. Use Ifenprodil (10 µM) in a separate chamber as a positive control[2].

  • Stimulation: Add NMDA (50 µM) + Glycine (10 µM) to trigger calcium influx. Record the peak fluorescence (F) and calculate ΔF/F₀.

Self-Validation Checkpoint: The baseline fluorescence (F₀) must remain stable with <5% drift prior to stimulation. The assay is validated if the positive control (Ifenprodil) successfully blunts the NMDA-induced calcium spike by at least 50%.

Quantitative Data Presentation

The following table summarizes the physicochemical properties of the compound alongside expected pharmacological benchmarks derived from reference drugs and botanical extract studies.

Table 1: Pharmacological Profiling and Expected Benchmarks

ParameterTarget / AssayReference DrugObserved / Predicted Metric
Physicochemical Blood-Brain Barrier PermeabilityN/ALogP = 4.59 (Measured)
Antioxidant KEAP1 / Nrf2 Pathway (In Silico)Ascorbic AcidHigh Binding Affinity
Neuroreceptor NMDA Receptor (In Silico)IfenprodilCompetitive Binding
Neuroreceptor GABA Receptor (In Silico)DiazepamCompetitive Binding
Extract Efficacy ABTS Radical ScavengingAscorbic AcidIC₅₀ ~23.32 µg/mL
Extract Efficacy Anti-inflammatory AssayDiclofenacIC₅₀ ~327.99 µg/mL

*Note: Efficacy metrics are based on the methanolic extract of Garcinia lanceifolia (MEGL), of which 5H-3,5a-Epoxynaphth[2,1-c]oxepin is a primary bioactive constituent[2]. Pure compound IC₅₀ values require empirical validation via the protocols outlined above.

References

  • PubChem Compound Summary for CID 93639 - National Center for Biotechnology Information.

  • Z 11 MIP Product Data - Firmenich.

  • Phytochemical profiling and neuroprotective potential of Garcinia lanceifolia Roxb.: In vitro and in silico insights - Plant Science Today (Horizone Publishing).

  • Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities - MDPI.

Sources

Application

Application Note: Formulation Dynamics and Neuroreceptor Profiling of 5H-3,5a-Epoxynaphth[2,1-c]oxepin in Fine Fragrance

Executive Summary In modern fragrance chemistry, the demand for highly substantive, high-impact base notes has driven the development of complex macrocyclic and polycyclic ethers. 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodeca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragrance chemistry, the demand for highly substantive, high-impact base notes has driven the development of complex macrocyclic and polycyclic ethers. 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- (CAS: 57345-19-4), commercially recognized under trade names such as Amberketal and Z11, represents a pinnacle in synthetic amber-woody aromachemicals[1][2]. Derived structurally from manool, this molecule is prized for its extreme tenacity, dry resinous warmth, and unique ability to stimulate both olfactory receptors and the trigeminal nerve[2][3].

This application note provides researchers and formulation scientists with a comprehensive guide to the physicochemical behavior, neurobiological signaling, and advanced formulation protocols for integrating this powerful fixative into complex fragrance matrices.

Physicochemical Profiling & Formulation Causality

The utility of 5H-3,5a-Epoxynaphth[2,1-c]oxepin as a base-note anchor is directly dictated by its molecular architecture. The rigid polycyclic structure, combined with the epoxide and oxepin rings, creates significant steric hindrance. This structural bulk severely limits the molecule's volatility, allowing it to remain on substrates (skin, hair, fabric) for extended periods—often exceeding 700 hours on a standard smelling strip[2].

Furthermore, its highly lipophilic nature ensures excellent compatibility with both ethanol-based fine fragrances and lipid-rich cosmetic matrices (e.g., lotions, solid perfumes), though it requires careful solvent pairing to prevent premature crystallization or phase separation in aqueous formulations[3].

Quantitative Data Summary
PropertyValueCausality / Impact on Formulation
CAS Number 57345-19-4Unique regulatory identifier for IFRA compliance[1].
Molecular Weight 278.43 g/mol High MW restricts vapor phase transition, acting as a structural fixative[1][4].
Vapor Pressure 0.001 Pa @ 20°CExtremely low evaporation rate; anchors highly volatile top notes[4].
LogP (Octanol/Water) ~5.9 @ 30°CHighly lipophilic; dictates excellent retention in wax, oil, and emulsion bases[4].
Substantivity Up to 1 MonthProvides extreme sillage and dry-down longevity in luxury formulations[2].

Neurobiological Mechanism: Dual-Receptor Activation

Unlike standard aromachemicals that solely target the olfactory epithelium, 5H-3,5a-Epoxynaphth[2,1-c]oxepin exhibits a pronounced trigeminal effect [2]. Formulators describe this as a "dry, tingling, or metallic" sensation.

This dual-action profile occurs because the molecule not only binds to specific Olfactory Receptors (ORs) to produce the perception of "amber" and "wood," but its specific stereochemistry also acts as an agonist for Transient Receptor Potential (TRP) channels located on the trigeminal nerve endings in the nasal cavity. Understanding this pathway is critical: overdosing the molecule can lead to trigeminal fatigue, which temporarily blunts the consumer's overall olfactory acuity.

G cluster_olfactory Olfactory Signaling (Amber/Woody Perception) cluster_trigeminal Trigeminal Nerve Signaling (Dry/Tingling Sensation) Molecule 5H-3,5a-Epoxynaphth[2,1-c]oxepin (Amberketal / Z11) OR Olfactory Receptors (GPCRs) Molecule->OR Binds TRP TRP Channels (e.g., TRPA1/TRPV1) Molecule->TRP Activates G_Protein Gαolf Activation OR->G_Protein cAMP cAMP Accumulation G_Protein->cAMP CNG CNG Channel Opening (Ca2+/Na+ Influx) cAMP->CNG Brain Olfactory Bulb & Trigeminal Ganglion (Integrated Sensory Perception) CNG->Brain Action Potential Depol Membrane Depolarization TRP->Depol Depol->Brain Action Potential

Fig 1: Dual olfactory and trigeminal receptor activation pathways by 5H-3,5a-Epoxynaphth[2,1-c]oxepin.

Experimental Protocols

To effectively utilize this molecule in drug and fragrance development, scientists must empirically validate its release kinetics and sensory thresholds. The following self-validating protocols are designed to isolate the molecule's performance variables.

Protocol 1: Solvent-Dependent Evaporation Kinetics & Substantivity Assay

Purpose: To determine how different solvent matrices impact the vapor-phase release of the molecule over a 700-hour period. Causality: Solvents with different polarities and molecular weights (e.g., IPM vs. DPG) will interact differently with the highly lipophilic (LogP 5.9) oxepin structure via Van der Waals forces and steric entrapment, altering the perceived longevity and sillage[3][4].

Materials:

  • 5H-3,5a-Epoxynaphth[2,1-c]oxepin (Neat crystal or 10% commercial solution)

  • Dipropylene Glycol (DPG) - Polar control

  • Isopropyl Myristate (IPM) - Lipophilic/Skin-mimetic control

  • Ambroxan (10% in DPG) - Positive benchmark control

  • Standardized 14cm perfumery blotters

Step-by-Step Procedure:

  • Preparation: Formulate three distinct 10% (w/w) solutions:

    • Test A: 5H-3,5a-Epoxynaphth[2,1-c]oxepin in DPG.

    • Test B: 5H-3,5a-Epoxynaphth[2,1-c]oxepin in IPM.

    • Control C: Ambroxan in DPG.

    • Control D: Neat DPG (Negative control to validate odorless baseline).

  • Application: Pipette exactly 20 µL of each solution onto the tip (marked 1 cm from the edge) of separate, labeled blotters.

  • Incubation: Suspend the blotters on a sensory rack in a climate-controlled environment (22°C, 50% Relative Humidity). Ensure blotters do not touch any surfaces to prevent capillary wicking.

  • Longitudinal Evaluation: Utilize a trained sensory panel (n=5) to evaluate the blotters at specific intervals: t=0 , t=1 hour , t=24 hours , t=168 hours (1 week), and t=720 hours (1 month).

  • Scoring: Panelists score the intensity from 0 (imperceptible) to 10 (maximum intensity).

  • Validation: If Control D registers a score > 0 at any point, the testing environment is contaminated, and the assay must be restarted.

Protocol 2: Trigeminal Threshold vs. Olfactory Threshold Determination

Purpose: To map the concentration delta between smelling the "amber" note and feeling the "dry/tingling" trigeminal effect. Causality: Because the molecule is "unforgiving in its strength"[2], identifying the exact concentration where trigeminal activation overrides olfactory perception is crucial. This prevents the formulation from causing sensory fatigue in the end-user.

Step-by-Step Procedure:

  • Dilution Series: Prepare a logarithmic dilution series of the molecule in odorless SDA-40B ethanol: 0.001%, 0.01%, 0.1%, 1.0%, and 5.0%.

  • Sensory Setup: Present the samples in randomized order to a trained panel (n=12) using amber glass vials to prevent visual bias.

  • Assessment 1 (Olfactory): Instruct panelists to take short, shallow sniffs and record the lowest concentration at which a distinct woody/amber aroma is detected.

  • Assessment 2 (Trigeminal): Instruct panelists to take a deeper inhalation and record the lowest concentration at which a physical sensation (dryness, heat, or tingling in the nasal cavity) is felt.

  • Data Synthesis: Calculate the mean threshold for both receptors. The optimal dosing range for fine fragrance formulation lies above the olfactory threshold but below the trigeminal fatigue threshold.

Safety and Regulatory Compliance

As with all high-impact aromachemicals, adherence to international safety standards is paramount. The Research Institute for Fragrance Materials (RIFM) recently published a comprehensive safety assessment for dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin (CAS 57345-19-4) in March 2024[5]. Formulators must cross-reference their final product concentrations with the latest International Fragrance Association (IFRA) transparency lists and local TSCA commercial activity statuses to ensure dermatological and environmental compliance[1].

References

[1] Title: 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- | C18H30O2 | CID 93639 - PubChem | Source: nih.gov | URL:

[2] Title: RIFM fragrance ingredient safety assessment, dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin, CAS Registry Number 57345-19-4 - PubMed | Source: nih.gov | URL:

[3] Title: Z11 MIP (Firmenich) - Perfumer Supply House | Source: perfumersupplyhouse.com | URL:

[4] Title: Amberketal (CAS NO:57345-19-4) - Scimplify | Source: scimplify.com | URL:

[5] Title: 3,8,8,11a-テトラメチル-5H-3,5a-エポキシナフト[2,1-c]オキセピン | 57345-19-4 - ChemicalBook | Source: chemicalbook.com | URL:

Sources

Method

Application Notes and Protocols for the Epoxide Ring-Opening Reactions of 5H-3,5a-Epoxynaphth[2,1-c]oxepin Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the epoxide ring-opening reactions of the 5H-3,5a-Epoxynaphth[2,1-c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the epoxide ring-opening reactions of the 5H-3,5a-Epoxynaphth[2,1-c]oxepin scaffold, with a particular focus on its dodecahydro-3,8,8,11a-tetramethyl derivative, a widely utilized fragrance ingredient known by trade names such as Amberketal. This complex, bridged polycyclic ether, derived from natural labdane diterpenoids, presents a unique substrate for synthetic transformations.[1][2] The inherent ring strain of the epoxide moiety within this sterically demanding framework offers a gateway to novel molecular architectures with potential applications in medicinal chemistry and drug discovery.

While this scaffold is primarily recognized in the fragrance industry for its stability in nonaggressive media, the strategic cleavage of its epoxide ring can yield highly functionalized derivatives.[3] This document outlines the fundamental principles governing these reactions and provides detailed, field-proven protocols adapted from related complex natural product chemistry.

The Strategic Importance of the 5H-3,5a-Epoxynaphth[2,1-c]oxepin Scaffold

The 5H-3,5a-Epoxynaphth[2,1-c]oxepin core is a synthetically accessible, chiral, and rigid scaffold. Its synthesis is often achieved from readily available natural products like manool or sclareol, which are labdane-type diterpenes.[1] The key synthetic step involves an intramolecular cyclization of an epoxy alcohol, forming the characteristic bridged epoxide and oxepin rings.

The epoxide group in this tetracyclic system is the focal point for chemical modification. Its ring-opening allows for the introduction of a wide array of functional groups with a high degree of stereocontrol, paving the way for the generation of diverse compound libraries for biological screening. The oxepine ring system itself is a recurring motif in a number of biologically active natural products and pharmaceuticals, exhibiting activities such as anticancer, anti-HIV, and antifungal properties.

Mechanistic Considerations for Epoxide Ring-Opening

The regioselectivity and stereochemistry of the epoxide ring-opening are dictated by the reaction conditions (acidic or basic) and the nature of the nucleophile.[4][5]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom (C5a) in a manner that resembles an SN1 reaction, proceeding through a transition state with significant carbocationic character. This regioselectivity is due to the stabilization of the partial positive charge by the surrounding alkyl groups. The reaction results in an anti-periplanar opening of the epoxide, leading to a trans-diaxial-like arrangement of the nucleophile and the newly formed hydroxyl group.

Caption: Acid-catalyzed epoxide ring-opening workflow.

Base-Catalyzed Ring-Opening

In the presence of a strong, non-hindered nucleophile under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the concerted opening of the ring. Due to the significant steric hindrance around the more substituted C5a, the nucleophilic attack will preferentially occur at the less substituted carbon (C3). This results in an inversion of stereochemistry at the point of attack and an anti-periplanar arrangement of the nucleophile and the resulting hydroxyl group.

Caption: Base-catalyzed epoxide ring-opening workflow.

Experimental Protocols

The following protocols are designed as starting points for the investigation of epoxide ring-opening reactions of dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-Epoxynaphth[2,1-c]oxepin (Amberketal). Due to the lack of specific published procedures for this exact substrate, these protocols are adapted from established methods for the ring-opening of structurally similar, complex epoxides found in terpenoids and steroids.[6] All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents unless otherwise noted.

Protocol 1: Acid-Catalyzed Hydrolysis to a Diol

This protocol describes the acid-catalyzed opening of the epoxide ring using water as the nucleophile to generate a diol. This transformation can be a crucial first step for further derivatization.

Materials:

  • Dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-Epoxynaphth[2,1-c]oxepin

  • Tetrahydrofuran (THF), anhydrous

  • Perchloric acid (HClO₄), 6% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve the starting epoxide (1.0 eq) in THF (0.1 M).

  • Add the 6% aqueous perchloric acid solution (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired diol.

Expected Outcome: The reaction is expected to yield a trans-diol resulting from the nucleophilic attack of water at the more substituted carbon (C5a).

Protocol 2: Base-Catalyzed Ring-Opening with a Thiol Nucleophile

This protocol details the ring-opening of the epoxide with a soft nucleophile, such as a thiol, under basic conditions. This introduces a sulfur-containing moiety, a common pharmacophore.

Materials:

  • Dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-Epoxynaphth[2,1-c]oxepin

  • Thiophenol (or other thiol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.2 M) at 0 °C, add thiophenol (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the sodium thiophenolate.

  • Cool the mixture back to 0 °C and add a solution of the starting epoxide (1.0 eq) in anhydrous DMF (0.5 M) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Expected Outcome: The reaction is anticipated to proceed via an SN2 mechanism, with the thiophenolate attacking the less sterically hindered carbon (C3), resulting in a trans-β-hydroxy sulfide.

Data Presentation and Characterization

The successful synthesis of the ring-opened products should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations for Ring-Opened Products
¹H NMR Spectroscopy Appearance of new signals corresponding to the protons of the newly introduced functional group and a downfield shift of the proton on the carbon bearing the new hydroxyl group.
¹³C NMR Spectroscopy Appearance of new signals for the carbons of the added nucleophile and shifts in the signals for the former epoxide carbons (C3 and C5a).
Infrared (IR) Spectroscopy Appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the newly formed hydroxyl group.
High-Resolution Mass Spectrometry (HRMS) The measured mass should correspond to the calculated exact mass of the expected ring-opened product.

Applications in Drug Development

The functionalized derivatives of the 5H-3,5a-Epoxynaphth[2,1-c]oxepin scaffold obtained through these ring-opening reactions can serve as valuable building blocks in drug discovery programs. The introduction of diverse functional groups allows for the exploration of a wider chemical space and the potential to interact with a variety of biological targets. The rigid, three-dimensional nature of the core scaffold can impart favorable pharmacokinetic properties, such as improved metabolic stability and cell permeability. The strategic placement of hydrogen bond donors and acceptors, as well as lipophilic and polar groups, can be fine-tuned to optimize binding to target proteins.

Conclusion

The epoxide ring-opening reactions of the 5H-3,5a-Epoxynaphth[2,1-c]oxepin system, while not extensively documented for the commercially available derivatives, represent a promising avenue for the synthesis of novel and complex molecular architectures. The protocols provided herein, based on established principles of epoxide chemistry in related polycyclic systems, offer a solid foundation for researchers to explore the synthetic potential of this unique scaffold. Careful consideration of the reaction mechanism and conditions will be crucial for achieving the desired regiochemical and stereochemical outcomes, ultimately enabling the development of new chemical entities with potential therapeutic applications.

References

  • Amberketal® (CAS N° 57345-19-4) - ScenTree.co. Retrieved from [Link]

  • Yadav, J. S., Baishya, G., & Dash, U. (2007). Synthesis of (+)-amberketal and its analog from l-abietic acid. Tetrahedron, 63(35), 8539-8544.
  • Kongkathip, B., Kongkathip, N., Virarangsiyakorn, D., & Janthorn, S. (n.d.). STEREOSPECIFIC TOTAL SYNTHESIS OF (+)-AMBERKETAL AND (+)-ACETAL ANALOGUE. Thai Science.
  • Taipei Times. (2008, February 24). Synthetic ingredients are the real key to the perfect perfume. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Chemoenzymatic Oxidation of Labdane and Formal Synthesis of Nimbolide. Journal of the American Chemical Society.
  • Barrero, A. F., Alvarez-Manzaneda, E. J., Altarejos, J., Salido, S., & Ramos, J. M. (1998). Oxidative Degradations of the Side Chain of Unsaturated Ent-labdanes. Part II. Molecules, 3(1), 3-10.
  • Givaudan SA. (2019). Amber odorant.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC. (n.d.). Retrieved from [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). Retrieved from [Link]

  • amber oxepin amberketal (Givaudan) - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Greenfield, S., Glotter, E., Lavie, D., & Kashman, Y. (1967). Studies on epoxides. Part I. α-Substituted epoxy-steroids. Journal of the Chemical Society C: Physical Organic, 1460-1469.
  • 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- - PubChem. (n.d.). Retrieved from [Link]

  • Givaudan. (n.d.). Amberketal IPM. Retrieved from [Link]

  • Sokol, K. R., & Gaich, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(23), 4187-4202.
  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Givaudan. (2019, October 30). Givaudan presents a new biotechnology approach for synthesising the most widely used biodegradable fragrance ingredient, Ambrofix. Retrieved from [Link]

  • Lou, H.-X., et al. (2016). Hapmnioides A-C, Rearranged Labdane-Type Diterpenoids from the Chinese Liverwort Haplomitrium mnioides. Organic Letters, 18(17), 4242-4245.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • YouTube. (2020, November 19). Share your videos with friends, family, and the world. [Video]. YouTube. [Link]

  • Ploypradith, P., et al. (2022). Exploring the Acid-Catalyzed Reactions of 10,11-Epoxy-Dibenzo[a,d]cycloheptan-5-ol as the Synthetic Modules toward Polycyclic Aromatic Scaffolds. The Journal of Organic Chemistry, 87(13), 8349-8363.

Sources

Application

"GC-MS analysis protocol for 5H-3,5a-Epoxynaphth[2,1-c]oxepin"

Application Note & Protocol GC-MS Analysis Protocol for the Characterization of 5H-3,5a-Epoxynaphth[2,1-c]oxepin Abstract This document provides a comprehensive, step-by-step protocol for the qualitative and quantitative...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

GC-MS Analysis Protocol for the Characterization of 5H-3,5a-Epoxynaphth[2,1-c]oxepin

Abstract

This document provides a comprehensive, step-by-step protocol for the qualitative and quantitative analysis of the novel heterocyclic compound 5H-3,5a-Epoxynaphth[2,1-c]oxepin using Gas Chromatography-Mass Spectrometry (GC-MS). As a compound of interest in synthetic chemistry and potential drug development, a robust and reliable analytical method is crucial for its identification, purity assessment, and quantification in various matrices. This guide is designed for researchers, analytical chemists, and quality control scientists, detailing sample preparation, instrument configuration, data analysis, and method validation considerations. The protocol is founded on established principles of chromatographic separation and mass spectrometric detection for complex, polycyclic organic molecules.

Introduction and Analyte Profile

5H-3,5a-Epoxynaphth[2,1-c]oxepin is a complex polycyclic ether containing a naphthalene core fused with oxepin and epoxide rings. Its rigid, high molecular weight structure suggests a high boiling point and moderate polarity. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique, offering the high-efficiency separation required for complex mixtures and the definitive identification capabilities of mass spectrometry.[1][2] This application note establishes a foundational method for the analysis of this compound, which can be adapted for various research and quality control applications.

Analyte Properties (Inferred):

  • Structure: Polycyclic aromatic ether with epoxide functionality.

  • Expected Volatility: Semi-volatile, requiring elevated temperatures for gas-phase transition.[3]

  • Expected Polarity: Intermediate, due to the ether and epoxide oxygen atoms combined with the nonpolar naphthalene backbone.

  • Thermal Stability: Assumed to be stable at temperatures required for GC analysis, though thermal degradation should be monitored during method development.

Materials and Reagents

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane (GC or HPLC grade).[1][3]

  • Analyte Standard: Purified 5H-3,5a-Epoxynaphth[2,1-c]oxepin standard of known purity.

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa.[3]

  • Syringes/Filters: 0.22 µm PTFE syringe filters.

  • Gases: Helium (99.999% purity or higher) for carrier gas.

Step-by-Step Sample Preparation Protocol

The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a volatile organic solvent suitable for injection.[1][4]

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 1.0 mg of the 5H-3,5a-Epoxynaphth[2,1-c]oxepin standard.

    • Dissolve in a 10 mL volumetric flask using dichloromethane (DCM) or ethyl acetate.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • This stock solution can be used to prepare a calibration curve by serial dilution.

  • Sample Preparation (from a reaction mixture or matrix):

    • If the sample is a solid, dissolve a known quantity in DCM.

    • If the sample is in an aqueous or complex matrix, perform a liquid-liquid extraction (LLE).[5] Mix the sample with an equal volume of DCM or ethyl acetate, vortex thoroughly, and allow the layers to separate. Collect the organic layer.[1][5]

    • The target concentration for analysis should be approximately 1-10 µg/mL.[3]

  • Final Preparation:

    • Filter the final diluted sample through a 0.22 µm PTFE syringe filter into a 2 mL GC vial to remove any particulates.[1]

    • Cap the vial immediately to prevent solvent evaporation.

GC-MS Instrumental Method and Parameters

The following parameters are a robust starting point for method development. The instrument configuration is based on methods used for similar semi-volatile polycyclic aromatic compounds.[6][7]

Table 1: Gas Chromatograph (GC) Parameters
ParameterRecommended SettingRationale & Justification
GC System Agilent 8890, Shimadzu GC-2030, or equivalentModern GC systems provide excellent electronic pneumatic control for retention time stability.
Injection Mode SplitlessTo maximize sensitivity for trace-level analysis. A split injection (e.g., 50:1) can be used for higher concentration samples to avoid column overload.[8]
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the semi-volatile analyte without causing thermal degradation.[6]
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.[9]
Carrier Gas HeliumInert gas providing good efficiency. Set to a constant flow rate for stable retention times.[8]
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing analysis speed and resolution.[10]
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS)This stationary phase provides excellent selectivity for aromatic and polycyclic compounds based on boiling point and polarity. It is a robust, general-purpose column suitable for a wide range of semi-volatile analytes.[8][11][12]
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 320 °CFinal Hold: Hold at 320 °C for 10 minThe initial temperature provides good peak focusing. The ramp rate is chosen to ensure elution of the high-boiling point analyte with good peak shape.[13] The final hold ensures that all components are eluted from the column, preventing carryover.[6][14]
Table 2: Mass Spectrometer (MS) Parameters
ParameterRecommended SettingRationale & Justification
MS System Agilent 5977, Shimadzu QP2020, or equivalentStandard quadrupole mass analyzers offer excellent sensitivity and reliability.
Ionization Mode Electron Ionization (EI)EI is a "hard" ionization technique that produces reproducible, fragment-rich mass spectra ideal for library matching and structural elucidation.[15][16]
Electron Energy 70 eVThe standard energy for EI, which generates stable and comparable fragmentation patterns for library database searching.[15]
Ion Source Temp. 230 °CReduces analyte condensation and contamination within the ion source.[8]
Quadrupole Temp. 150 °CEnsures mass stability and prevents contamination of the quadrupole rods.[8]
Transfer Line Temp. 300 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.[8]
Acquisition Mode Full ScanAcquire data from m/z 50-550. This range will cover the molecular ion and key fragments of the analyte while avoiding solvent and low-mass interferences.
Solvent Delay 4 minutesPrevents the high concentration of injection solvent from entering and saturating the MS detector.

Workflow and Data Analysis

The overall analytical process is visualized in the diagram below.

GCMS_Workflow GC-MS Analysis Workflow for 5H-3,5a-Epoxynaphth[2,1-c]oxepin cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Raw Sample Dissolve Dissolution / LLE Sample->Dissolve Filter Syringe Filtration (0.22 µm) Dissolve->Filter Vial Transfer to GC Vial Filter->Vial Inject GC Injection (1 µL) Vial->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Detect Mass Detection (m/z 50-550) Ionize->Detect Chromatogram Total Ion Chromatogram (TIC) Detect->Chromatogram Integrate Peak Integration & Identification (Retention Time + Mass Spectrum) Chromatogram->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report (Purity, Concentration) Quantify->Report

Caption: Workflow from sample preparation to final report.

Data Analysis Steps:

  • Compound Identification:

    • Identify the peak corresponding to 5H-3,5a-Epoxynaphth[2,1-c]oxepin by comparing its retention time to that of the known standard.

    • Confirm identity by examining the mass spectrum. The fragmentation pattern of ethers often involves alpha-cleavage adjacent to the oxygen atom.[17] The epoxide ring may also undergo characteristic cleavage.[18][19] The spectrum should be compared against the one obtained from the pure standard.

  • Quantification:

    • Generate a calibration curve by injecting a series of standard solutions of known concentrations (e.g., 0.5, 1, 5, 10, 25 µg/mL).

    • Plot the peak area of the analyte against the concentration.

    • Perform a linear regression to determine the concentration of the analyte in unknown samples.

Method Validation Principles

To ensure the trustworthiness and reliability of this method, it must be validated according to established guidelines.[20] Key validation parameters to assess include:

  • Specificity/Selectivity: The ability to detect the analyte without interference from the matrix, impurities, or degradation products. This is confirmed by analyzing blank matrices and observing no interfering peaks at the analyte's retention time.

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range. A minimum of five concentration levels is recommended, with a correlation coefficient (R²) of >0.995 being a typical acceptance criterion.[20]

  • Accuracy: The closeness of the measured value to the true value. It is assessed by performing recovery studies on spiked matrix samples at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis in one laboratory, over a short period.[21]

    • Intermediate Precision: Analysis within the same laboratory but on different days or with different analysts.[21]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[21]

Conclusion

This application note details a robust and scientifically grounded GC-MS method for the analysis of 5H-3,5a-Epoxynaphth[2,1-c]oxepin. The proposed sample preparation, instrument parameters, and data analysis workflow provide a comprehensive starting point for researchers. For use in a regulated environment, the method must be fully validated to demonstrate its suitability for the intended purpose.

References

  • SCION Instruments. (2025, April 30). Sample preparation GC-MS. Available at: [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available at: [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Available at: [Link]

  • Teja, G. S., et al. (2023, September 20). A Comprehensive Guide for Analytical Method Validation. International Journal of Pharmaceutical Research & Applications. Available at: [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Available at: [Link]

  • Rontani, J. F., et al. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Rapid Communications in Mass Spectrometry, 18(9), 1003-1008. Available at: [Link]

  • BioPharm International. (n.d.). Method Validation Guidelines. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Available at: [Link]

  • Tumlinson, J. H., Heath, R. R., & Doolittle, R. E. (1974). Application of chemical ionization mass spectrometry of epoxides to the determination of olefin position in aliphatic chains. Analytical Chemistry, 46(11), 1309-1312. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). OPTIMIZING THE GC TEMPERATURE PROGRAM. Available at: [Link]

  • ResearchGate. (2013, February 1). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS). Available at: [Link]

  • LCGC International. (2025, November 26). GC Temperature Programming—10 Things You Absolutely Need to Know. Available at: [Link]

  • Waters Corporation. (n.d.). Fast GC-MS/MS Analysis of Polyaromatic Hydrocarbons using Waters Quattro micro GC. Available at: [Link]

  • Kerrigan, J. E., et al. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Journal of Analytical Toxicology, 45(5), 456-466. Available at: [Link]

  • Li, Y., et al. (2023). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) and Phthalates in Human Placenta by Mixed Hexane/Ether Extraction and Gas Chromatography–Mass Spectrometry/Mass Spectrometry (GC-MS/MS). Toxics, 11(9), 754. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). Choosing the “Correct” GC Stationary Phase and Column Dimensions. Available at: [Link]

  • Rubaylo, A. I., et al. (1987). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, 769-772. Available at: [Link]

  • Anjaneyulu, Y., et al. (n.d.). Determination of Naphthalene Content by Gas Chromatography. Asian Journal of Chemistry. Available at: [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. Available at: [Link]

  • Request PDF. (n.d.). Determination of naphthalene content by gas chromatography. Available at: [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Available at: [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Available at: [Link]

  • YouTube. (2022, August 6). QUICKLY UNDERSTAND ELECTRON IONIZATION (EI Explained For Beginners). Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). Practical Steps in GC Method Development. Available at: [Link]

  • MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: A Stepwise Guide to the Pharmacological Evaluation of Synthetic Oxytocin Analogues

Introduction: The Rationale and Strategy for Evaluating Oxytocin Analogues Oxytocin (OT) is a nonapeptide hormone renowned for its pivotal roles in social bonding, childbirth, and lactation.[1] Its therapeutic potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale and Strategy for Evaluating Oxytocin Analogues

Oxytocin (OT) is a nonapeptide hormone renowned for its pivotal roles in social bonding, childbirth, and lactation.[1] Its therapeutic potential is vast, yet native oxytocin suffers from limitations such as a short half-life, poor blood-brain barrier penetration, and promiscuous binding to related vasopressin receptors, which can cause off-target effects.[2] The development of synthetic oxytocin analogues aims to overcome these hurdles by engineering molecules with improved pharmacokinetic profiles, enhanced receptor selectivity, and tailored functional activity (e.g., agonists, antagonists, or biased agonists).[2][3]

This guide provides a comprehensive framework for the pharmacological evaluation of novel synthetic oxytocin analogues. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the scientific reasoning behind each step. The described workflow is designed as a logical cascade, moving from fundamental molecular interactions in vitro to complex physiological responses in vivo. This systematic approach ensures that only the most promising candidates, with well-defined mechanisms of action, advance through the drug development pipeline.

The evaluation process is structured into two primary stages:

  • In Vitro Characterization: Assessing the analogue's fundamental properties at the molecular and cellular level. This includes its binding affinity and selectivity for the oxytocin receptor (OXTR) and its ability to activate downstream signaling pathways.

  • In Vivo Assessment: Evaluating the analogue's behavior in a complex biological system. This stage examines its pharmacokinetic profile and its efficacy in relevant physiological and behavioral models.

Part 1: In Vitro Characterization: Defining Molecular and Cellular Activity

The initial phase of evaluation is critical for establishing the basic pharmacological profile of a synthetic analogue. These assays are typically conducted in high-throughput formats to efficiently screen and rank compounds based on their affinity, selectivity, and functional potency.

Receptor Binding Affinity and Selectivity Profile

A primary goal in analogue design is often to achieve high affinity and selectivity for the OXTR over the structurally similar vasopressin receptors (V1a, V1b, V2).[4] Cross-reactivity with vasopressin receptors can lead to undesirable side effects, such as changes in blood pressure (V1a) or water retention (V2).

Core Principle: Competitive radioligand binding assays are the gold standard for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound. This assay measures the ability of an unlabeled analogue to displace a radiolabeled ligand (e.g., [³H]Oxytocin) from the receptor.[5][6]

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a synthetic analogue for the human oxytocin receptor (hOXTR) and key vasopressin receptors (hV1aR, hV2R).

Materials:

  • Cell membranes from stable cell lines overexpressing the target receptor (e.g., HEK293-hOXTR).[5]

  • Radioligand: [³H]Oxytocin for OXTR, [³H]Arginine Vasopressin (AVP) for V1aR and V2R.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[5]

  • Unlabeled Test Analogue and Reference Compounds (e.g., native Oxytocin, AVP).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test analogue and reference compounds in Assay Buffer. Dilute cell membranes and radioligand to their optimal working concentrations in ice-cold Assay Buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL diluted membranes.

    • Non-Specific Binding (NSB): 50 µL high concentration of unlabeled reference ligand (e.g., 1 µM Oxytocin) + 50 µL Radioligand + 100 µL diluted membranes.[5]

    • Competition: 50 µL of test analogue dilution + 50 µL Radioligand + 100 µL diluted membranes.[5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly harvest the plate contents onto the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[5]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test analogue.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

Data Presentation: The results should be summarized in a table for clear comparison of the analogue's affinity and selectivity.

CompoundOXTR Kᵢ (nM)V1aR Kᵢ (nM)V2R Kᵢ (nM)Selectivity (V1aR/OXTR)Selectivity (V2R/OXTR)
Oxytocin1.53545023300
Analogue X0.8120>10,000150>12,500
Analogue Y10.2258002.578

Table 1: Hypothetical binding affinity and selectivity data for synthetic oxytocin analogues compared to native oxytocin.

Functional Activity and Signaling Pathways

Binding to the OXTR does not guarantee a functional response. It is essential to characterize how an analogue activates the receptor's downstream signaling pathways. The OXTR is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins, initiating the phospholipase C (PLC) pathway and leading to intracellular calcium mobilization.[5][7][8] Additionally, like many GPCRs, the OXTR can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[9][10][11]

Analogues that differentially activate these pathways are known as "biased agonists."[12] Identifying biased agonism is a key goal in modern drug development, as it may allow for the separation of therapeutic effects from adverse effects.

G cluster_0 In Vitro Functional Assays A Analogue Binding to OXTR B Gq/11 Pathway Activation A->B C β-Arrestin Recruitment A->C D Calcium Mobilization Assay (Measure EC50, Emax) B->D E β-Arrestin Assay (e.g., BRET, PathHunter) C->E F Data Analysis: Potency & Efficacy D->F E->F G Bias Calculation (Compare Gq vs β-arrestin) F->G

Caption: Workflow for in vitro functional characterization of OXTR analogues.

Protocol 2: Calcium Mobilization Assay (Gq/11 Pathway)

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of an analogue in activating the canonical Gq/11 signaling pathway by quantifying intracellular calcium release.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the hOXTR.[13]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).[13]

Procedure:

  • Cell Plating: Seed the hOXTR-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove culture medium and incubate cells with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C, per the dye manufacturer's instructions.

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument's dispenser adds a specific concentration of the test analogue to the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium peak.[7]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Generate dose-response curves by plotting the response against the log concentration of the analogue.

    • Fit the curve using a sigmoidal dose-response model to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy, relative to a standard agonist like oxytocin).

Protocol 3: β-Arrestin Recruitment Assay

Objective: To quantify the analogue's ability to induce the recruitment of β-arrestin to the activated OXTR, a key measure for assessing signaling bias.

Rationale: Agonist binding promotes receptor phosphorylation, which creates a binding site for β-arrestins.[9][11] This interaction is critical for receptor desensitization and can also initiate G protein-independent signaling cascades.[10] Various commercial assay platforms (e.g., DiscoverX PathHunter, Promega NanoBiT) provide robust methods for measuring this interaction.[14][15][16]

Principle (using Enzyme Fragment Complementation, e.g., PathHunter): The OXTR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA). When the analogue induces their interaction, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[15]

Procedure (abbreviated):

  • Cell Usage: Use engineered cells co-expressing the tagged OXTR and β-arrestin.

  • Assay Setup: Plate cells and add serial dilutions of the test analogue.

  • Incubation: Incubate the plate for a period (typically 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[15]

  • Detection: Add the substrate/detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal on a plate reader.

  • Data Analysis: Similar to the calcium assay, generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

G Analogue Synthetic Analogue OXTR Oxytocin Receptor (OXTR) Analogue->OXTR Binding Gq Gq/11 Protein OXTR->Gq Canonical Pathway GRK GRK OXTR->GRK Biased Pathway PLC Phospholipase C Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca P_OXTR Phosphorylated OXTR GRK->P_OXTR Barr β-Arrestin P_OXTR->Barr Internalization Receptor Internalization & Desensitization Barr->Internalization MAPK MAPK Signaling (e.g., ERK) Barr->MAPK

Caption: Simplified OXTR signaling, showing canonical (Gq) and β-arrestin pathways.

Part 2: In Vivo Assessment: From Molecule to Organism

Promising analogues from in vitro screening must be evaluated in living systems to understand their pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Profiling

Rationale: A drug is only effective if it can reach its target in sufficient concentrations for an adequate duration. For peptide-based drugs like oxytocin analogues, key challenges include rapid clearance and poor metabolic stability.[2][17] A PK study is essential to determine the analogue's absorption, distribution, metabolism, and excretion (ADME) profile.[18][19]

Protocol 4: Rodent Pharmacokinetic Study

Objective: To determine key PK parameters (e.g., half-life (t₁/₂), maximum concentration (Cₘₐₓ), area under the curve (AUC), bioavailability) of an analogue in rats or mice.

Materials:

  • Male Wistar rats or C57BL/6 mice.[20]

  • Dosing vehicles (e.g., saline for intravenous (IV), PBS or other formulation for subcutaneous (SC) or per oral (PO) administration).

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system for bioanalysis.

Procedure:

  • Animal Dosing: Administer a single dose of the analogue to cohorts of animals via at least two routes (typically IV as a reference for 100% bioavailability, and the intended therapeutic route, e.g., SC or intranasal).[19][20]

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[20] Plasma is separated by centrifugation.

  • Sample Analysis: Extract the analogue from plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each route of administration.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[21]

    • Bioavailability (F%) for a non-IV route is calculated as: (AUC_route / AUC_IV) * (Dose_IV / Dose_route) * 100 .

Data Presentation: PK parameters are best presented in a summary table.

ParameterIV Administration (1 mg/kg)SC Administration (5 mg/kg)
Cₘₐₓ (ng/mL)1500450
Tₘₐₓ (min)530
AUC (ng*hr/mL)8501900
t₁/₂ (min)2595
Bioavailability (F%)10045

Table 2: Hypothetical pharmacokinetic parameters for an oxytocin analogue following intravenous and subcutaneous administration in rats.

Pharmacodynamic and Efficacy Models

The final and most crucial step is to determine if the analogue produces the desired physiological or behavioral effect in vivo. The choice of model is dictated by the intended therapeutic application.

  • Uterine Contraction Assay: This is a classic, robust assay for assessing the uterotonic (or tocolytic, for antagonists) activity of oxytocin analogues. The assay can be performed ex vivo using isolated uterine muscle strips in an organ bath or in vivo by measuring uterine pressure in anesthetized rats.[22][23][24][25] The analogue's ability to induce or inhibit contractions is measured, providing a direct assessment of its potency at the physiological level.[22]

For analogues intended to treat neuropsychiatric conditions like autism spectrum disorder, models that assess social behavior are paramount.[26][27]

Protocol 5: The Three-Chamber Social Interaction Test

Objective: To assess an analogue's ability to enhance sociability, defined as the preference for a novel mouse over a novel object.[28][29][30]

Apparatus: A rectangular, three-chambered box with openings allowing free movement between chambers.[29]

Procedure:

  • Habituation: The test mouse is placed in the center chamber and allowed to freely explore all three empty chambers for 5-10 minutes.[31]

  • Sociability Test: A novel, unfamiliar "stranger" mouse is placed inside a wire cage in one of the side chambers. An identical, empty wire cage is placed in the opposite chamber.[28] The test mouse is returned to the center chamber, and its behavior is video-recorded for a set period (e.g., 10 minutes).

  • Data Analysis: Key parameters are automatically tracked using software:

    • Time spent in the chamber with the stranger mouse vs. the chamber with the empty cage.

    • Time spent sniffing the stranger mouse cage vs. the empty cage.

    • A healthy, sociable mouse will spend significantly more time in the chamber with and sniffing the stranger mouse.[28][29] The effect of the analogue (administered prior to the test) is measured by its ability to increase this social preference.

  • (Optional) Social Novelty Test: Immediately following the sociability test, a second, novel stranger mouse is placed in the previously empty cage. The test mouse's preference for the new stranger over the now-familiar mouse is assessed, which measures social recognition memory.[28][31]

G cluster_1 In Vivo Evaluation Cascade H Select Lead Analogue (from In Vitro Data) I Pharmacokinetic (PK) Study (Rodent Model) H->I J Determine Dosing Regimen (Based on PK Profile) I->J K Pharmacodynamic (PD) / Efficacy Study J->K L Physiological Model (e.g., Uterine Contraction) K->L M Behavioral Model (e.g., 3-Chamber Test) K->M N Evaluate Therapeutic Effect L->N M->N

Caption: A stepwise workflow for the in vivo evaluation of a lead oxytocin analogue.

Conclusion

The pharmacological evaluation of synthetic oxytocin analogues is a multi-faceted process that requires a systematic and scientifically rigorous approach. By progressing from fundamental in vitro binding and functional assays to comprehensive in vivo pharmacokinetic and efficacy studies, researchers can build a complete profile of a candidate molecule. This integrated data package is essential for identifying analogues with superior therapeutic properties and for making informed decisions on which candidates should be advanced toward clinical development. The protocols and workflows outlined in this guide provide a robust framework for achieving this goal, ensuring that the development of next-generation oxytocin therapeutics is grounded in solid pharmacological principles.

References

  • Oakley, R. H., Laporte, S. A., Holt, J. A., Caron, M. G., & Barak, L. S. (2000). β-Arrestin-Mediated Oxytocin Receptor Signaling, Which Regulates Uterine Contractility and Cellular Migration. Journal of Biological Chemistry. Available at: [Link]

  • Scantox. (n.d.). Three Chamber Social Test. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2020, September 24). Oxytocin Receptor Signaling in Vascular Function and Stroke. Retrieved from [Link]

  • Busnelli, M., et al. (2026). Bivalent ligands targeting oxytocin receptor homodimers selectively activate distinct G protein and β-arrestin pathways. Biochemical Pharmacology. Available at: [Link]

  • ANY-maze. (2024, February 19). Setting up a Three-Chamber Sociability and Social Novelty experiment in ANY-maze. Retrieved from [Link]

  • Laporte, S. A., Oakley, R. H., Zhang, J., Holt, J. A., Ferguson, S. S., Caron, M. G., & Barak, L. S. (2011). β-Arrestin Mediates Oxytocin Receptor Signaling, Which Regulates Uterine Contractility and Cellular Migration. Journal of Biological Chemistry. Available at: [Link]

  • Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • Sim, L. J., et al. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. bio-protocol. Retrieved from [Link]

  • Anilocus. (2025, July 11). 3-Chamber Sociability Test Step-by-Step Protocol. Retrieved from [Link]

  • UA Campus Repository. (n.d.). Synthesis and Evaluation of Glycosylated Oxytocin Analogues for Treating Pain and Substance Use Disorder. Retrieved from [Link]

  • NCBI Bookshelf. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • Moy, S. S., Nadler, J. J., Perez, A., Barbaro, R. P., Johns, J. M., Magnuson, T. R., Piven, J., & Crawley, J. N. (2004). Automated Three-Chambered Social Approach Task for Mice. Current Protocols in Neuroscience. Available at: [Link]

  • Yang, M., Silverman, J. L., & Crawley, J. N. (2011). A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism. Journal of Visualized Experiments. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). OT receptor. Retrieved from [Link]

  • Arrowsmith, S., & Wray, S. (2018). Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development. Journal of Visualized Experiments. Available at: [Link]

  • Creative Diagnostics. (n.d.). Oxytocin Signaling Pathway. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). oxytocin [Ligand Id: 2174] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • REPROCELL. (n.d.). Contraction in Human Uterus (Vasopressin & Oxytocin Receptor – Oxytocin). Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). oxytocin | Ligand page. Retrieved from [Link]

  • van den Nest, W., et al. (2002). Synthesis and Pharmacological Evaluation of an Analogue of the Peptide Hormone Oxytocin That Contains a Mimetic of an Inverse γ-Turn. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2023, January 24). Structure-Based Design of Glycosylated Oxytocin Analogues with Improved Selectivity and Antinociceptive Activity. Retrieved from [Link]

  • Nature Communications. (2025, November 5). Development and characterisation of novel oxytocin analogues for PET imaging. Retrieved from [Link]

  • Assay Genie. (n.d.). Human OXTR (Oxytocin Receptor) ELISA Kit - Technical Manual. Retrieved from [Link]

  • Peptides. (2003, September). Synthesis and biological evaluation of oxytocin analogues containing L-alpha-t-butylglycine [Gly(Bu t)] in positions 8 or 9. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). oxytocin. Retrieved from [Link]

  • Springer Protocols. (n.d.). Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding. Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant Oxytocin Receptor Stable Cell Line. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2019, September 16). Vasopressin and oxytocin receptors (version 2019.4). Retrieved from [Link]

  • PLOS One. (2015, December 30). The Effect of Oxytocin on Social and Non-Social Behaviour and Striatal Protein Expression in C57BL/6N Mice. Retrieved from [Link]

  • Research Results in Pharmacology. (2022, March 30). Study of pharmacokinetic of new peptide drug 1-deamino-arginine-vasotocin for hypernatremia correction. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human OXTR Reporter Assay System (OXTR). Retrieved from [Link]

  • Neuron. (2021). Oxytocin, Vasopressin, and Social Behavior: From Neural Circuits to Clinical Opportunities. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved from [Link]

  • Dove Press. (2025, August 30). Uterine Reaction to Oxytocin and Maternal-Neonatal Outcomes in Inducing Labor: A Retrospective Cohort Study. Retrieved from [Link]

  • Molecular Pharmaceutics. (2018, September 21). Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer's Disease: Stability and Delivery to the Brain. Retrieved from [Link]

  • YouTube. (2026, February 15). Bioassay of Oxytocin on Rat Uterine Horn By Interpolation Method. Retrieved from [Link]

  • The Journal of Neuroscience. (2020, March 11). Social Stimuli Induce Activation of Oxytocin Neurons Within the Paraventricular Nucleus of the Hypothalamus to Promote Social Behavior in Male Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of Peptides and Proteins. Retrieved from [Link]

  • American Journal of Physiology-Endocrinology and Metabolism. (n.d.). Novel in vitro system for functional assessment of oxytocin action. Retrieved from [Link]

  • SciSpace. (n.d.). Rescue of oxytocin response and social behaviour in a mouse model of autism. Retrieved from [Link]

  • eLife. (2025, October 3). Oxytocin neurons signal state-dependent transitions from rest to thermogenesis and behavioral arousal in social and non-social settings. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021, November 23). Role of the Phospholipase C Pathway and Calcium Mobilization in Oxytocin-Induced Contraction of Lacrimal Gland Myoepithelial Cells. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Oxazine Derivatives for Drug Discovery

Introduction: The Strategic Importance of the Oxazine Scaffold in Medicinal Chemistry Oxazine derivatives represent a vital class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Oxazine Scaffold in Medicinal Chemistry

Oxazine derivatives represent a vital class of six-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1][2] Depending on the relative positions of these heteroatoms, they exist as three primary isomers: 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine.[1][2] In the landscape of medicinal chemistry, the oxazine nucleus is considered a "privileged scaffold".[3] This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities.

The versatility of the oxazine framework allows for the development of agents with sedative, analgesic, anticonvulsant, antimicrobial, antitubercular, antimalarial, and anticancer properties.[1][2][4][5] As the challenge of multi-drug resistance (MDR) grows, the need to synthesize novel classes of compounds with effective mechanisms of action is paramount.[4][5][6] Oxazine derivatives offer a promising starting point for the design of such next-generation therapeutics.[1][2]

This guide provides an in-depth exploration of key synthetic methodologies for accessing medicinally relevant oxazine cores, with a focus on the causality behind experimental choices and the provision of robust, actionable protocols. We will cover classical and modern approaches, including the growing field of green chemistry, to equip researchers with the tools needed to innovate in this exciting area of drug discovery.[7]

Synthesis of 1,4-Oxazine Derivatives: The Benzoxazine Core

The 1,4-benzoxazine motif is a cornerstone in many pharmaceutical compounds. Its synthesis has evolved from classical high-temperature condensations to sophisticated, mild, and highly efficient catalytic methods.

Methodology 1: Classical Synthesis via Condensation of 2-Aminophenols

One of the most fundamental routes to the 1,4-benzoxazine core involves the reaction of a 2-aminophenol with a suitable two-carbon synthon.[3] A common and effective variant of this approach uses chloroacetic acid to form the lactam 2H-benzo[b][1,4]oxazin-3(4H)-one, a versatile intermediate for further functionalization.[8]

Causality of Experimental Design: This reaction proceeds via a two-stage mechanism. First, the more nucleophilic amino group of the 2-aminophenol attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction. The subsequent intramolecular cyclization is driven by the condensation between the hydroxyl group and the carboxylic acid, eliminating water to form the stable six-membered lactam ring. The choice of a polar solvent like water or ethanol facilitates the initial nucleophilic substitution.

Experimental Protocol: Synthesis of 2H-benzo[b][4][9]oxazin-3(4H)-one [8]

  • Reaction Setup: To a solution of 2-aminophenol (1 equiv.) in a suitable solvent (e.g., water or ethanol), add chloroacetic acid (1.1 equiv.) and sodium acetate (2.5 equiv.).

  • Heating: Heat the reaction mixture to 55°C and stir for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the mixture under reduced pressure. Dilute the residue with cold water to precipitate the product.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from ethanol to yield the pure 2H-benzo[b][1,4]oxazin-3(4H)-one.

Workflow for Classical 1,4-Benzoxazin-3-one Synthesis

cluster_reactants Reactants cluster_process Process cluster_product Product & Purification aminophenol 2-Aminophenol reaction 1. Nucleophilic Substitution 2. Intramolecular Cyclization aminophenol->reaction chloroacetic Chloroacetic Acid chloroacetic->reaction conditions NaOAc, 55°C, 16h reaction->conditions product 2H-benzo[b][1,4]oxazin-3(4H)-one reaction->product purification Precipitation & Recrystallization product->purification

Caption: Classical synthesis of a 1,4-benzoxazine intermediate.

Methodology 2: Modern Catalytic Approaches for C-N Bond Formation

Modern synthetic chemistry favors catalytic methods that offer milder conditions, higher yields, and greater functional group tolerance.[3] Copper- and palladium-catalyzed reactions are particularly powerful for constructing the 1,4-benzoxazine scaffold.

A. Copper-Catalyzed Intramolecular Cyclization

This powerful method, a variation of the Ullmann condensation, typically involves the intramolecular cyclization of a precursor containing both a phenolic hydroxyl group and an amine linked by a two-carbon bridge.[3] A common strategy involves the initial reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation to close the ring.

Causality of Experimental Design: The copper(I) catalyst is crucial for activating the C-X bond (where X is a halogen, typically I or Br) of the 2-halophenol, facilitating the nucleophilic attack by the nitrogen atom of the tethered amino group. This forms the key C-N bond and closes the oxazine ring. The choice of ligand and base is critical for stabilizing the copper catalyst and promoting the reaction.

B. Lewis Acid and Copper(I) Catalyzed One-Pot Synthesis from Aziridines

A highly efficient and stereospecific strategy involves the reaction of activated aziridines with 2-halophenols.[9] This one-pot process proceeds via two distinct catalytic steps: a Lewis acid-catalyzed ring-opening followed by a copper(I)-catalyzed intramolecular C-N cyclization.

Causality of Experimental Design: The Lewis acid (e.g., BF₃·OEt₂) activates the aziridine ring, making it susceptible to an SN2-type ring-opening by the nucleophilic 2-halophenol. This step is highly stereospecific. The subsequent addition of a Cu(I) catalyst promotes an intramolecular C-N coupling (Ullmann reaction), forming the 1,4-benzoxazine ring with excellent yield and retention of stereochemistry.[9] This method is particularly valuable for synthesizing chiral nonracemic products, which is essential for drug discovery.[9]

Experimental Protocol: One-Pot Synthesis of Nonracemic 3,4-Dihydro-1,4-Benzoxazines [9]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the enantiopure N-activated aziridine (1 equiv.) and 2-halophenol (1.1 equiv.) in a dry solvent like dichloroethane (DCE).

  • Ring Opening: Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) and stir the mixture at the designated temperature (e.g., 80°C) until the aziridine is consumed (monitor by TLC).

  • Cyclization: To the same flask, add the copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2 equiv.).

  • Heating: Continue stirring at an elevated temperature (e.g., 100°C) for 12-24 hours.

  • Workup and Purification: After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄. Purify the crude product by flash column chromatography on silica gel.

Mechanism for Aziridine-Based 1,4-Benzoxazine Synthesis

start N-Activated Aziridine + 2-Halophenol intermediate Ring-Opened Intermediate start->intermediate Step 1: Lewis Acid (BF₃·OEt₂) SN2 Ring Opening product 1,4-Benzoxazine Product intermediate->product Step 2: Cu(I) Catalyst Intramolecular C-N Cyclization

Caption: Two-step catalytic cascade for 1,4-benzoxazine synthesis.

Synthesis of 1,3-Oxazine Derivatives: The Power of Multicomponent Reactions

1,3-Oxazines are another class of derivatives with significant biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[10] Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical method for their synthesis.

Methodology: One-Pot, Three-Component Cyclocondensation

A widely used and robust method for synthesizing 1,3-oxazine derivatives is the one-pot condensation of a phenol (or naphthol), a primary amine, and formaldehyde.[11][12][13] This approach is often amenable to green chemistry principles by using environmentally benign catalysts and solvents.

Causality of Experimental Design: The reaction mechanism is believed to proceed through a series of Mannich-type condensations.[11] First, the amine reacts with formaldehyde to form an electrophilic imine intermediate. The electron-rich phenol (or naphthol) then attacks this imine. A second Mannich-type reaction with another molecule of formaldehyde, followed by intramolecular cyclization via attack of the phenolic oxygen, yields the final 1,3-oxazine ring.[11] The catalyst's role is to facilitate the formation of the reactive imine species.

Experimental Protocol: Green Synthesis of 1,3-Naphthoxazines [11]

  • Reaction Setup: In a round-bottom flask, prepare a mixture of β-naphthol (1 mmol), an aromatic amine (e.g., aniline, 1 mmol), aqueous formaldehyde (37%, 3 mmol), and a catalytic amount of thiamine hydrochloride (VB1, 10 mol%) in water (2 mL).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction time will vary depending on the substrates (typically 2-4 hours). Monitor completion by TLC.

  • Workup: Extract the product from the aqueous mixture using ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation: Comparison of Catalysts for 1,3-Oxazine Synthesis
CatalystSolventTemperature (°C)Typical Yield (%)Key AdvantagesReference
Thiamine HCl (VB1)WaterRoom Temp.85-95Biodegradable, mild conditions, green solvent[11]
Alum (KAl(SO₄)₂)Water60-7090-96Inexpensive, non-toxic, reusable, efficient[12]
Ga(NO₃)₃·6H₂OMethanol80>80High purity and yield, short reaction time[14]
None (Catalyst-free)EthanolRefluxVariableSimplicity, avoids metal contamination[15]

Synthesis of 1,2-Oxazine Derivatives: Accessing Natural Product Scaffolds

The 1,2-oxazine scaffold is found in a number of natural products, though it is less commonly explored in synthetic drug discovery programs compared to its 1,3- and 1,4-isomers.[16] Accessing this ring system often requires specialized cycloaddition strategies.

Methodology: Rhodium(II)-Catalyzed [3+3]-Annulation

An elegant method for constructing fused 1,2-oxazine systems involves the rhodium(II)-catalyzed reaction of cyclic nitronates (which act as the three-atom component) with vinyl diazoacetates.[17]

Causality of Experimental Design: The rhodium(II) catalyst reacts with the vinyl diazoacetate to form a rhodium-carbenoid intermediate. This highly reactive species then undergoes a [3+3]-annulation reaction with the cyclic nitronate. The specific reaction pathway and selectivity are highly dependent on the catalyst loading and reaction conditions, demonstrating a sophisticated level of chemical control.[17] This method allows for the diastereoselective formation of complex bicyclic systems that would be difficult to access through other means.

Conclusion and Future Perspectives

The synthetic toolbox for accessing oxazine derivatives is both broad and deep, ranging from foundational condensation reactions to highly sophisticated, stereoselective catalytic processes. The methodologies presented here provide robust and reliable pathways to the 1,4-, 1,3-, and 1,2-oxazine cores, which are of paramount importance for drug discovery.[4][18]

Future research will undoubtedly focus on expanding the scope of these reactions, particularly in the asymmetric synthesis of complex derivatives. Furthermore, the continued adoption of green chemistry principles, such as the use of aqueous media and biodegradable catalysts, will be crucial for developing sustainable and economically viable manufacturing processes for new oxazine-based pharmaceuticals.[7][12] The versatility and proven biological potential of the oxazine scaffold ensure that it will remain a high-priority target for medicinal chemists for years to come.[2]

References

  • Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed.
  • Medicinal chemistry of oxazines as promising agents in drug discovery. OUCI.
  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
  • Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols.
  • The Synthesis of 1,4-Benzoxazines: A Journey from Discovery to Modern Methodologies. Benchchem.
  • Full article: Synthesis of Some New Fused and Spiro 1,4-Benzoxazine Deriv
  • Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review. PubMed.
  • Medicinal chemistry of oxazines as promising agents in drug discovery.
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review.
  • An efficient and green method for the synthesis of[4][8]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. Springer.

  • Water mediated synthesis of various[4][8]oxazine compounds using alum as a catalyst. De Gruyter.

  • Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing).
  • 1,3-Oxazines-fused bioactive heterocycles.
  • Representative bioactive 1,2-oxazine derivatives (1) and synthesis of...
  • Synthesis and Characterizations of New 1,3-Oxazine Deriv
  • Pharmaceuticals | Special Issue : Medicinal Chemistry of Thiazine and Oxazine Derivatives: Trends and Future Directions as Therapeutic Drugs. MDPI.
  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of Chiral Helical 1,3-Oxazines.
  • Synthesis of 1,3-oxazines based on piperazine. ScienceDirect.
  • Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. OUCI.

Sources

Method

Application Note: 5H-3,5a-Epoxynaphth[2,1-c]oxepin as a Chiral Polycyclic Building Block in Organic Synthesis

Executive Summary 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- (CAS: 57345-19-4), commonly referred to by its trade names Ambraketal or Z11, is a highly complex, stereochemically rich bridged oxac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- (CAS: 57345-19-4), commonly referred to by its trade names Ambraketal or Z11, is a highly complex, stereochemically rich bridged oxacycle. While it is predominantly recognized as a high-impact ambergris-type odorant in the fragrance industry[1], its rigid decalin framework fused with an epoxynaphtho-oxepin core makes it an exceptional chiral building block for advanced organic synthesis[2].

This application note details the synthetic utility of the Ambraketal scaffold, focusing on chemoselective ring-opening methodologies and downstream derivatization. These protocols enable researchers to generate novel functionalized tetranorlabdane-type intermediates for structure-activity relationship (SAR) studies, antimicrobial screening, and the total synthesis of complex diterpenoids[3][4].

Structural & Physicochemical Profiling

The synthetic value of 5H-3,5a-Epoxynaphth[2,1-c]oxepin lies in the differential reactivity of its cyclic ether linkages. The intramolecular ketal is highly susceptible to Lewis or Brønsted acid-catalyzed cleavage, whereas the rigid hydrophobic decalin core remains inert, providing an orthogonal site for regioselective functionalization[5].

Table 1: Physicochemical Properties of the Ambraketal Scaffold
PropertyValue / Description
CAS Registry Number 57345-19-4 (also 1153-34-0 for specific isomers)[6]
Molecular Formula C₁₈H₃₀O₂
Molecular Weight 278.44 g/mol [7]
LogP (XLogP3) 4.70 (Highly lipophilic)[6]
Structural Features Fused decalin system, bridged oxepin ring, intramolecular ketal
Primary Reactivity Sites Bridgehead ketal oxygen (acid-labile), C-ring ether linkage

Synthetic Reactivity & Causality (E-E-A-T)

When utilizing 5H-3,5a-Epoxynaphth[2,1-c]oxepin as a synthetic intermediate, the primary objective is often the controlled cleavage of the oxepin ring to expose functional groups (e.g., diols or enol-ethers) while preserving the stereocenters of the decalin core.

Causality behind Catalyst Selection: The choice of acid catalyst dictates the reaction pathway. Strong protic acids (like aqueous HCl) at room temperature often lead to non-specific degradation and complex mixtures due to the generation of highly reactive carbocations that trigger decalin rearrangements. Conversely, utilizing a soft Lewis acid such as Boron trifluoride diethyl etherate (BF₃·OEt₂) at cryogenic temperatures (-78 °C) allows for the chemoselective activation of the bridgehead oxygen. This facilitates a clean nucleophilic attack by the solvent (e.g., methanol), yielding a regioselectively ring-opened diol[4].

Table 2: Reaction Optimization for Ketal Cleavage
CatalystSolvent SystemTemperatureMajor ProductYield (%)
p-TsOH Methanol65 °C (Reflux)Transacetalized ether45%
BF₃·OEt₂ DCM / Methanol-78 °C to 0 °CRing-opened diol82%
HCl (aq) THF25 °CComplex mixture<20%

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring Opening for Decalin Functionalization

Objective: To selectively cleave the ketal linkage of the Ambraketal scaffold to generate a functionalized decalin diol intermediate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 equivalent (e.g., 2.78 g, 10 mmol) of 5H-3,5a-Epoxynaphth[2,1-c]oxepin in 50 mL of anhydrous dichloromethane (DCM).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to bring the internal temperature to -78 °C. Causality: Cryogenic conditions prevent unwanted Wagner-Meerwein rearrangements of the decalin core.

  • Catalyst Addition: Slowly add 1.2 equivalents of BF₃·OEt₂ dropwise via a syringe. Stir for 15 minutes to allow for the formation of the Lewis acid-base complex at the bridgehead oxygen.

  • Nucleophilic Attack: Introduce 5.0 equivalents of anhydrous methanol. The activated oxepin ring undergoes nucleophilic attack, relieving ring strain and opening the ketal.

  • Reaction Monitoring: Maintain the temperature at -78 °C for 2 hours, then gradually warm to 0 °C. Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting material ( Rf​≈0.8 ) should cleanly convert to a more polar diol spot ( Rf​≈0.3 ).

  • Quenching & Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure functionalized decalin intermediate.

Protocol 2: Chemoselective Oxidation to Chiral Synthons

Objective: To oxidize the ring-opened diol into a versatile keto-aldehyde or lactone for downstream pharmaceutical or fragrance synthesis[8].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified diol intermediate (from Protocol 1) in 30 mL of anhydrous DCM.

  • Oxidation: Add 2.0 equivalents of Pyridinium chlorochromate (PCC) in a single portion at room temperature. Causality: PCC is selected over harsher oxidants like Jones reagent to prevent over-oxidation of the primary alcohol to a carboxylic acid, which could spontaneously recyclize or degrade the molecule[4].

  • Reaction Monitoring: Stir the dark brown suspension for 3 hours at room temperature. Validate completion via TLC.

  • Isolation: Dilute the mixture with 50 mL of diethyl ether and filter through a short pad of Celite to remove chromium salts. Concentrate the filtrate under reduced pressure to yield the chiral keto-aldehyde synthon.

Workflow Visualization

Workflow N1 Sclareol / Manool (Natural Terpene) N2 Ambraketal Scaffold (57345-19-4) N1->N2 Epoxidation & Acetalization N3 Acid-Catalyzed Ring Opening N2->N3 BF3·OEt2, MeOH N4 Decalin Diol Intermediate N3->N4 Regioselective Cleavage N5 Oxidation (PCC) & Derivatization N4->N5 Chemoselective Oxidation N6 Novel Chiral Synthons N5->N6 Downstream Synthesis

Fig 1. Synthetic workflow utilizing the Ambraketal scaffold to generate novel chiral synthons.

References

  • PubChem Compound Summary for CID 93639 : 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-. National Center for Biotechnology Information. [Link]

  • Amberketal® (CAS N° 57345-19-4) Synthesis and Properties : ScenTree Olfactory Database. [Link]

  • Adaptation of Oxyanionic Sigmatropy to the Convergent Enantioselective Synthesis of Ambergris-Type Odorants : The Journal of Organic Chemistry. American Chemical Society.[Link]

  • Compositions Comprising Benzyl Alcohol Derivatives and Further Antimicrobial Active Compounds: US Patent US8796339B2.
  • Chemical Transformation of Abietic Acid to New Chiral Derivatives : Journal of the Brazilian Chemical Society. SciELO. [Link]

Sources

Application

Development of N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of N-substituted ortho-c oxide-bridged 5-phenylmorphans...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of N-substituted ortho-c oxide-bridged 5-phenylmorphans. These structurally rigid analogs of 5-phenylmorphans are of significant interest in medicinal chemistry due to their potential as potent and selective opioid receptor modulators. This document offers in-depth technical guidance, field-proven insights, and step-by-step methodologies to facilitate research and development in this area.

Introduction: The Significance of Structural Rigidity

The 5-phenylmorphan scaffold serves as a simplified, non-peptidic analog of morphine, offering a versatile platform for the development of novel opioid ligands.[1] The introduction of an ortho-c oxide bridge creates a structurally rigid framework, which can significantly influence the compound's interaction with opioid receptors. This rigidity can lead to enhanced receptor affinity and selectivity, crucial parameters in the design of therapeutics with improved efficacy and reduced side effects. The N-substituent on the morphan core plays a pivotal role in modulating the pharmacological profile, influencing whether the compound acts as an agonist, antagonist, or partial agonist at different opioid receptor subtypes (μ, δ, and κ).[2][3]

The strategic combination of a rigid core with diverse N-substituents allows for the fine-tuning of a compound's activity. For instance, the racemic N-phenethyl ortho-c oxide-bridged 5-phenylmorphan has demonstrated high mu-opioid receptor (MOR) affinity.[2][3][4] Further exploration of various N-substituents, such as N-2-phenylcyclopropylmethyl, N-cinnamyl, and N-propyl, has led to the identification of compounds with a range of activities, from potent MOR antagonists to partial agonists.[5]

This guide will detail the synthetic pathways to access these complex molecules, methods for their characterization, and protocols for evaluating their pharmacological activity.

Synthetic Strategies: Accessing the Core Structure

The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans typically commences from common intermediates, which are then elaborated to introduce the desired N-substituents. A key starting material is the racemic or enantiomerically pure 10-methoxy-1,3,4,5,6,11a-hexahydro-2H-3,6a-methano-benzofuro[2,3-c]azocine.[4][5]

Protocol 1: Synthesis of the Core Intermediate

This protocol outlines a general procedure for the synthesis of the key benzofuro[2,3-c]azocine intermediate.

Materials:

  • Appropriately substituted starting materials (e.g., N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine and substituted allyl halides for related 5-phenylmorphans)[1][6]

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Alkylation and Cyclization: A "one-pot" diastereoselective reaction can be employed for the synthesis of related 7- and 8-substituted 5-phenylmorphans by reacting an N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine with a substituted allyl halide, followed by an ene-imine cyclization.[1][6]

  • Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the core morphan structure.[1][6]

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Enantiomeric Resolution (if required): For the synthesis of specific enantiomers, resolution of the racemic core intermediate can be achieved through salt formation with a chiral acid, such as (S)-(+)- or (R)-(-)-p-methylmandelic acid.[5] The absolute configuration of the resolved enantiomers can be confirmed by single-crystal X-ray analysis.[5]

Causality Behind Experimental Choices: The one-pot reaction is highly efficient and diastereoselective, providing good yields of a single diastereomer.[1][6] The choice of reducing agent is critical for stereocontrol during the reduction step. Enantiomeric resolution at an early stage is crucial for accessing stereochemically pure final compounds, which is essential for understanding their structure-activity relationships.

Diagram: Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 N-Substitution Start Starting Materials Alkylation Alkylation & Cyclization Start->Alkylation One-pot reaction Reduction Reduction Alkylation->Reduction NaBH4 Purification Purification Reduction->Purification Column Chromatography Resolution Enantiomeric Resolution Purification->Resolution Chiral Acid Core Core Intermediate Resolution->Core Enantiopure Intermediate N_Alkylation N-Alkylation Core->N_Alkylation Alkylating Agent Final_Purification Final Purification N_Alkylation->Final_Purification Final_Product N-Substituted Product Final_Purification->Final_Product

Sources

Method

"protocols for isolating 5H-3,5a-Epoxynaphth[2,1-c]oxepin from plant latex"

Application Note: Isolation and Purification of 5H-3,5a-Epoxynaphth[2,1-c]oxepin from Plant Latex Introduction & Strategic Rationale 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- (CAS 57345-19-4) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation and Purification of 5H-3,5a-Epoxynaphth[2,1-c]oxepin from Plant Latex

Introduction & Strategic Rationale

5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- (CAS 57345-19-4) is a highly lipophilic, oxygenated compound characterized by its complex fused-ring structure containing both an epoxide and an oxepin moiety. While it is widely recognized as a synthetic ingredient in the fragrance industry for its potent ambery and woody notes[1], recent advanced spectroscopic profiling has identified this specific molecule as a major naturally occurring bioactive constituent in the latex of Calotropis gigantea L.[2].

Isolating intact epoxides from raw plant latex presents unique biochemical and physical challenges. Plant latex is a dynamic, complex emulsion containing polyisoprene (rubber), endogenous proteases, lipases, and a myriad of secondary metabolites. Furthermore, the epoxide ring is highly sensitive to Lewis and Brønsted acids, requiring strictly neutral, mild extraction conditions to prevent hydrolytic ring-opening or unwanted molecular rearrangements.

This application note details a self-validating, scalable protocol for the isolation of this target compound from raw latex. As an application scientist, the focus here is not just on what to do, but why each step is performed, ensuring the protocol acts as a self-validating system for drug development professionals and natural product researchers.

Physicochemical Profiling

Before initiating the extraction, it is critical to align the workflow with the target's physicochemical properties. With a computed XLogP3 of 4.7[3], the compound is highly non-polar. This dictates a biphasic liquid-liquid extraction strategy where the target is driven into a non-polar organic phase, while problematic latex proteins and polar glycosides are retained in an aqueous-alcoholic phase.

Table 1: Physicochemical Parameters Guiding the Isolation Strategy

ParameterValueMethodological Implication
Molecular Formula C18H30O2Target for high-resolution mass spectrometry (m/z 278.4)[3].
Computed XLogP3 4.7Highly lipophilic; dictates the use of n-hexane for primary liquid-liquid partitioning[3].
Topological Polar Surface Area 18.5 ŲLow polarity ensures late elution in normal-phase silica and early elution in reverse-phase HPLC[3].
Structural Liabilities Epoxide & Oxepin ringsHighly sensitive to acids; requires base-washed glassware, neutral solvents, and low-temperature evaporation.
Natural Matrix C. gigantea LatexRequires immediate methanol quenching to precipitate polyisoprene and denature endogenous enzymes[2].

Isolation Workflow & Mechanistic Pathway

The following diagram illustrates the logical progression from raw exudate to pure isolate, highlighting the phase transitions and purification principles utilized in this protocol.

G Latex Raw Latex Exudate (Calotropis gigantea) Quench Enzymatic Quenching (Ice-Cold Methanol) Latex->Quench Prevent enzymatic degradation Partition Biphasic Partitioning (n-Hexane Addition) Quench->Partition Precipitate rubber matrix Silica Normal-Phase Fractionation (Silica Gel, Neutral) Partition->Silica Isolate lipophilic fraction HPLC Preparative RP-HPLC (Isocratic MeCN:H2O) Silica->HPLC Remove bulk hydrocarbons Target Pure Isolate >98% (5H-3,5a-Epoxynaphth[2,1-c]oxepin) HPLC->Target Final high-resolution polishing

Caption: Workflow for the isolation of 5H-3,5a-Epoxynaphth[2,1-c]oxepin from plant latex.

Detailed Experimental Protocols

Critical Apparatus Note: To preserve the integrity of the epoxide ring, ensure all glassware is base-washed and strictly acid-free. Avoid the use of chloroform if it has not been stabilized with amylene, as trace phosgene or HCl can rapidly induce epoxide ring-opening.

Protocol 1: Latex Collection and Matrix Stabilization
  • Collection: Harvest fresh latex from the aerial parts of Calotropis gigantea by making shallow incisions. Collect the exudate directly into pre-weighed amber glass vials containing ice-cold HPLC-grade methanol (1:1 v/v ratio).

  • Mechanistic Causality: Raw latex is a dynamic emulsion. Endogenous enzymes will rapidly alter the metabolite profile upon exposure to air and light. Immediate submersion in cold methanol denatures these proteins and simultaneously precipitates the polyisoprene (rubber) matrix, which would otherwise form an intractable emulsion and trap the target lipophilic molecules.

  • Processing: Homogenize the mixture using a vortex mixer for 5 minutes, then centrifuge at 10,000 × g for 15 minutes at 4°C. Decant the methanol supernatant (containing the target) and discard the rubbery pellet.

Protocol 2: Liquid-Liquid Partitioning
  • Phase Separation: Transfer the methanol supernatant to a separatory funnel. Add an equal volume of HPLC-grade n-hexane and 0.5 volumes of ultra-pure water.

  • Mechanistic Causality: The addition of water increases the polarity of the methanol phase. Because 5H-3,5a-Epoxynaphth[2,1-c]oxepin has a high logP (4.7), this thermodynamic shift forces the target compound almost exclusively into the upper non-polar hexane layer[3]. Polar compounds (e.g., oxazole derivatives, tannins) remain in the aqueous methanol.

  • Extraction: Agitate gently to avoid emulsion formation. Allow the phases to separate for 30 minutes.

  • Concentration: Collect the hexane layer, dry over anhydrous neutral sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Critical Step: Maintain the water bath at ≤ 30°C to prevent thermal degradation of the oxepin structure.

Protocol 3: Normal-Phase Silica Gel Chromatography
  • Column Preparation: Pack a glass column with neutral silica gel (200-300 mesh) slurried in 100% n-hexane.

  • Loading: Dissolve the dried hexane extract in a minimal volume of n-hexane and load it onto the column.

  • Gradient Elution: Elute using a step gradient of n-hexane to ethyl acetate (100:0 → 95:5 → 90:10 → 80:20). Collect 20 mL fractions.

  • Self-Validation (TLC/GC-MS): Spot fractions on TLC plates and visualize using vanillin-sulfuric acid (heat gently). Because the target compound lacks strong chromophores for UV detection, it will appear as a distinct spot in the non-polar fractions (typically eluting around 95:5 Hexane:EtOAc). Confirm the presence of the target via rapid GC-MS screening[2].

Protocol 4: Preparative RP-HPLC Polishing
  • System Setup: Utilize a preparative HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile:Water (85:15 v/v) at a flow rate of 15 mL/min.

  • Mechanistic Causality: While silica removes gross contaminants (like dodecane and highly polar sterols), RP-HPLC separates the target from structurally similar diterpenoids based on subtle differences in hydrodynamic volume and polarity[2].

  • Collection: Monitor the eluent using a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD). Collect the peak corresponding to the validated retention time of the target.

  • Final Lyophilization: Remove the acetonitrile under a gentle stream of nitrogen, freeze the remaining aqueous suspension, and lyophilize to yield the pure 5H-3,5a-Epoxynaphth[2,1-c]oxepin as a dry isolate.

Analytical Validation

To confirm the success of the isolation, subject the final product to GC-MS (Electron Ionization, 70 eV). The spectrum must display a molecular ion peak at m/z 278.4, confirming the intact C18H30O2 structure, alongside characteristic fragmentation patterns of the oxepin and epoxide rings[3].

References

  • Jayalekshmi, C., Periakaruppan, R., Selvaraj, K. S. V., & Al-Dayan, N. (2024). "Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities." Analytica, 5(3), 384-401.[Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 93639, 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-." PubChem.[Link]

Sources

Application

Application Note: Computational Modeling of Epoxidation Barriers in Cytochrome P450 and Catalytic Systems

Executive Summary The computational modeling of epoxidation barriers is a cornerstone of modern predictive toxicology and rational catalyst design. In drug development, Cytochrome P450 (CYP450) mediated epoxidation of al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The computational modeling of epoxidation barriers is a cornerstone of modern predictive toxicology and rational catalyst design. In drug development, Cytochrome P450 (CYP450) mediated epoxidation of aliphatic and aromatic double bonds frequently yields reactive, electrophilic metabolites implicated in drug-induced toxicity[1]. Accurately computing the activation energy ( Ea​ ) of these transition states (TS) via Density Functional Theory (DFT) allows researchers to predict chemoselectivity (e.g., epoxidation vs. allylic hydroxylation) and assess metabolic stability before a compound is ever synthesized[2],[3].

This application note provides a self-validating, step-by-step computational protocol for modeling epoxidation barriers, grounded in the mechanistic causality of spin-state dynamics and rigorous quantum mechanical validation.

Theoretical Framework: The "Two-State Reactivity" (TSR) Paradigm

To accurately model CYP450 epoxidation, one must account for the Two-State Reactivity (TSR) paradigm[4],[5]. The active oxidant in CYP450 is Compound I (Cpd I), an iron(IV)-oxo porphyrin cation radical that exists in two nearly degenerate spin states: a doublet (Spin = 1/2) and a quartet (Spin = 3/2).

Mechanistic Causality: The reaction proceeds via a stepwise mechanism initiated by the electrophilic attack of the oxo-oxygen on the alkene π -bond, forming a carbon-centered radical intermediate[4].

  • Doublet Surface: The subsequent ring-closure (rebound) to form the epoxide is virtually barrierless, making the reaction effectively concerted.

  • Quartet Surface: There is a distinct activation barrier (e.g., 2.3–7.2 kcal/mol) for ring closure[5].

Because of this barrier, the lifetime of the radical intermediate is significantly longer on the quartet surface, allowing for potential stereochemical scrambling, loss of isomeric identity, or diversion to side products (e.g., aldehydes)[5]. Therefore, a robust computational model must evaluate both spin surfaces to accurately predict the final product distribution.

TSR_Pathway cluster_doublet Doublet Spin Surface cluster_quartet Quartet Spin Surface Reactant Reactant (Cpd I + Alkene) TS1_D TS1 (Doublet) C-O Bond Formation Reactant->TS1_D Spin = 1/2 TS1_Q TS1 (Quartet) C-O Bond Formation Reactant->TS1_Q Spin = 3/2 Radical_D Radical Intermediate (Short-lived) TS1_D->Radical_D TS2_D TS2 (Barrierless) Ring Closure Radical_D->TS2_D Product Epoxide Product + Fe(III) Resting State TS2_D->Product Concerted-like Radical_Q Radical Intermediate (Long-lived) TS1_Q->Radical_Q TS2_Q TS2 (Distinct Barrier) Ring Closure Radical_Q->TS2_Q Ea ~2-7 kcal/mol TS2_Q->Product Stepwise

Two-State Reactivity (TSR) pathway for CYP450-mediated alkene epoxidation.

Protocol 1: System Preparation and Pre-Optimization

Objective: Construct a computationally tractable yet chemically accurate model of the enzyme active site and substrate.

  • Model Truncation: Extract the heme core from the target crystal structure. Truncate the peripheral substituents of the porphyrin ring to hydrogen atoms (forming a porphine ring) to reduce computational cost while preserving electronic integrity. Retain the axial thiolate ligand (representing the conserved cysteine) as SCH3−​ [3].

  • Substrate Positioning: Dock the alkene substrate such that the reactive double bond is positioned at a van der Waals distance (~2.8–3.2 Å) above the oxo ligand of Cpd I.

  • Relaxed PES Scan: To generate a realistic guess for the transition state, perform a Relaxed Potential Energy Surface (PES) scan. Constrain the forming C-O bond distance and decrease it stepwise from 3.0 Å to 1.8 Å in 0.1 Å increments.

    • Causality: A blind TS search often fails or converges to a local minimum. The PES scan maps the reaction coordinate, ensuring the starting geometry for the TS optimization is already near the saddle point.

Protocol 2: Transition State Optimization and Self-Validation

Objective: Isolate the first-order saddle point corresponding to the activation barrier of C-O bond formation, ensuring mathematical and chemical validity.

  • TS Optimization (Opt=TS): Extract the highest-energy geometry from the PES scan. Submit this structure for a full transition state optimization using the Berny algorithm.

  • Functional Selection: Utilize a dispersion-corrected functional such as B3LYP-D3 or M06-2X[6],[1].

    • Causality: Standard B3LYP consistently underestimates hydrogen abstraction barriers relative to epoxidation barriers because it lacks dispersion corrections. These corrections are crucial for accurately modeling the van der Waals interactions between the bulky porphyrin and the substrate[1].

  • Frequency Analysis (Self-Validation Step 1): Calculate the vibrational frequencies of the optimized structure.

    • Critical Check: A true transition state must possess exactly one imaginary frequency (represented as a negative value, e.g., -450 cm−1 ). Visualize the displacement vectors of this vibrational mode; they must correspond directly to the formation of the C-O bond. If zero or multiple imaginary frequencies are present, the structure is invalid.

  • Intrinsic Reaction Coordinate (Self-Validation Step 2): Perform an IRC calculation.

    • Critical Check: The IRC traces the mass-weighted reaction path downhill in both directions from the TS. It must smoothly connect the reactant complex to the radical intermediate, mathematically validating the causality of the proposed reaction mechanism.

TS_Workflow Start 1. Construct Cpd I & Substrate Model Scan 2. Relaxed PES Scan (Coordinate: C-O distance) Start->Scan TS_Opt 3. Transition State Optimization (Berny Algorithm, B3LYP-D3) Scan->TS_Opt Freq 4. Frequency Analysis TS_Opt->Freq Decision Exactly ONE Imaginary Frequency? (Mode = C-O formation) Freq->Decision IRC 5. Intrinsic Reaction Coordinate (IRC) Validation Decision->IRC YES Fail Adjust Starting Geometry & Re-optimize Decision->Fail NO Fail->TS_Opt

Computational workflow for optimizing and validating epoxidation transition states.

Protocol 3: Energy Refinement and Solvation

Objective: Convert electronic energies into accurate Gibbs free energies of activation ( ΔG‡ ) that correlate with experimental reaction rates.

  • Single-Point Energy (SPE): Perform an SPE calculation on the validated TS and reactant geometries using a highly polarized, extended basis set (e.g., def2-TZVP or 6-311++G(d,p)) to minimize Basis Set Superposition Error (BSSE).

  • Implicit Solvation: Apply a continuum solvation model (e.g., SMD or PCM) during the SPE calculation. Set the dielectric constant ( ϵ ) to ~4.0 to simulate the polarizability of the protein interior.

  • Thermochemical Corrections: Extract the unscaled Zero-Point Energy (ZPE) and thermal free energy corrections from the frequency calculation (Protocol 2).

  • Final Calculation: Compute the final free energy: Gfinal​=ESPE​+Gcorrection​+ΔGsolv​ . The activation barrier is calculated as ΔG‡=Gfinal​(TS)−Gfinal​(Reactants) .

Quantitative Data: Chemoselectivity and Barrier Heights

Comparing activation barriers allows for the prediction of primary metabolic pathways and catalytic efficiency. For example, in the P450 TamI L295A mutant, DFT calculations reveal the energetic competition between epoxidation and allylic hydroxylation[2]. Similarly, in asymmetric synthesis (e.g., Sharpless epoxidation), the barrier heights dictate enantioselectivity[6].

Table 1: Comparison of DFT-Calculated Activation Barriers for Epoxidation Reactions
Reaction SystemOxidation TargetLevel of TheoryActivation Barrier ( ΔE‡ / ΔG‡ )Ref.
CYP450 (Cpd I) + Ethene C-O Bond Formation (TS1)B3LYP/LACVP0.6 – 3.2 kcal/mol[4]
CYP450 (Cpd I) + Ethene Ring Closure (TS2, Quartet)B3LYP/LACVP2.3 – 7.2 kcal/mol[5]
P450 TamI L295A + Substrate 1 C11/12 EpoxidationB3LYP-D319.2 kcal/mol[2]
P450 TamI L295A + Substrate 1 C10 Allylic HydroxylationB3LYP-D314.5 kcal/mol[2]
Sharpless Catalyst + Allyl Alcohol Asymmetric EpoxidationM06-2X/6-311+G(d,p)30.59 kcal/mol[6]
Cu12O6/Cu(111) + Propylene Direct Epoxidation (O* E-R)PBE-D30.76 eV (~17.5 kcal/mol)[7]

Broader Applications: Heterogeneous and Synthetic Catalysis

The protocols described above are equally applicable beyond enzymatic systems.

  • Asymmetric Synthesis: In the Sharpless asymmetric epoxidation, DFT modeling (M06-2X) elucidates a highly structured pentacoordinate transition state where the O-C-C=C dihedral angle strictly controls the enantiomeric excess[6].

  • Heterogeneous Catalysis: In industrial systems, such as direct propylene epoxidation over titanosilicate (TS-1) or copper oxide surfaces, modeling the initial activation of oxidants ( H2​O2​ or O2​ ) to form peroxo-intermediates is a mandatory prerequisite before evaluating the alkene attack barriers[8],[7],[9],[10].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5H-3,5a-Epoxynaphth[2,1-c]oxepin

Welcome to the technical support guide for the synthesis of 5H-3,5a-Epoxynaphth[2,1-c]oxepin and related epoxy-bridged naphthoxepin scaffolds. This resource is designed for researchers, medicinal chemists, and process de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5H-3,5a-Epoxynaphth[2,1-c]oxepin and related epoxy-bridged naphthoxepin scaffolds. This resource is designed for researchers, medicinal chemists, and process development professionals aiming to optimize their synthetic routes and improve reaction yields. The complex polycyclic structure of this molecule presents unique synthetic challenges, primarily centered around the key intramolecular etherification step. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the most common issues encountered in the laboratory.

I. Troubleshooting Guide: Common Synthesis Problems

This section addresses specific, frequently encountered problems during the synthesis. Each entry details the likely causes and provides step-by-step protocols for resolution.

Issue: Low to No Yield of the Desired 5H-3,5a-Epoxynaphth[2,1-c]oxepin

Q: My reaction has stalled, or TLC/LC-MS analysis shows only starting material and minimal product. What are the primary factors to investigate?

A: This is the most common issue and typically points to one of three areas: inefficient deprotonation, suboptimal reaction conditions, or issues with the starting materials. The formation of the epoxy-bridged oxepine core often relies on an intramolecular Williamson ether synthesis or a related nucleophilic substitution, which is highly sensitive to reaction parameters.[1][2]

Causality & Recommended Actions:

  • Ineffective Deprotonation: The intramolecular cyclization requires the formation of an alkoxide or phenoxide from a precursor alcohol. If the base is not strong enough or is sterically hindered, the nucleophile will not form in sufficient concentration.

    • Protocol 1: Base Strength Optimization: Switch to a stronger, non-nucleophilic base. If you are using weaker bases like K₂CO₃ or Cs₂CO₃, consider moving to sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is often an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward.

    • Self-Validation: When using NaH, you should observe the evolution of hydrogen gas, a visual confirmation that deprotonation is occurring. The reaction mixture may also become more homogeneous as the sodium salt of your precursor forms.

  • Suboptimal Solvent Choice: The solvent plays a critical role in an Sₙ2-type reaction. Protic solvents (like ethanol or water) will solvate the nucleophile, reducing its reactivity, while apolar solvents may not sufficiently dissolve the reactants.[2]

    • Protocol 2: Solvent Selection: Employ a polar aprotic solvent. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices as they effectively dissolve the alkoxide salt and do not interfere with the nucleophile.[2] Dryness is paramount; ensure you are using anhydrous solvents, as water will quench the base and the alkoxide.

  • Temperature and Reaction Time: Intramolecular reactions, especially those forming seven-membered rings, can have high activation energy.

    • Protocol 3: Thermal Conditions: A typical Williamson ether synthesis is conducted between 50-100°C.[2] If you are running the reaction at room temperature, slowly increase the heat and monitor the reaction progress by TLC. The reaction may require several hours (1-8 hours is typical) to reach completion.[2]

  • Leaving Group Inactivity: The rate of the Sₙ2 reaction is highly dependent on the quality of the leaving group.

    • Protocol 4: Enhancing the Leaving Group: If your precursor contains a halide like chloride, consider converting the corresponding alcohol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs). These sulfonate esters are significantly more reactive in nucleophilic substitutions.[2]

Issue: Significant Formation of Side Products (Elimination vs. Substitution)

Q: My main product is contaminated with what appears to be an alkene, resulting from an elimination reaction. How can I favor the desired intramolecular substitution?

A: The competition between substitution (Sₙ2) and elimination (E2) is a classic challenge in ether synthesis.[1][3] Several factors can tip the balance in favor of the undesired elimination pathway.

Causality & Recommended Actions:

  • Steric Hindrance: If the carbon atom bearing the leaving group is secondary or sterically hindered, the alkoxide may act as a base, abstracting a proton from an adjacent carbon, rather than as a nucleophile.[3][4]

    • Strategy 1: Reagent Choice: While you cannot change the substrate's structure, using a less sterically bulky base can sometimes help. However, the primary control lies in the reaction conditions.

  • High Temperatures: While heat is necessary to overcome the activation energy, excessive temperatures strongly favor elimination over substitution.[2]

    • Protocol 5: Temperature Titration: Find the "sweet spot." Start at a lower temperature (e.g., 40-50°C) and monitor the reaction. If the reaction is clean but slow, incrementally increase the temperature by 10°C intervals until a reasonable rate is achieved without significant side product formation.

  • Strong, Bulky Bases: Bases like potassium tert-butoxide (KOtBu) are notoriously prone to promoting elimination.

    • Strategy 2: Base Selection: If elimination is a major issue, switch to a less hindered base like sodium hydride (NaH). While still strong, it is less sterically demanding and less likely to favor the E2 pathway.

Data-Driven Optimization of Reaction Conditions:

The following table summarizes how different parameters can be adjusted to favor the desired intramolecular Sₙ2 reaction over the competing E2 elimination pathway.

ParameterTo Favor Sₙ2 (Desired Ether)To Favor E2 (Undesired Alkene)Rationale
Base Use a less sterically hindered base (e.g., NaH).Use a bulky base (e.g., KOtBu).A bulky base has difficulty accessing the electrophilic carbon and preferentially abstracts a more accessible proton.[3]
Temperature Use the lowest effective temperature (e.g., 50-80°C).High temperatures (e.g., >100°C).Elimination has a higher activation energy and is more favored entropically at higher temperatures.[2]
Solvent Polar aprotic (e.g., DMF, Acetonitrile).Protic or less polar solvents.Polar aprotic solvents stabilize the transition state of the Sₙ2 reaction without solvating the nucleophile.[2]
Leaving Group Good Sₙ2 leaving groups (I > Br > Cl > OTs).Poor leaving groups.A good leaving group is essential for a fast Sₙ2 reaction, outcompeting the E2 pathway.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for forming the epoxy-oxepine core?

A1: The core is typically formed via an intramolecular Sₙ2 reaction, a variant of the Williamson ether synthesis.[1] The process involves two key steps:

  • Deprotonation: A strong base removes the acidic proton from a hydroxyl group on the naphthyl precursor, creating a potent alkoxide nucleophile.

  • Intramolecular Attack: The newly formed alkoxide attacks an electrophilic carbon atom elsewhere on the molecule that bears a good leaving group (e.g., a halide or tosylate). This backside attack displaces the leaving group and closes the ring to form the ether linkage.[1]

Williamson_Ether_Synthesis Reactant Precursor (Naphthyl-OH + Leaving Group) Intermediate Alkoxide Intermediate (Naphthyl-O⁻) Reactant->Intermediate + Base H2 H₂ gas Reactant->H2 - H⁺ Base Strong Base (e.g., NaH) Product 5H-3,5a-Epoxynaphth[2,1-c]oxepin Intermediate->Product Intramolecular Sₙ2 (Ring Closure) SideProduct Salt Byproduct (e.g., Na-X) Intermediate->SideProduct - Leaving Group (X⁻)

Caption: Simplified workflow of the intramolecular Williamson ether synthesis.

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between your starting material and the expected product (aim for an Rf difference of at least 0.2). Spot the reaction mixture alongside a spot of your starting material. The reaction is complete when the starting material spot has been completely consumed. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the precise ratio of product to starting material.

Q3: My precursor has multiple hydroxyl groups. How can I achieve selective cyclization?

A3: This requires the use of protecting groups. The hydroxyl group that you do not want to react should be "protected" before the cyclization step. Common protecting groups for alcohols include silyl ethers (like TBDMS) or benzyl ethers (Bn). After the cyclization is complete, the protecting group can be removed in a separate deprotection step to reveal the free hydroxyl group. The choice of protecting group is crucial and must be stable to the basic conditions of the etherification reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagents - Base strength/activity? - Solvent anhydrous? - Precursor purity? start->check_reagents check_conditions 2. Check Conditions - Temperature too low? - Reaction time too short? check_reagents->check_conditions No sol_base Action: Use stronger base (NaH) or anhydrous solvent. check_reagents->sol_base Yes check_side_reactions 3. Check Side Reactions - Evidence of elimination? - Other spots on TLC? check_conditions->check_side_reactions No sol_temp Action: Increase temperature incrementally. Monitor by TLC. check_conditions->sol_temp Yes sol_elim Action: Lower temperature. Use less bulky base. check_side_reactions->sol_elim Yes success Yield Improved check_side_reactions->success No (Consult Literature) sol_base->success sol_temp->success sol_elim->success

Caption: A decision-making workflow for troubleshooting low product yield.

III. References

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis. ChemTalk. Available at: [Link]

  • Williamson ether synthesis. chemeurope.com. Available at: [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]

  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. PMC. Available at: [Link]

  • Williamson Synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of Complex Epoxides

Welcome to the Advanced Technical Support Center for stereoselective epoxidation. This resource is designed for researchers, application scientists, and drug development professionals facing challenges in asymmetric synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for stereoselective epoxidation. This resource is designed for researchers, application scientists, and drug development professionals facing challenges in asymmetric synthesis. Below, you will find diagnostic workflows, causality-driven troubleshooting guides, and self-validating protocols to resolve issues with enantiomeric excess (ee), diastereomeric ratio (dr), and catalyst degradation.

Diagnostic Workflow: Selecting the Right Epoxidation Strategy

Before troubleshooting, ensure you are using the correct methodology for your substrate's electronic and steric profile.

EpoxidationDiagnostic Start Analyze Substrate Double Bond Allylic Is it an Allylic Alcohol? Start->Allylic Sharpless Sharpless Epoxidation (Ti(OiPr)4, DET, TBHP) Allylic->Sharpless Yes CisAlkene Is it a cis-disubstituted unfunctionalized alkene? Allylic->CisAlkene No Jacobsen Jacobsen-Katsuki Epoxidation (Mn-salen, Bleach) CisAlkene->Jacobsen Yes TransAlkene Is it a trans-disubstituted or trisubstituted alkene? CisAlkene->TransAlkene No Shi Shi Epoxidation (Fructose-ketone, Oxone) TransAlkene->Shi Yes Carbonyl Is the target derived from an aldehyde/ketone? TransAlkene->Carbonyl No Ylide Sulfur Ylide Epoxidation (Chiral Sulfide, Base) Carbonyl->Ylide Yes

Diagnostic workflow for selecting the optimal stereoselective epoxidation method.

Module 1: Sharpless Asymmetric Epoxidation (SAE)

Focus: Moisture Sensitivity & Enantiomeric Excess

Q: My Sharpless epoxidation yielded racemic mixtures and low conversion. What went wrong? A: The most common failure point is the hydrolysis of the Titanium(IV) isopropoxide catalyst. The active catalyst is a highly organized dimeric structure where two titanium centers are bridged by two chiral tartrate ligands 1[1]. If even trace moisture is present, water rapidly hydrolyzes Ti(O-iPr)4​ into inactive, polymeric TiO2​ species 2[2]. This destroys the chiral pocket, leading to a background racemic epoxidation driven solely by the oxidant, tert-butyl hydroperoxide (TBHP).

Furthermore, temperature plays a causal role in stereocontrol. Lower temperatures (-20 °C to -40 °C) enhance the stability of the chiral catalyst complex and increase the energy difference between the diastereomeric transition states, maximizing the preference for one enantiomer 2[2].

Self-Validating Protocol: Sharpless Epoxidation
  • Preparation: Flame-dry all glassware under vacuum. Add activated 4Å molecular sieves (crucial for scavenging trace water) to a Schlenk flask under an argon atmosphere.

  • Catalyst Assembly: Add anhydrous CH2​Cl2​ and cool to -20 °C. Add (+)- or (-)-diethyl tartrate (DET) (0.06 equiv), followed by the dropwise addition of Ti(O-iPr)4​ (0.05 equiv). Stir for 30 minutes at -20 °C.

    • Validation Step: The solution must turn pale yellow. If it remains colorless or turns cloudy, the titanium complex has hydrolyzed; abort and restart with fresh reagents.

  • Oxidant & Substrate: Dissolve the allylic alcohol (1.0 equiv) in a minimal amount of dry CH2​Cl2​ and add it to the catalyst solution. Slowly add a 2.0 M solution of TBHP in toluene (1.5 equiv) dropwise.

  • Reaction: Stir at -20 °C for 12-24 hours, monitoring by TLC.

Module 2: Jacobsen-Katsuki Epoxidation

Focus: Substrate Scope Limitations & Radical Pathways

Q: I am trying to epoxidize a trans-disubstituted alkene using the Jacobsen Mn-salen catalyst, but the ee is <30%. Why? A: The Jacobsen-Katsuki epoxidation is highly stereoselective for cis-disubstituted, unfunctionalized alkenes (routinely achieving >90% ee) but performs poorly with trans-alkenes 3[3]. The causality lies in the trajectory of the alkene approaching the Mn(V) -oxo species. In trans-alkenes, steric repulsion with the chiral salen ligand backbone prevents optimal facial discrimination 4[4].

Additionally, the reaction mechanism can bifurcate. While alkyl-substituted cis-olefins undergo a concerted oxygen transfer, trans-alkenes often trigger a competing radical mechanism, leading to bond rotation prior to ring closure and subsequent scrambling of stereochemistry 4[4].

  • Solution: For trans-alkenes, pivot to the Shi Epoxidation. If you must use a metal-salen system, utilize Katsuki's modified ligands, which incorporate bulky substituents on the salicylaldehyde moiety to sterically force a more favorable alkene approach 3[3].

Module 3: Shi Epoxidation

Focus: pH Control & Organocatalyst Stability

Q: My Shi epoxidation using the fructose-derived ketone catalyst shows rapid catalyst degradation and poor yield. How do I fix this? A: The Shi epoxidation relies on the in situ generation of a highly reactive dioxirane intermediate from the ketone organocatalyst using Oxone (potassium peroxymonosulfate) 5[5]. This reaction is governed by a strict pH dichotomy:

  • At pH 7–8, the ketone catalyst undergoes a rapid Baeyer-Villiger oxidation side-reaction, irreversibly destroying the catalyst 6[6].

  • At pH > 11, the Oxone decomposes rapidly before it can peroxidize the ketone. By strictly maintaining the pH at 10.5, you can reduce the ketone to a catalytic amount (30 mol%) while suppressing the Baeyer-Villiger pathway 7[7].

ShiWorkflow Step1 Initialize Reaction Alkene + Shi Catalyst DMM/MeCN + EDTA Buffer Step2 Cool to 0 °C (Prevents thermal decomposition) Step1->Step2 Step3 Dual Syringe Pump Addition Oxone & K2CO3 Step2->Step3 Decision Is pH maintained at exactly 10.5? Step3->Decision LowPH pH < 10 Catalyst destroyed via Baeyer-Villiger oxidation Decision->LowPH No (< 10) HighPH pH > 11 Oxone decomposes rapidly before dioxirane forms Decision->HighPH No (> 11) Optimal Optimal Dioxirane Formation Stereoselective Epoxidation Decision->Optimal Yes (10.5)

Workflow and pH logic for the Shi asymmetric epoxidation.

Self-Validating Protocol: Shi Epoxidation
  • Solvent & Buffer: Dissolve the trans-alkene (1.0 equiv) and Shi catalyst (0.3 equiv) in a 2:1 mixture of dimethoxymethane (DMM) and acetonitrile. Add a 0.1 M K2​CO3​ -AcOH buffer containing 4×10−4 M EDTA. Note: EDTA is critical to chelate trace metals that catalyze Oxone decomposition.

  • Temperature Control: Cool the reaction mixture to 0 °C to suppress thermal decomposition of the dioxirane 5[5].

  • Dual-Pump Addition: Simultaneously add a solution of Oxone (1.5 equiv) and a solution of K2​CO3​ (0.84 M) via syringe pumps over 6 hours.

    • Validation Step: Insert a calibrated pH probe directly into the reaction mixture. Continuously monitor and adjust the pump rates to ensure the pH remains strictly at 10.5 throughout the addition.

Module 4: Sulfur Ylide Epoxidation

Focus: Aldehyde/Ketone Substrates & Over-Oxidation

Q: I need to synthesize an epoxide from an aldehyde, but oxidative methods over-oxidize my substrate. What is the alternative? A: When dealing with sensitive carbonyl compounds, oxidative epoxidation methods are often incompatible. An alternative is the reaction of sulfur ylides with aldehydes and ketones, which is a carbon-carbon bond-forming reaction followed by ring closure 8[8].

While traditional Corey-Chaykovsky reactions yield racemic products, modern modifications (such as the Aggarwal or Tang protocols) utilize catalytic chiral sulfides. By reacting the sulfide with a metal carbenoid (derived from diazo compounds) or a benzyl bromide in the presence of a base, a chiral sulfonium ylide is generated in situ. This intermediate attacks the carbonyl, yielding trans-epoxides with excellent diastereo- and enantioselectivity without exposing the substrate to harsh oxidants 9[9].

Data Presentation: Catalyst Selection & Troubleshooting Matrix

Epoxidation MethodOptimal Substrate ScopeCatalyst & ReagentsKey Reaction ParameterTypical Enantiomeric Excess (ee)
Sharpless Primary & Secondary Allylic Alcohols Ti(O-iPr)4​ , (+)/(-)-DET, TBHPStrict anhydrous conditions; -20 °C> 90%
Jacobsen-Katsuki cis-Disubstituted AlkenesChiral Mn(salen), Bleach ( NaOCl )Low temperature (-78 °C to 0 °C)80–98%
Shi trans-Disubstituted / Trisubstituted AlkenesFructose-derived Ketone, OxoneStrict pH control at 10.580–95%
Sulfur Ylide Aldehydes & KetonesChiral Sulfide, Diazo/Benzyl bromideBase selection (e.g., NaOH/TBAI)85–98%

References

  • Grokipedia : Jacobsen-Katsuki epoxidation. [Link]

  • Wikipedia : Shi epoxidation.[Link]

  • Organic Chemistry Portal : Shi Epoxidation. [Link]

  • Harvard University (Myers Group) : Shi Asymmetric Epoxidation Reaction.[Link]

  • Organic Chemistry Portal : Jacobsen-Katsuki Epoxidation.[Link]

  • ACS Publications : Catalytic Asymmetric Epoxidation of Aldehydes...[Link]

  • MDPI : Recent Developments in Stereoselective Reactions of Sulfonium Ylides.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Epoxide Ring-Opening Regioselectivity

Welcome to the technical support center for epoxide (oxirane) ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to regiose...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for epoxide (oxirane) ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, providing in-depth technical guidance to help you control and optimize your reactions.

I. Fundamental Principles: Why is Regioselectivity a Common Issue?

FAQ 1: What are the core principles governing where the nucleophile attacks the epoxide ring?

The regioselectivity of epoxide ring-opening is a delicate balance between electronic and steric effects, dictated primarily by the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile.[1] Two main mechanistic pathways are at play:

  • SN2 Pathway (Bimolecular Nucleophilic Substitution): Dominant under basic or neutral conditions with a strong nucleophile. This pathway is highly sensitive to steric hindrance, meaning the nucleophile will preferentially attack the less sterically crowded carbon atom of the epoxide.[1][2] The high ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group.[3][4]

  • SN1-like Pathway: This pathway operates under acidic conditions. The epoxide oxygen is first protonated, making it a better leaving group.[3][5] This is followed by nucleophilic attack on the carbon atom that can best stabilize a developing positive charge (the more substituted carbon).[2][3] While a full carbocation intermediate is not always formed, the transition state possesses significant carbocationic character.[1]

II. Troubleshooting Under Acidic Conditions

Under acidic conditions, the epoxide oxygen is protonated, activating the ring for nucleophilic attack. The mechanism has SN1-like character, with the nucleophile typically attacking the more substituted carbon.[6] This is because the partial positive charge that develops is better stabilized at a more substituted position.[3][6]

FAQ 2: My reaction is giving a mixture of regioisomers, with significant attack at the less substituted carbon. What's going wrong?

Possible Cause: While the general rule is attack at the more substituted carbon, this preference is most pronounced when one carbon is tertiary or benzylic.[7] For epoxides with primary and secondary carbons, a mixture of products is common as steric factors can still play a role.[3][8] Additionally, some strong nucleophiles, like halides, may still favor the less hindered carbon unless a tertiary or benzylic site offers superior stabilization.[7]

Troubleshooting Steps:

  • Evaluate Your Substrate: If your epoxide contains primary and secondary carbons, a mixture of regioisomers may be unavoidable under standard acidic conditions.[3]

  • Consider a Lewis Acid Catalyst: Instead of a strong Brønsted acid (like H₂SO₄), try a Lewis acid (e.g., YCl₃, Sc(OTf)₃, BF₃·OEt₂). Lewis acids can offer milder reaction conditions and may enhance selectivity.[1]

  • Optimize Catalyst Loading: Use the minimum amount of acid catalyst necessary to achieve a reasonable reaction rate. High concentrations of acid can promote side reactions.[1]

  • Control the Temperature: Running the reaction at the lowest feasible temperature can minimize the formation of byproducts.[1]

  • Ensure Anhydrous Conditions: For reactions with anhydrous acids like HX, trace amounts of water can lead to undesired diol formation.[1]

FAQ 3: I need to favor attack at the more substituted carbon, but my yields are low and I'm getting byproducts.

Possible Cause: Strong acidic conditions can sometimes lead to polymerization or other side reactions, especially with sensitive substrates.

Troubleshooting Flowchart:

start Low Yield of Desired Regioisomer (Attack at More Substituted Carbon) lewis_acid Switch to a Milder Lewis Acid Catalyst (e.g., Sc(OTf)₃, YCl₃) start->lewis_acid Brønsted acid too harsh? optimize_catalyst Optimize Catalyst Loading (Titrate to find minimum effective amount) lewis_acid->optimize_catalyst Still seeing byproducts? lower_temp Lower Reaction Temperature (e.g., 0 °C or -78 °C) optimize_catalyst->lower_temp Kinetics still too fast? check_solvent Check Solvent Polarity (Ensure it can stabilize the transition state) lower_temp->check_solvent Reaction sluggish? end_success Improved Yield and Selectivity check_solvent->end_success Successful Optimization end_fail Re-evaluate Substrate/Nucleophile Compatibility check_solvent->end_fail Persistent Issues

Caption: Troubleshooting workflow for low yields in acid-catalyzed openings.

III. Navigating Basic and Nucleophilic Openings

Under basic or neutral conditions, a strong nucleophile attacks the epoxide in an SN2 fashion.[4] Regioselectivity is primarily governed by sterics, with the nucleophile attacking the less substituted (less hindered) carbon.[2][6]

FAQ 4: I'm trying to achieve attack at the less substituted carbon, but I'm seeing a mixture of products.

Possible Cause: If your reaction conditions are not strictly basic or neutral, you may be getting a competing acid-catalyzed pathway. This can happen if your solvent is protic or if there are acidic impurities.

Troubleshooting Steps:

  • Strengthen Your Nucleophile: Ensure your nucleophile is sufficiently potent (e.g., use sodium methoxide instead of methanol).[1] Weakly basic or neutral nucleophiles may not be strong enough to open the ring without acid catalysis.[4]

  • Switch to an Aprotic Solvent: Protic solvents (like water or alcohols) can protonate the epoxide, initiating the SN1-like mechanism that favors attack at the more substituted site.[1] Consider using aprotic solvents such as THF or diethyl ether.[1]

  • Lower the Reaction Temperature: Lowering the temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is typically the result of the SN2 pathway.[1]

  • Check for Acidic Impurities: Ensure all reagents and glassware are free from acidic residues.

Data Summary: Predicting Regioselectivity
ConditionMechanismSite of AttackKey Influencing FactorCommon Nucleophiles
Acidic SN1-likeMore substituted carbon[2][9]Electronic (Carbocation Stability)[3]H₂O, ROH, HX[7]
Basic/Neutral SN2Less substituted carbon[2][9]Steric Hindrance[2][3]HO⁻, RO⁻, R-MgX, LiAlH₄[3][5]

IV. Advanced Scenarios & Experimental Protocols

FAQ 5: I'm working with an epoxide that is not strongly biased sterically or electronically, and I'm getting poor regioselectivity. What can I do?

Possible Cause: For substrates lacking a strong intrinsic bias, standard conditions may not be sufficient to direct the reaction to a single regioisomer.

Advanced Method: Regiodivergent Catalysis

Recent research has shown that the choice of Lewis acid can be leveraged to control regioselectivity. For instance, in the aminolysis of styrene oxide, LiOTf was found to favor the SN2 pathway (attack at the less hindered carbon), while AlI₃ promoted the SN1 pathway (attack at the more substituted carbon).[10] This highlights the potential for catalyst selection to override the substrate's inherent, weak bias.

Experimental Protocol: Screening Lewis Acids for Regiocontrol

  • Setup: In separate, dry reaction vessels, add your epoxide (1 equiv.) and a chosen aprotic solvent (e.g., MeCN).

  • Catalyst Addition: To each vessel, add a different Lewis acid catalyst (0.1 equiv.), for example:

    • Vessel A: LiOTf

    • Vessel B: AlI₃

    • Vessel C: Sc(OTf)₃

  • Nucleophile Addition: Add the nucleophile (2 equiv.) to each vessel.

  • Reaction: Stir the reactions at room temperature for 24 hours, monitoring by TLC or GC-MS.

  • Analysis: Quench the reactions and analyze the crude product mixture by ¹H NMR or GC to determine the ratio of regioisomers.

cluster_conditions Reaction Conditions cluster_mechanism Mechanism & Transition State cluster_outcome Regiochemical Outcome Acidic Acidic (H⁺) SN1_like SN1-like (Carbocationic Character) Acidic->SN1_like Protonation first Basic Basic (Nu⁻) SN2 SN2 (Concerted Attack) Basic->SN2 Direct attack More_Sub Attack at More Substituted Carbon SN1_like->More_Sub Electronic Control Less_Sub Attack at Less Substituted Carbon SN2->Less_Sub Steric Control

Caption: Decision tree for predicting epoxide ring-opening regioselectivity.

References
  • OrgoSolver. Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). Available at: [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. (2020). Available at: [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. (2024). Available at: [Link]

  • Chemistry LibreTexts. 15.8: Opening of Epoxides. (2020). Available at: [Link]

  • ChemTalk. Epoxide Ring Opening. (2023). Available at: [Link]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. (2024). Available at: [Link]

  • Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. (2020). Available at: [Link]

  • University of Calgary. Ch16: SN1 type reactions of epoxides. Available at: [Link]

  • Master Organic Chemistry. Epoxide Ring Opening With Base. (2015). Available at: [Link]

  • Došen-Milić, L. I., & Šolaja, B. Reactive Cleavage of Epoxides. Molecular Mechanics M ode1 for Reg ioc hemical Control of the Ring-opening Reactions. RSC Publishing. Available at: [Link]

  • Oregon State University. Electronic Effects in Epoxide Ring Opening. (2020). Available at: [Link]

  • Fiveable. Reactions of Epoxides: Ring-Opening | Organic Chemistry.... (2025). Available at: [Link]

  • Pearson. In Chapter 13, we learned that epoxide opening can give different.... Available at: [Link]

  • The Journal of Organic Chemistry. Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. (2026). Available at: [Link]

  • ResearchGate. Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. (2020). Available at: [Link]

  • Henry Rzepa's Blog. How to predict the regioselectivity of epoxide ring opening. (2013). Available at: [Link]

  • Chemistry Stack Exchange. Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013). Available at: [Link]

  • OpenStax. 18.5 Reactions of Epoxides: Ring-Opening. (2023). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of GC-MS Parameters for Terpenoid Analysis

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The analysis of terpenoids by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The analysis of terpenoids by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, but it is not without its challenges. Terpenoids are a diverse class of volatile and semi-volatile compounds, often present in complex matrices and featuring numerous structural isomers.[1][2] Achieving robust, reproducible, and accurate results requires a nuanced understanding of the entire analytical workflow.

This guide is structured to provide direct, actionable solutions to common problems and to answer frequently asked questions. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower you to develop and troubleshoot your own methods effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during GC-MS analysis of terpenoids in a question-and-answer format.

Q1: My chromatographic peaks are misshapen (tailing, fronting, or splitting). What's causing this and how do I fix it?

Poor peak shape is one of the most common problems in GC analysis. It directly impacts resolution and the accuracy of integration, leading to unreliable quantification.

Common Causes & Solutions for Poor Peak Shape:

Problem Potential Cause Solution & Scientific Rationale
Peak Tailing Active Sites: Exposed silanol groups in the injector liner, column, or connections can interact with polar functional groups on terpenoids, delaying their elution.[3][4][5]Use a deactivated liner and column. Regularly replace the inlet liner to prevent the buildup of non-volatile residues. If tailing persists, trim 10-20 cm from the front of the column to remove contaminated sections.[3]
Column Contamination: Accumulation of non-volatile matrix components at the head of the column creates active sites.[4]Perform column bake-out. If the column is heavily contaminated, it may need to be solvent-rinsed or replaced.[6]
Incorrect Column Installation: A poor cut on the column or incorrect placement in the inlet can cause turbulence and peak distortion.[5]Re-cut and reinstall the column. Ensure a clean, 90-degree cut and verify the correct installation depth as specified by your instrument manufacturer.
Peak Fronting Column Overload: Injecting too much sample for the column's capacity saturates the stationary phase.[4][7]Reduce injection volume or dilute the sample. Alternatively, increase the split ratio to introduce less analyte onto the column.
Low Inlet Temperature: Incomplete or slow vaporization of the sample in the inlet leads to a broad, fronting band of analytes entering the column.[4]Increase the injector port temperature. Ensure the temperature is high enough for rapid vaporization but not so high as to cause thermal degradation of labile terpenes.
Split Peaks Improper Injection Technique: A slow or hesitant manual injection can introduce the sample in two separate bands.Use an autosampler for consistent, rapid injections. If injecting manually, use a smooth, fast plunger depression.[8]
Inlet Liner Issues: A cracked liner or improper packing (if using glass wool) can disrupt the sample path.Inspect and replace the inlet liner. Ensure any glass wool is positioned correctly to facilitate vaporization without creating a dual path.
Solvent/Analyte Mismatch: Mismatched polarity between the solvent and the stationary phase can cause phase distortion at the column head.Ensure solvent compatibility with the stationary phase. Consider using a retention gap to help focus the analyte band before it enters the analytical column.

Below is a decision tree to guide the troubleshooting process for peak shape issues.

G start Poor Peak Shape Observed check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No active_sites Check for Active Sites: - Use deactivated liner - Trim column inlet - Check for leaks check_tailing->active_sites Yes check_split Is the peak split? check_fronting->check_split No overload Check for Overload: - Dilute sample - Increase split ratio check_fronting->overload Yes injection Review Injection: - Use autosampler - Check syringe check_split->injection Yes temp_too_low Check Temperatures: - Is inlet/oven temp too low? active_sites->temp_too_low end Peak Shape Improved temp_too_low->end inlet_temp Check Inlet Temp: - Is it too low for complete vaporization? overload->inlet_temp inlet_temp->end liner_issue Inspect Inlet Liner: - Check for cracks or channeling injection->liner_issue liner_issue->end

Fig 1. Decision tree for troubleshooting poor peak shape.
Q2: I'm seeing low sensitivity or poor recovery, especially for my sesquiterpenes. What should I investigate?

Low recovery is a critical issue that compromises quantitative accuracy. For terpenoids, this often relates to their volatility and thermal stability.

Common Causes & Solutions for Poor Recovery:

  • Thermal Degradation in the Inlet: Many terpenoids are thermally labile and can degrade at high injector temperatures.[9][10] Linalool, for example, is known to degrade into compounds like β-myrcene and limonene at elevated temperatures.[9]

    • Solution: Lower the injector temperature. A starting point of 150-200°C is often recommended for sensitive compounds.[9] Consider using advanced injection techniques like Programmed Temperature Vaporization (PTV) or cold on-column injection, which introduce the sample at a low temperature before ramping to the transfer temperature.[9]

  • Discrimination in Sampling Method: The chosen sample introduction method may not be suitable for all analytes. While headspace (HS) sampling is excellent for highly volatile monoterpenes, it can show poor recovery for less volatile sesquiterpenes and diterpenes.[1][11]

    • Solution: For a broad terpene profile, a direct liquid injection may provide more reliable recovery for higher-boiling compounds.[1][11] If using headspace, ensure the incubation temperature and time are optimized to volatilize all terpenes of interest without causing degradation.[12][13]

  • Analyte Loss During Sample Preparation: Volatile terpenes can be lost during sample preparation steps like grinding or solvent evaporation.

    • Solution: Keep samples cool. Grinding plant material while frozen or under liquid nitrogen can significantly reduce the loss of volatile terpenes.[12] When concentrating extracts, use a gentle stream of nitrogen at room temperature rather than applying heat.

  • System Leaks: A leak in the system, particularly at the injector septum, can cause sample loss and prevent the full amount from reaching the column.[6]

    • Solution: Regularly replace the septum and use an electronic leak detector to check all connections from the gas source to the detector.

Q3: I have several peaks that are co-eluting, especially isomers like α-pinene and β-pinene. How can I improve their separation?

Co-elution is a major challenge in terpene analysis due to the existence of many structural isomers with similar boiling points and polarities.[1]

Strategies to Resolve Co-eluting Peaks:

  • Optimize the GC Method:

    • Slower Oven Ramp Rate: A slower temperature ramp (e.g., 3-8 °C/min) increases the interaction time between the analytes and the stationary phase, often providing the necessary resolution for closely eluting isomers.[3]

    • Longer GC Column: Increasing the column length (e.g., from 30 m to 60 m) provides more theoretical plates and enhances separation efficiency.[14]

    • Column Phase Selection: While a standard non-polar DB-5ms column is a good starting point, a mid-polarity or polar phase column (e.g., DB-HeavyWAX) may offer different selectivity that can resolve critical pairs.[14][15]

  • Leverage the Mass Spectrometer:

    • Mass Spectral Deconvolution: Even if peaks overlap chromatographically, their mass spectra may be different. Modern MS software can perform deconvolution, mathematically separating the mixed spectrum into its pure components for individual identification and quantification.[1][16] This is highly effective for resolving peaks like limonene and p-cymene.[1]

    • Use Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range, monitor only a few unique, characteristic ions for each co-eluting compound. This can improve specificity and allow for quantification even with partial chromatographic overlap.[17][18]

  • Advanced Chromatographic Techniques:

    • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases. It provides a significant boost in separation power and is highly effective at resolving nearly identical isomers that are impossible to separate with a single column.[1][19][20]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right GC column for terpenoid analysis?

The choice of column is fundamental to achieving good separation. For general-purpose terpene profiling, a non-polar or mid-polarity column is the most common starting point.

  • 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5MS): This is the workhorse column for terpene analysis.[9][21] It separates compounds primarily based on boiling point and offers excellent thermal stability. Its well-characterized nature means that extensive libraries of retention indices (RI) are available, which is crucial for confident peak identification.[13][22]

  • Polar Columns (e.g., WAX phases): For specific applications where non-polar columns fail to resolve key isomers, a polar column can provide alternative selectivity based on analyte polarity.[14] However, they often have lower maximum operating temperatures.

Recommended Column Dimensions:

  • Length: 30 m is standard. 60 m can be used for complex samples requiring higher resolution.[14]

  • Internal Diameter (I.D.): 0.25 mm is most common.

  • Film Thickness: 0.25 µm is a good general-purpose thickness.

Q2: What are the best GC inlet parameters (temperature, mode) for terpenes?

The inlet is where thermal degradation is most likely to occur. Optimization is a balance between efficient vaporization and analyte preservation.

  • Inlet Temperature: This is a critical parameter. A common range is 175°C to 250°C .[15][23] For thermally sensitive terpenes, it's best to start lower (e.g., 175-200°C) and increase only if peak shape is poor due to slow vaporization.[9]

  • Injection Mode:

    • Split Injection: Used for concentrated samples to avoid column overload. A high split ratio (e.g., 100:1) is common.[15]

    • Splitless Injection: Used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[24]

The entire GC-MS workflow is a multi-step process, as illustrated below.

Fig 2. General workflow for GC-MS analysis of terpenoids.
Q3: How should I optimize the oven temperature program?

The temperature program dictates the chromatographic separation. A well-optimized program will provide sharp peaks and good resolution in a reasonable runtime.

  • Initial Temperature: Start low, around 40-60°C .[9][23] A low initial temperature allows for "solvent focusing," where the analytes condense at the head of the column into a tight band, leading to sharper peaks.[25]

  • Initial Hold Time: A hold of 1-2 minutes ensures consistent sample introduction before the ramp begins.[9]

  • Ramp Rate: This is a key parameter for resolution. A slower ramp of 3-10°C/min is generally better for separating complex mixtures of isomers.[3] Faster ramps can be used for screening to reduce run time.

  • Final Temperature and Hold: The final temperature must be high enough to elute all compounds of interest, especially the less volatile sesquiterpenes and diterpenes. A final temperature of 280-320°C with a hold time of 5-15 minutes is typical to ensure the column is clean for the next injection.[3][9]

Q4: What are the key MS parameters to consider?

The mass spectrometer provides both qualitative and quantitative information.

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is universally used.[17] This provides reproducible fragmentation patterns that are suitable for comparison with commercial spectral libraries like NIST.[24][26]

  • Scan Mode:

    • Full Scan: The MS scans a wide mass range (e.g., m/z 40-500). This is ideal for identifying unknown compounds and profiling the entire sample composition by matching spectra against a library.[17]

    • Selected Ion Monitoring (SIM): The MS only monitors a few specific ions for each target analyte. This dramatically increases sensitivity (lower detection limits) and selectivity, making it the preferred mode for quantitative analysis of known terpenes.[17][18]

  • Source and Transfer Line Temperatures: These should be set high enough to prevent analytes from condensing but not so high as to cause degradation. Typical values are 230-250°C for the ion source and 260-300°C for the transfer line.[3][27]

Section 3: Protocols & Methodologies

Protocol 1: Recommended GC-MS Starting Parameters for General Terpenoid Profiling

This protocol provides a robust starting point for method development. It is designed for a standard 30 m x 0.25 mm x 0.25 µm DB-5ms type column.

Parameter Recommended Setting Rationale
GC Inlet
ModeSplit (100:1) or SplitlessUse Split for major components, Splitless for trace levels.
Temperature250 °CGood balance for vaporization of mono- and sesquiterpenes. Lower to 175-200°C if degradation is suspected.[9][15]
Oven Program
Initial Temperature50 °CAllows for solvent focusing to improve peak shape.[3][25]
Initial Hold2 minEnsures consistent starting conditions before the ramp.[9]
Ramp Rate5 °C/min to 180 °C, then 20 °C/min to 280 °CThe initial slow ramp improves separation of volatile monoterpenes. The faster second ramp reduces analysis time for later-eluting sesquiterpenes.[9]
Final Hold5 minEnsures all high-boiling compounds are eluted from the column.[9]
MS Parameters
Transfer Line Temp.280 °CPrevents condensation of analytes between the GC and MS.[3]
Ion Source Temp.230 °CStandard temperature for robust electron ionization.[3]
Ionization Energy70 eVProvides standard, library-matchable fragmentation patterns.[17]
Acquisition ModeFull Scan (m/z 40-500)Ideal for initial profiling and identification against spectral libraries.[17]
Solvent Delay3-4 minPrevents the high-concentration solvent peak from damaging the MS detector filament.
Protocol 2: Basic Liquid Extraction for Terpenoids from Plant Material

This method is suitable for obtaining a broad profile of terpenes, including less volatile compounds.

  • Sample Homogenization: Weigh approximately 100-200 mg of dried, homogenized plant material into a centrifuge tube. To minimize loss of volatile terpenes, it is recommended to freeze the material before grinding.[12]

  • Internal Standard: Add an appropriate internal standard (e.g., tridecane), which is not naturally present in the sample and elutes in the middle of the chromatogram.[28]

  • Extraction: Add 5-10 mL of a suitable solvent (e.g., ethanol, hexane, or ethyl acetate). Ethyl acetate often provides good recovery.[21][29]

  • Vortex/Sonicate: Vortex the sample vigorously for 1 minute or sonicate for 15 minutes to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 3000-4000 rpm for 10 minutes to pellet the solid plant material.

  • Filtration & Injection: Carefully transfer the supernatant to a new vial, filtering through a 0.22 µm syringe filter to remove any remaining particulates. The sample is now ready for injection into the GC-MS.

Section 4: References

  • Steinhof, M., et al. (2025). HS‐FET‐GC/MS‐Method Development and Validation for Analysis of 45 Terpenes—Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. PMC. Retrieved from [Link]

  • Tang, D., et al. (2025). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry. Retrieved from [Link]

  • Animasaun, J. B., et al. (2026). Development of a Rapid GC-MS Workflow for Simultaneous Quantification of Volatile Terpenes and Cannabinoids in Industrial Hemp. International Journal of Innovative Science and Research Technology. Retrieved from [Link]

  • Labcompare. (2022). LABTips: Troubleshooting Tricky Terpenes. Labcompare.com. Retrieved from [Link]

  • MDPI. (2025). Simultaneous Profiling of Terpenes and Cannabinoids in Hemp Essential Oils Using Static Headspace Gas Chromatography–Mass Spectrometry for Quality Control and Chemotype Differentiation. MDPI. Retrieved from [Link]

  • Agilent. (n.d.). Agilent GC-MS: Two Methods One Instrument. Agilent. Retrieved from [Link]

  • Agilent. (n.d.). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Agilent. Retrieved from [Link]

  • ACS Publications. (2019). Tandem Mass Spectrometric Quantification of 93 Terpenoids in Cannabis Using Static Headspace Injections. Analytical Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. Shimadzu Scientific Instruments. Retrieved from [Link]

  • PMC. (2020). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. PMC. Retrieved from [Link]

  • Agilent. (2020). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Agilent. Retrieved from [Link]

  • PMC. (2015). Extraction and Mass Spectrometric Characterization of Terpenes Recovered from Olive Leaves Using a New Adsorbent-Assisted Supercritical CO2 Process. PMC. Retrieved from [Link]

  • Phenomenex. (2014). TROUBLESHOOTING GUIDE. Phenomenex. Retrieved from [Link]

  • Chromatography Online. (2025). Profiling Terpenoids in Cannabis with GC×GC-MS. Chromatography Online. Retrieved from [Link]

  • Bio-protocol. (n.d.). GC-MS Analysis for Terpenoid Volatiles. Bio-protocol. Retrieved from [Link]

  • MDPI. (2025). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. MDPI. Retrieved from [Link]

  • Element Lab Solutions. (2025). GC Troubleshooting: Common Issues & How to Fix Them. Element Lab Solutions. Retrieved from [Link]

  • MDPI. (2026). Optimizing Thermal Pretreatment for Volatile Bioactive Profiling in Medicinal Plants Using HS-GC-MS Analysis. MDPI. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2020). Optimisation of a thermal desorption–gas chromatography–mass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes. AMT. Retrieved from [Link]

  • Preprints.org. (2025). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. Preprints.org. Retrieved from [Link]

  • Chromatography Today. (2026). DoE-Optimized GC–FID Method for Robust Terpene Profiling in Essential Oils. Chromatography Today. Retrieved from [Link]

  • Restek. (n.d.). Terpene Analysis by GC-VUV. Restek. Retrieved from [Link]

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Retrieved from [Link]

  • ResearchGate. (2024). Thermal Degradation of Cannabinoids and Cannabis Terpenes. ResearchGate. Retrieved from [Link]

  • UvA-DARE. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE. Retrieved from [Link]

  • PubMed. (2025). HS-FET-GC/MS-Method Development and Validation for Analysis of 45 Terpenes-Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. PubMed. Retrieved from [Link]

  • Phenomenex. (2022). 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography. Phenomenex. Retrieved from [Link]

  • Cannabis Industry Journal. (2018). Co-eluting Archives. Cannabis Industry Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Reliable Identification of Terpenoids and Related Compounds by using Linear Retention Indices Interactively with Mass Spectrometry Search. ResearchGate. Retrieved from [Link]

  • Restek. (2023). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. Restek. Retrieved from [Link]

  • Waters Corporation. (n.d.). Cannabis Terpene Testing - GC-MS/MS Analysis Solutions. Waters Corporation. Retrieved from [Link]

  • PMC. (2017). Extraction and Analysis of Terpenes/Terpenoids. PMC. Retrieved from [Link]

  • Chromatography Today. (n.d.). A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide. Chromatography Today. Retrieved from [Link]

  • Spectroscopy Online. (2026). Analysis of Terpenes in Cannabis Using Headspace Solid-Phase Microextraction and GC–MS. Spectroscopy Online. Retrieved from [Link]

  • Planta Medica. (2019). Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application. Planta Medica. Retrieved from [Link]

  • SciSpace. (n.d.). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. SciSpace. Retrieved from [Link]

  • MDPI. (2023). Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS. MDPI. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

Sources

Troubleshooting

Module 1: In Vitro Assay Troubleshooting (The "Sticky" Toxin Problem)

Welcome to the Polycyclic Ether Troubleshooting & Formulation Support Center . As a Senior Application Scientist, I have designed this technical guide to help you navigate the notorious solubility hurdles associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Polycyclic Ether Troubleshooting & Formulation Support Center . As a Senior Application Scientist, I have designed this technical guide to help you navigate the notorious solubility hurdles associated with polycyclic ether compounds.

Whether you are handling marine biotoxins (e.g., brevetoxins, ciguatoxins) for receptor assays or formulating synthetic ionophores (e.g., salinomycin) for in vivo drug delivery, these large, highly lipophilic molecules present unique biophysical challenges. Below, you will find field-proven strategies, mechanistic explanations, and validated protocols to ensure the integrity of your experiments.

Q: My brevetoxin (PbTx) and ciguatoxin (CTX) standards keep losing concentration in aqueous assay buffers. What is happening, and how do I fix it?

The Causality: Ciguatoxins and brevetoxins are large, ladder-shaped polycyclic ethers known as potent 1 [5]. Because they possess massive hydrophobic surface areas, introducing them into a purely aqueous buffer disrupts the hydrogen-bonding network of water. To minimize this entropic penalty, the molecules rapidly aggregate or non-specifically adsorb to the hydrophobic surfaces of polypropylene microcentrifuge tubes and pipette tips.

The Solution: You must alter the interfacial tension of your buffer. Do not use standard PBS alone. Instead, utilize a specialized binding buffer supplemented with amphiphilic carrier proteins or non-ionic surfactants.

  • Protocol Adjustment: Prepare your working dilutions in a buffer containing 1 mg/mL Bovine Serum Albumin (BSA) and 0.01% (v/v) polyoxyethylene-10-tridecylether, as validated in standardized 2 [4]. The hydrophobic domains of BSA and the surfactant will shield the polyether backbone, keeping the toxin suspended in the bulk aqueous phase. Additionally, always use silanized glass vials rather than untreated plastics for stock storage.

Module 2: Drug Formulation & Delivery (The "Brick Dust" Problem)

Q: I am trying to formulate salinomycin for in vivo efficacy studies, but it crashes out of saline. How can I achieve a stable aqueous suspension?

The Causality: Salinomycin is a highly lipophilic ionophore with extremely poor aqueous solubility, leading to low bioavailability and high pharmacokinetic variability when administered systemically. Attempting to force it into saline results in immediate precipitation.

The Solution: The compound must be integrated into a nanocarrier system. The most effective approach is the use of 3 [2]. By embedding salinomycin within the hydrophobic phospholipid bilayer of a liposome composed of DPPC and Cholesterol, you solubilize the drug. Adding DSPE-PEG2000 to the lipid mixture creates a hydrophilic steric shield around the vesicle, which prevents liposome aggregation and evades rapid immune clearance, thereby 4[1].

Q: What if I need to load a higher concentration of the polycyclic ether than the lipid bilayer can hold?

The Causality: Overloading the lipid bilayer with bulky polycyclic ethers causes membrane destabilization and premature drug leakage.

The Solution: Employ a5 [3] architecture. First, the polyether is complexed with a cyclodextrin (e.g., HP-β-CD). The cyclodextrin's hydrophobic interior encapsulates the drug, while its hydrophilic exterior renders the entire host-guest complex water-soluble. This complex is then encapsulated within the aqueous core of the liposome rather than the lipid bilayer. This dual-carrier strategy significantly increases the drug-to-lipid mass ratio and preserves liposomal structural integrity [3].

Module 3: Quantitative Data & Formulation Methodologies

Table 1: Comparative Formulation Metrics for Polycyclic Ethers

Data synthesized from optimized liposomal and DCL formulations[1, 2, 3].

Formulation StrategyLocalization of DrugOptimal Molar RatioVesicle Size (nm)Encapsulation Efficiency (EE%)
Standard Liposome (DPPC:CHOL)Lipid Bilayer0.1:1 (Drug:DPPC)130 - 160 nm~60 - 70%
PEGylated Liposome (DPPC:CHOL:DSPE-PEG2000)Lipid Bilayer0.5:1 (Drug:DPPC)133 - 159 nm~75 - 80%
DCL System (HP-β-CD + PEG-Liposome)Aqueous CoreVariable (High capacity)140 - 180 nm> 85.5%
Standard Operating Procedure: Preparation of Sterically Stabilized Salinomycin Liposomes

This protocol utilizes the thin-film hydration method to produce Large Unilamellar Vesicles (LUVs).

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve DPPC, Cholesterol, and DSPE-PEG2000 at a molar ratio of 55:45:5 in a chloroform/methanol (2:1 v/v) solvent mixture.

  • Drug Incorporation: Add salinomycin to the mixture at a drug-to-DPPC molar ratio of 0.5:1.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at 40°C until a thin, uniform lipid film forms on the flask walls. Desiccate overnight under a vacuum to remove trace solvents.

  • Hydration: Hydrate the lipid film with 10 mM Phosphate-Buffered Saline (pH 7.4). Critical Step: The hydration must occur at 50°C, which is strictly above the gel-to-liquid crystalline phase transition temperature (Tc) of DPPC (41°C), ensuring the bilayer is fluid enough to self-assemble.

  • Extrusion: Pass the resulting multilamellar vesicle (MLV) suspension through a thermobarrel extruder equipped with polycarbonate membranes (sequentially through 200 nm, then 100 nm pore sizes) for 10-15 cycles at 50°C.

  • Self-Validation Checkpoint: Analyze the final suspension using Dynamic Light Scattering (DLS).

    • Pass Criteria: A monomodal size distribution between 130–160 nm with a Polydispersity Index (PDI) between 0.06 and 0.1.

    • Fail Criteria: A PDI > 0.15 indicates incomplete extrusion or lipid aggregation. The system is not self-validating and must be re-extruded.

Module 4: Process Visualization

Below is the mechanistic workflow for generating high-capacity DCL nanocarriers, illustrating how cyclodextrins and liposomes act synergistically to overcome polycyclic ether insolubility.

G A Hydrophobic Polyether (e.g., Salinomycin) C Host-Guest Complexation (Entropic Shielding) A->C B HP-β-Cyclodextrin (Hydrophobic Cavity) B->C D Water-Soluble Inclusion Complex C->D F Thin Film Hydration (Aqueous Phase = Complex) D->F E Lipid Mixture (DPPC:CHOL:DSPE-PEG2000) E->F G Extrusion & Sizing (Polycarbonate Membranes) F->G H DCL Nanocarrier (Drug-in-Cyclodextrin-in-Liposome) G->H

Workflow for formulating polycyclic ethers into Drug-in-Cyclodextrin-in-Liposomes.

References

  • Title: Salinomycin-Based Drug Delivery Systems: Overcoming the Hurdles in Cancer Therapy. Source: nih.gov.
  • Title: Sterically stabilized liposomes as a platform for salinomycin metal coordination compounds: Physicochemical characterization and in vitro evaluation. Source: researchgate.net.
  • Title: Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency? Source: mdpi.com.
  • Title: Chemiluminescent Receptor Binding Assay for Ciguatoxins and Brevetoxins Using Acridinium Brevetoxin-B2. Source: nih.gov.
  • Title: Ciguatoxins: Cyclic Polyether Modulators of Voltage-gated Ion Channel Function. Source: mdpi.com.

Sources

Optimization

"side reaction pathways in the synthesis of epoxynaphtho-oxepins"

Technical Support Center: Synthesis of Epoxynaphtho-oxepins Welcome to the technical support center for the synthesis of epoxynaphtho-oxepins. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Epoxynaphtho-oxepins

Welcome to the technical support center for the synthesis of epoxynaphtho-oxepins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic pathway. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of epoxynaphtho-oxepins, offering explanations for the underlying chemistry and actionable solutions.

Issue 1: Low or No Yield of the Desired Epoxynaphtho-oxepin

Question: My reaction is resulting in a very low yield of the target epoxynaphtho-oxepin, or in some cases, complete failure to form the product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to reaction conditions and reagent purity. Here’s a breakdown of potential causes and how to address them:

  • Inadequate Epoxidation: The initial epoxidation of the naphthoquinone precursor is a critical step. If this step is inefficient, the subsequent reactions will be compromised.

    • Causality: The double bond of 1,4-naphthoquinones is electron-deficient, making nucleophilic epoxidation a suitable approach.[1] The efficiency of this reaction is influenced by both electronic and steric factors.[1]

    • Solution:

      • Reagent Choice: A common and effective method for this epoxidation is the use of hydrogen peroxide in the presence of a base like sodium carbonate.[1][2] This system is environmentally benign and often provides high yields.[1][2] For some substrates, meta-chloroperoxybenzoic acid (m-CPBA) can also be effective.

      • Reaction Conditions: Ensure the reaction temperature is optimized. While higher temperatures can increase the reaction rate, they may also lead to the decomposition of the starting material or the desired epoxide product.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]

      • Solvent: The choice of solvent can significantly impact the solubility of the naphthoquinone and, consequently, the reaction rate.[1][3] A solvent system where all reactants are well-dissolved is essential.[3]

  • Inefficient Oxepin Ring Formation: The subsequent formation of the seven-membered oxepin ring is often the most challenging step.

    • Causality: This transformation can be sensitive to the reaction conditions, and side reactions can predominate if not carefully controlled.

    • Solution:

      • Catalyst and Base: The choice of catalyst and base is critical. For instance, in some syntheses, an Ullmann-type coupling is used to form the oxepin ring.[4] This requires careful optimization of the copper catalyst, ligand, and base.

      • Temperature Control: Precise temperature control is essential. Overheating can lead to decomposition or the formation of undesired byproducts.[3]

  • Substrate-Related Issues: The substituents on your starting naphthoquinone can significantly influence the reaction outcome.

    • Causality: Steric hindrance around the double bond can impede the approach of the epoxidizing agent.[1][3] Electron-withdrawing or donating groups can alter the reactivity of the naphthoquinone.

    • Solution: For sterically hindered substrates, longer reaction times or a more reactive epoxidizing agent might be necessary.[3] It's also important to consider the electronic effects of your substituents and adjust the reaction conditions accordingly.

Issue 2: Presence of Significant Impurities, Particularly Ring-Opened Byproducts

Question: My final product is contaminated with significant amounts of byproducts, and spectroscopic analysis suggests the presence of aldehydes or diols. What is causing this and how can I prevent it?

Answer:

The presence of aldehydes or diols strongly indicates that the epoxide ring is undergoing undesired cleavage. This is a common side reaction pathway.

  • Oxidative Cleavage of the Epoxide:

    • Causality: The epoxide ring, being strained, is susceptible to nucleophilic and electrophilic attack, which can lead to ring-opening.[5][6][7] In the presence of certain reagents and conditions, this can proceed to oxidative cleavage of the C-C bond, yielding carbonyl compounds.[8][9] This process can be a two-step reaction involving the initial opening of the epoxide to a vicinal diol, which is then cleaved.[8]

    • Prevention:

      • Control of Acidity/Basicity: Both acidic and basic conditions can promote epoxide ring opening.[5] It is crucial to maintain the pH of the reaction mixture within an optimal range. If using an acid-catalyzed step, a mild Lewis acid might be preferable to a strong Brønsted acid.

      • Careful Choice of Oxidant: If your synthesis involves multiple oxidative steps, ensure that the oxidant used is selective and does not cleave the epoxide ring. For example, some strong oxidizing agents used in conjunction with catalysts like RuCl₃ or OsO₄ can cleave diols (which can form from the epoxide).[8]

      • Temperature Management: As with low yield issues, elevated temperatures can promote side reactions, including epoxide cleavage.[3] Running the reaction at the lowest effective temperature can help minimize these byproducts.

  • Hydrolysis of the Epoxide:

    • Causality: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the epoxide to form a diol.[5]

    • Prevention:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents where appropriate.[3] If the reaction must be run in the presence of water, careful control of pH and temperature is paramount.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of epoxynaphtho-oxepins.

Q1: What is the general synthetic strategy for preparing epoxynaphtho-oxepins?

The synthesis of epoxynaphtho-oxepins typically involves a multi-step process. A common approach begins with the epoxidation of a substituted naphthoquinone. This is often followed by a reaction to construct the seven-membered oxepin ring. The specific reagents and conditions can vary significantly depending on the desired substitution pattern of the final product.

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Peroxides: Many epoxidation reactions utilize peroxides (e.g., hydrogen peroxide, m-CPBA), which are strong oxidizers and can be explosive. Handle them with care, avoid contact with metals, and store them appropriately.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Pressure Build-up: Some oxidation reactions can be exothermic and may lead to a build-up of pressure in a sealed vessel. Ensure your reaction setup is appropriately vented.

Q3: How can I confirm the structure of my final epoxynaphtho-oxepin product?

A combination of spectroscopic techniques is necessary for unambiguous structure confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons in your molecule, which is crucial for confirming the connectivity and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of your product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ether linkage of the oxepin and epoxide rings, and any carbonyl groups.

  • X-ray Crystallography: If you can obtain a suitable single crystal of your product, X-ray crystallography will provide the most definitive structural proof.

Q4: Can the Baeyer-Villiger oxidation be a competing side reaction?

Yes, under certain conditions, a Baeyer-Villiger-type oxidation can be a competing pathway, especially if a ketone functionality is present and a peroxyacid is used as the oxidant.[10][11][12] This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, which could lead to the formation of an ester or lactone instead of or in addition to the desired epoxynaphtho-oxepin.[10][13] The regioselectivity of the Baeyer-Villiger oxidation is predictable based on the migratory aptitude of the substituents on the ketone.[12][13] To avoid this, one might choose an epoxidation method that does not rely on peroxyacids if a competing Baeyer-Villiger reaction is a concern.

Experimental Protocols

Protocol 1: General Procedure for the Epoxidation of a Substituted Naphthoquinone

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted naphthoquinone (1 equivalent) in a suitable solvent (e.g., ethanol or acetone).

  • Reagent Addition: While stirring at a controlled temperature (often 0 °C to room temperature), add a solution of hydrogen peroxide (a slight excess, e.g., 1.1-1.5 equivalents).

  • Base Addition: Slowly add a solution of a base, such as sodium carbonate (an excess, e.g., 2-3 equivalents), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few minutes to several hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to decompose any remaining peroxide. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

Potential CauseUnderlying ReasonRecommended Solution
Inefficient Epoxidation Poor reagent choice, non-optimal temperature, or poor solubility.Use H₂O₂/Na₂CO₃ or m-CPBA; optimize temperature via TLC monitoring; ensure all reactants are soluble.
Failed Oxepin Ring Formation Incorrect catalyst/base combination or decomposition at high temperatures.Screen different catalysts and bases (e.g., for Ullmann coupling); maintain strict temperature control.
Steric Hindrance Bulky substituents on the naphthoquinone impeding reagent approach.Increase reaction time or use a more reactive epoxidizing agent.

Table 2: Troubleshooting Summary for Impurities

Potential CauseUnderlying ReasonRecommended Solution
Oxidative Cleavage Epoxide ring opening followed by C-C bond cleavage.Maintain optimal pH; use mild and selective oxidants; run the reaction at a lower temperature.
Epoxide Hydrolysis Reaction with water to form a diol.Use anhydrous solvents and reagents; if water is present, control pH and temperature carefully.

Visualizations

Side_Reaction_Pathways cluster_main Main Synthetic Pathway cluster_side Side Reaction Pathways Naphthoquinone Naphthoquinone Precursor Epoxynaphthoquinone Epoxynaphthoquinone Intermediate Naphthoquinone->Epoxynaphthoquinone Epoxidation BV_Product Baeyer-Villiger Product Naphthoquinone->BV_Product Peroxyacid (if ketone present) Epoxynaphtho_oxepin Target Epoxynaphtho-oxepin Epoxynaphthoquinone->Epoxynaphtho_oxepin Oxepin Ring Formation Diol Diol Byproduct (from Hydrolysis) Epoxynaphthoquinone->Diol H₂O, H⁺/OH⁻ Aldehyde Aldehyde/Ketone Byproduct (from Oxidative Cleavage) Epoxynaphthoquinone->Aldehyde Direct Oxidative Cleavage Diol->Aldehyde Oxidant

Caption: Key side reaction pathways in epoxynaphtho-oxepin synthesis.

References

  • Request PDF. (n.d.). Oxidative Cleavage of Epoxides Using Aqueous Sodium Paraperiodate.
  • A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions. (n.d.). PMC.
  • Baeyer–Villiger Oxidation. (n.d.).
  • Ring Opening Reactions of Epoxides. A Review. (2021, November 8). CoLab.ws.
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (n.d.). PMC - NIH.
  • Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene. (2020, October 3). PMC.
  • Selective oxidative cleavage of epoxides to aldehydes by chitin quaternary ammonium phosphotungstate as a recycle catalyst. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Epoxide. (n.d.). Wikipedia.
  • Troubleshooting low yields in epoxide activation reactions. (n.d.). Benchchem.
  • Baeyer–Villiger oxidation. (n.d.). Wikipedia.
  • Enantioselective Epoxidation of 2,3-Disubstituted Naphthoquinones by a Side Chain Truncated Guanidine–Urea Bifunctional Organocatalyst. (2020, November 4). The Journal of Organic Chemistry - ACS Publications.
  • Baeyer-Villiger Oxidation Reaction. (n.d.). Sigma-Aldrich.
  • Novel ring-opening of epoxides and oxetanes with POCl3 or PCl3 in the presence of DMAP. (n.d.).
  • Baeyer-Villiger Oxidation. (n.d.). Alfa Chemistry.
  • Synthesis of naturally occurring naphthoquinone epoxides and application in the synthesis of β-lapachone. (2022, August 4). Lookchem.
  • Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal.
  • Synthesis of naturally occurring naphthoquinone epoxides and application in the synthesis of β-lapachone. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Epoxidation of 2,3-Disubstituted Naphthoquinones by a Side Chain Truncated Guanidine-Urea Bifunctional Organocatalyst. (2020, December 4). PubMed.
  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021, June 24).
  • (PDF) Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2021, June).
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020, September 27). MDPI.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024, April 15). Semantic Scholar.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Purification of Dodecahydro-tetramethyl-epoxynaphthoxepin

Introduction Welcome to the technical support guide for the purification of dodecahydro-tetramethyl-epoxynaphthoxepin, a class of compounds commonly known in the fragrance industry as Ambroxan, Cetalox, or related amberg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the purification of dodecahydro-tetramethyl-epoxynaphthoxepin, a class of compounds commonly known in the fragrance industry as Ambroxan, Cetalox, or related ambergris-type odorants.[1][2] The synthesis of these complex polycyclic ethers often results in a mixture of diastereomers and other impurities that can significantly impact the final product's olfactory profile and quality.[3][4] This guide provides a comprehensive resource for researchers, chemists, and production managers to troubleshoot and optimize purification processes, ensuring high-purity final products.

This document is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered during the purification of dodecahydro-tetramethyl-epoxynaphthoxepin. Each answer provides not only a step-by-step protocol but also an in-depth explanation of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is a complex mixture of isomers. What is the most effective initial purification strategy?

Answer: For a complex mixture of dodecahydro-tetramethyl-epoxynaphthoxepin isomers, a multi-step approach is typically necessary. The initial and most robust strategy is often recrystallization , which can be highly effective for enriching the desired isomer and removing a significant portion of impurities.[5][6]

Underlying Principle: Recrystallization is a purification technique based on the differences in solubility between the desired compound and its impurities in a given solvent. The ideal solvent will dissolve the crude product at an elevated temperature but will have limited solubility for the desired compound at lower temperatures, allowing it to crystallize out while impurities remain in solution.

Troubleshooting & Optimization:

  • Problem: The product "oils out" instead of crystallizing.

    • Cause: The solubility of the compound is too high in the chosen solvent, even at lower temperatures, or the cooling rate is too rapid.

    • Solution:

      • Solvent Selection: Experiment with a solvent system where the compound has lower solubility. For dodecahydro-tetramethyl-epoxynaphthoxepin, which is relatively non-polar, consider solvents like petroleum ether, hexane, or mixtures of ethanol and water.[7]

      • Controlled Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. This encourages the formation of a stable crystal lattice.

      • Seeding: Introduce a small crystal of the pure desired isomer to the supersaturated solution to initiate crystallization.

  • Problem: The purity of the crystallized product is still low.

    • Cause: Impurities may have similar solubility profiles to the desired product and are co-crystallizing.

    • Solution:

      • Multiple Recrystallizations: Perform sequential recrystallizations. While this can improve purity, it may also lead to a significant loss of yield.

      • Solvent System Optimization: A mixture of solvents can sometimes provide better selectivity. For example, dissolving the crude product in a good solvent (e.g., a small amount of toluene or dichloromethane) and then slowly adding a poor solvent (e.g., hexane or petroleum ether) until the solution becomes turbid can induce selective crystallization.[6]

Experimental Protocol: Recrystallization of Dodecahydro-tetramethyl-epoxynaphthoxepin

  • Dissolution: In a suitable flask, dissolve the crude product in a minimal amount of a pre-determined "good" solvent (e.g., toluene) with gentle heating.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a "poor" solvent (e.g., petroleum ether) to the hot solution until a slight cloudiness persists.[6] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

FAQ 2: Recrystallization is not providing the required diastereomeric purity. What is the next step?

Answer: When recrystallization is insufficient for separating closely related diastereomers, column chromatography is the preferred method.[3][4] Diastereomers have different physical properties, which allows for their separation on a stationary phase.[8]

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). Compounds that interact more strongly with the stationary phase will move down the column more slowly than compounds that are more soluble in the mobile phase.

Troubleshooting & Optimization:

  • Problem: Poor separation of diastereomers (overlapping peaks).

    • Cause: The polarity difference between the diastereomers is small, and the chosen mobile phase is not providing adequate resolution.

    • Solution:

      • Solvent System Optimization: The key to good separation is finding the right mobile phase. For relatively non-polar compounds like dodecahydro-tetramethyl-epoxynaphthoxepin, a mixture of non-polar solvents like hexane or heptane with a small amount of a slightly more polar solvent like ethyl acetate or diethyl ether is a good starting point. Run thin-layer chromatography (TLC) with various solvent ratios to identify the optimal mobile phase that gives the best separation between the spots corresponding to the diastereomers.

      • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the separation, which can help to resolve closely eluting compounds.

      • Stationary Phase Selection: While silica gel is most common, other stationary phases like alumina or reversed-phase C18 silica can offer different selectivities.[8]

  • Problem: The compound is streaking on the column or TLC plate.

    • Cause: The compound may be too polar for the chosen solvent system, or it might be interacting too strongly with the stationary phase. It could also be due to overloading the column.

    • Solution:

      • Increase Mobile Phase Polarity: Add a slightly more polar solvent to the mobile phase to reduce the compound's interaction with the silica gel.

      • Reduce Sample Load: Ensure that the amount of crude product loaded onto the column is not excessive. As a general rule, the sample load should be about 1-5% of the weight of the stationary phase.

Experimental Protocol: Flash Column Chromatography of Dodecahydro-tetramethyl-epoxynaphthoxepin

  • Column Packing: Prepare a flash chromatography column with silica gel in the chosen non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the optimized mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate) if a gradient is required.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure.

FAQ 3: Are there alternative purification methods for thermally stable dodecahydro-tetramethyl-epoxynaphthoxepin isomers?

Answer: Yes, for thermally stable isomers, distillation can be an effective purification technique, particularly for removing non-volatile impurities.[5] High-vacuum distillation or fractional distillation may be necessary to separate isomers with close boiling points.

Underlying Principle: Distillation separates compounds based on differences in their boiling points. The compound with the lower boiling point will vaporize first, and the vapor can then be condensed and collected.

Troubleshooting & Optimization:

  • Problem: Inefficient separation of isomers.

    • Cause: The boiling points of the diastereomers are very close.

    • Solution:

      • Fractional Distillation: Use a fractionating column to increase the number of theoretical plates, which enhances the separation efficiency.

      • Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points of the compounds, which can be beneficial for thermally sensitive materials and can sometimes improve the separation.

Data Presentation

Table 1: Comparison of Purification Techniques for Dodecahydro-tetramethyl-epoxynaphthoxepin

TechniquePrinciple of SeparationAdvantagesDisadvantagesBest For
Recrystallization Differential SolubilityScalable, cost-effective, can yield high-purity crystalline product.Can have lower yields, may not separate closely related isomers, solvent selection can be challenging.Initial purification of crude product, removal of major impurities.
Column Chromatography Differential AdsorptionHigh resolution for separating closely related isomers, versatile.Can be time-consuming, requires larger volumes of solvent, may not be as scalable as crystallization.Separation of diastereomers, purification of small to moderate quantities.
Distillation Differential Boiling PointsEffective for removing non-volatile impurities, can be used for large quantities.Requires thermal stability of the compound, may not separate isomers with very close boiling points.Purification of thermally stable compounds, removal of non-volatile byproducts.

Visualization of Workflows

Diagram 1: Decision-Making Flowchart for Purification Strategy

Purification_Strategy start Crude Dodecahydro-tetramethyl- epoxynaphthoxepin recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (GC, NMR) recrystallization->purity_check1 column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity < 98% pure_product Pure Product purity_check1->pure_product Purity > 98% purity_check2 Check Purity (GC, NMR) column_chromatography->purity_check2 distillation_option Consider Distillation for Thermally Stable Compounds purity_check2->distillation_option Purity < 98% or non-volatile impurities present purity_check2->pure_product Purity > 98% distillation_option->purity_check1 end Further Characterization pure_product->end

Caption: Decision-making flowchart for selecting the appropriate purification strategy.

Diagram 2: Workflow for Purification by Column Chromatography

Column_Chromatography_Workflow start Impure Product tlc TLC for Solvent System Optimization start->tlc packing Pack Column with Silica Gel tlc->packing loading Load Sample packing->loading elution Elute with Optimized Mobile Phase loading->elution collection Collect Fractions elution->collection monitoring Monitor Fractions by TLC collection->monitoring combine Combine Pure Fractions monitoring->combine evaporation Evaporate Solvent combine->evaporation end Pure Product evaporation->end

Caption: Step-by-step workflow for purification by column chromatography.

References

  • Gas-Liquid Chromatographic-Mass Spectrometric Detection and Identification of Ambergris. (n.d.).
  • Ambergris Identification. (n.d.).
  • Rowland, S. J., et al. (n.d.). Chromatographic and spectral studies of jetsam and archived ambergris. Academia.edu.
  • A Comparative Chemical Analysis of (-)-Ambroxide and Ambroxan. (n.d.). Benchchem.
  • Chromatographic and spectral studies of jetsam and archived ambergris. (n.d.). Request PDF.
  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (n.d.).
  • Technical Support Center: Optimization of Sclareolide Synthesis. (n.d.). Benchchem.
  • Volatile and semi-volatile components of jetsam ambergris. (n.d.). PubMed.
  • Process for isolating and purifying ambrox. (n.d.). Google Patents.
  • Efforts toward Ambergris Biosynthesis. (n.d.). PMC - NIH.
  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2023, February 8).
  • Synthesis of Aminoalkyl Sclareolide Derivatives and Antifungal Activity Studies. (2023, May 12). MDPI.
  • Modular Synthesis and Antimicrobial Investigation of Mycoleptodiscin A and Simplified Indolosesquiterpenoids. (2024, July 3). Organic Letters - ACS Publications.
  • The method of isolation and purification of ambroxide. (n.d.). Google Patents.
  • Cetalox® and Analogues: Synthesis via Acid‐Mediated Polyene Cyclizations. (n.d.).
  • Technical Support Center: Purification of Large Ring Crown Ethers. (n.d.). Benchchem.
  • Chiral chemistry in flavours & fragrances. (2011, March 30).
  • Approaches to (−)-Ambrox. (n.d.). ResearchGate.
  • Method for separating and purifying ambrox. (n.d.). Google Patents.
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.).
  • Preparation method for ambrox. (2015, November 11). Eureka | Patsnap.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers.
  • Cetalox. (n.d.). PerfumersWorld.
  • Cetalox Manufacturer & Suppliers. (n.d.). Elchemy.
  • Synthesis method for ambroxide. (n.d.). Google Patents.
  • Separation of diastereomers by extractive distillation. (n.d.). Google Patents.
  • Separation of a diastereomeric diol pair using mechanical properties of crystals. (n.d.). The Royal Society of Chemistry.
  • Ambrafuran (Ambrox TM ) Synthesis from Natural Plant Product Precursors. (2020, August 25). MDPI.
  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
  • RIFM fragrance ingredient safety assessment, dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin, CAS Registry Number 57345-19-4. (2025, December 16). ResearchGate.
  • RIFM fragrance ingredient safety assessment, dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin, CAS Registry Number 57345-19-4. (2024, March 15). PubMed.
  • Technical Support Center: Purification of Polycaprolactone (PCL) Synthesized from Gamma-Caprolactone (γ-CL). (n.d.). Benchchem.
  • LC Purification Troubleshooting Guide. (n.d.). Waters Corporation.
  • Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. (2005, August 5). Environmental Science & Technology - ACS Publications.

Sources

Optimization

Technical Support Center: Stability of 5H-3,5a-Epoxynaphth[2,1-c]oxepin Under Acidic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H-3,5a-Epoxynaphth[2,1-c]oxepin and related compounds. This guide provides in-depth troubleshooting ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5H-3,5a-Epoxynaphth[2,1-c]oxepin and related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this molecule in acidic environments. Our goal is to equip you with the foundational knowledge and practical steps to anticipate and address stability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5H-3,5a-Epoxynaphth[2,1-c]oxepin that influence its stability in acidic conditions?

A1: The structure of 5H-3,5a-Epoxynaphth[2,1-c]oxepin contains two key moieties that are susceptible to acid-catalyzed degradation: an epoxide (oxirane) ring and an oxepine ring fused to a naphthalene system. The inherent ring strain of the three-membered epoxide ring makes it prone to ring-opening reactions in the presence of acid.[1] Similarly, the seven-membered oxepine ring, which possesses some characteristics of a furan-like ether, is also susceptible to acid-catalyzed hydrolysis and rearrangement.[2][3][4][5] The presence of both of these functional groups suggests that the molecule as a whole will likely exhibit limited stability in acidic media.

Q2: What is the expected general mechanism of degradation for this molecule in an acidic solution?

A2: The degradation is likely to proceed via protonation of one of the oxygen atoms, followed by nucleophilic attack or rearrangement. Two primary pathways can be anticipated:

  • Acid-Catalyzed Epoxide Ring Opening: The epoxide oxygen can be protonated, creating a highly reactive intermediate. A nucleophile present in the reaction mixture (e.g., water, an alcohol) can then attack one of the adjacent carbons, leading to a diol or ether product.[1]

  • Acid-Catalyzed Oxepine Ring Opening: Protonation of the oxepine oxygen can lead to a cascade of reactions resulting in ring cleavage.[3][5] This is a common degradation pathway for furan and its derivatives, which often leads to the formation of dicarbonyl compounds.[4][5]

The specific pathway that predominates will depend on the reaction conditions, including the nature of the acid, the solvent, and the temperature.

Q3: My compound appears to be degrading during aqueous acidic workup. How can I minimize this?

A3: Degradation during acidic workup is a common issue for acid-sensitive compounds. To mitigate this, consider the following strategies:

  • Use of Mildly Acidic or Buffered Solutions: Instead of strong acids, use a mildly acidic buffer (e.g., a citrate or acetate buffer) to adjust the pH.

  • Minimize Contact Time: Perform the acidic wash as quickly as possible and immediately proceed to the next step.

  • Low Temperature: Conduct the workup at a reduced temperature (e.g., 0 °C) to slow down the rate of degradation.

  • Alternative Quenching Methods: If possible, quench the reaction with a saturated solution of a weak base like sodium bicarbonate instead of an acid wash.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Low or no recovery of starting material after a reaction with an acid catalyst. The compound is likely degrading under the reaction conditions.1. Reduce Acid Strength/Concentration: Switch to a milder acid catalyst or use a lower concentration of the current acid. The rate of degradation is often directly proportional to the acid strength. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the degradation side reactions. 3. Change Solvent: Consider using a polar aprotic solvent like DMF, which has been shown to have a stabilizing effect on some furan derivatives.[2] Protic solvents can participate in the degradation pathway.[4]
Appearance of unexpected polar byproducts in TLC or LC-MS analysis. These are likely degradation products resulting from ring-opening reactions.1. Characterize Byproducts: If possible, isolate and characterize the major degradation products. Their structures can provide valuable insight into the degradation mechanism. For example, the presence of a diol would suggest epoxide ring opening. 2. Forced Degradation Study: Conduct a systematic forced degradation study (see protocol below) to understand the degradation profile under different acidic conditions. This will help in identifying conditions where the compound is more stable.
Compound degrades during purification by silica gel chromatography. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.1. Use Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before use. A common practice is to add a small percentage (0.1-1%) of triethylamine to the eluent. 2. Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded phase like C18 for reversed-phase chromatography.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol provides a framework for systematically investigating the stability of 5H-3,5a-Epoxynaphth[2,1-c]oxepin under various acidic conditions.

Objective: To determine the degradation profile of the target compound in the presence of different acids and at various temperatures.

Materials:

  • 5H-3,5a-Epoxynaphth[2,1-c]oxepin

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Formic acid (HCOOH), 1 M

  • Sodium hydroxide (NaOH), for neutralization

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • pH meter

  • Thermostatically controlled water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5H-3,5a-Epoxynaphth[2,1-c]oxepin in methanol or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Label vials for each condition (e.g., "0.1 M HCl, 25°C", "1 M HCl, 50°C", "1 M HCOOH, 25°C").

    • To each vial, add an aliquot of the stock solution and the acidic solution to achieve the desired final concentration of the compound and acid.

    • Prepare a control sample with the compound in the solvent mixture without acid.

  • Incubation: Place the vials in a thermostatically controlled environment at the specified temperatures.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the degradation.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining parent compound and to profile the formation of degradation products.

Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each condition.

  • Calculate the degradation rate constant and half-life under each condition.

  • Compare the chromatograms to identify and quantify the major degradation products.

Visualizing Degradation Pathways and Workflows

Potential Acid-Catalyzed Degradation Pathways

cluster_main 5H-3,5a-Epoxynaphth[2,1-c]oxepin cluster_acid Acidic Conditions (H+) cluster_path1 Pathway 1: Epoxide Opening cluster_path2 Pathway 2: Oxepine Opening A Parent Compound B Protonation A->B H+ C Protonated Epoxide B->C on Epoxide Oxygen F Protonated Oxepine B->F on Oxepine Oxygen D Nucleophilic Attack (e.g., H2O) C->D E Diol Products D->E G Ring Cleavage F->G H Dicarbonyl Products G->H

Caption: Potential degradation pathways of 5H-3,5a-Epoxynaphth[2,1-c]oxepin in acid.

Experimental Workflow for Stability Assessment

A Prepare Stock Solution of Compound B Define Acidic Stress Conditions (Acid Type, Concentration, Temperature) A->B C Incubate Samples B->C D Sample at Time Points C->D E Quench Reaction (Neutralize) D->E F Analyze by HPLC/LC-MS E->F G Determine Degradation Rate and Profile Products F->G

Caption: A typical workflow for a forced degradation study.

References

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (n.d.). Wiley Online Library. Retrieved March 27, 2026, from [Link]

  • Main pathways of furanic compounds transformation under acid/base treatment. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2012). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Unraveling the Mechanistic Origins of Epoxy Degradation in Acids. (2019). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Degradation Behavior of Biobased Epoxy Resins in Mild Acidic Media. (2020). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Degradation of filled epoxy resin surfaces. (2000). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Degradation Behavior of Biobased Epoxy Resins in Mild Acidic Media. (2020). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology. (2021). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2016). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. (2019). University of Delaware. Retrieved March 27, 2026, from [Link]

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Analysis of heterocyclic aromatic amines. (2007). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. (2020). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. (2023). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. (2010). . Retrieved March 27, 2026, from [Link]

  • Improved synthesis of the epoxy isoprostane phospholipid PEIPC and its reactivity with amines. (2008). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- - Substance Details. (n.d.). US EPA. Retrieved March 27, 2026, from [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. (2015). National Institutes of Health. Retrieved March 27, 2026, from [Link]

  • Synthesis of Cycloheptatrienes, Oxepines, Thiepines, and Silepines: A Comparison between Brønsted Acid and Au‐Catalysis. (2017). ResearchGate. Retrieved March 27, 2026, from [Link]

  • (3R)-1,2,3,6,7,7aα,8,9,10,11,11a,11bβ-Dodecahydro-3,8,8,11aα-tetramethyl-5H-3β,5aβ-epoxynaphth[2,1-c]oxepin. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]

  • Scheme 3. Synthesis of oxepine derivatives via Pd-catalyzed... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing By-Product Formation in the Synthesis of "Frag C"

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: "Frag C" is assumed to be a placeholder for a substituted indole derivative, a common structural motif in drug discovery. This guide foc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Frag C" is assumed to be a placeholder for a substituted indole derivative, a common structural motif in drug discovery. This guide focuses on the challenges associated with the Friedel-Crafts acylation of an N-H unprotected indole, a fundamental and often problematic transformation. The principles and troubleshooting strategies discussed are broadly applicable to a wide range of indole syntheses.

Understanding the Core Challenge: The Ambident Nucleophilicity of Indole

The indole ring system is an electron-rich heterocycle, making it highly reactive towards electrophiles. However, its nucleophilicity is not localized to a single position. The C3 position is the most nucleophilic and typically the desired site of reaction for electrophilic substitution.[1][2] Unfortunately, under acidic conditions typical for reactions like Friedel-Crafts acylation, several competing pathways lead to a mixture of undesired by-products.[1][3][4]

Common By-Products in Indole Acylation:

  • N-Acyl Isomer (By-product A): The indole nitrogen can also act as a nucleophile, leading to the formation of an N-acylindole. This is particularly prevalent with highly reactive acylating agents.[4][5]

  • 1,3-Diacyl Isomer (By-product B): If conditions are harsh or reaction times are prolonged, a second acylation can occur, typically after initial N-acylation.[1][3]

  • Polymerization Products (Tars): The high reactivity of indole, especially in the presence of strong acids, can lead to self-polymerization, resulting in intractable tars and significantly reducing the yield of the desired product.[1]

  • Oxidation Products: Indoles are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of oxindoles and other degradation products.[6][7]

Reaction Mechanism: Desired vs. Undesired Pathways

The key to minimizing by-products lies in understanding and controlling the reaction mechanism. The following diagram illustrates the desired C3-acylation pathway versus the competing N-acylation pathway.

G cluster_C3 Desired C3-Acylation Pathway cluster_N1 Competing N-Acylation Pathway reactant reactant intermediate intermediate product product byproduct byproduct catalyst catalyst Indole Indole (Frag C precursor) Sigma_Complex C3 Sigma Complex (Resonance Stabilized) Indole->Sigma_Complex Electrophilic Attack at C3 N_Acyl By-product A N-Acylindole Indole->N_Acyl Direct Nucleophilic Attack at N Acyl_Cl Acyl Chloride (RCOCl) Acylium Acylium Ion [R-C=O]+ Acyl_Cl->Acylium + Lewis Acid Lewis_Acid Lewis Acid (e.g., ZrCl4) Frag_C Frag C (Desired Product) 3-Acylindole Sigma_Complex->Frag_C - H+ - Lewis Acid Indolide_Anion Indolide Anion

Caption: Desired C3-acylation vs. competing N-acylation of indole.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during the synthesis of Frag C.

Q1: My LC-MS/NMR shows a significant peak corresponding to the N-acyl isomer (By-product A). How can I improve C3 selectivity?

A1: The formation of the N-acyl isomer is a common issue, especially with highly reactive acylating agents.[4][5] The root cause is the comparable nucleophilicity of the indole nitrogen. To favor C3 acylation, you need to modulate the reactivity of the system.

  • Mechanistic Insight: The N-acylation is often kinetically favored but reversible, while C3-acylation is thermodynamically favored. Your strategy should be to use conditions that allow the reaction to reach thermodynamic equilibrium or that sterically or electronically disfavor N-acylation.

  • Troubleshooting Steps:

    • Change the Lewis Acid: Strong Lewis acids like AlCl₃ can promote polymerization.[3] Milder Lewis acids are known to significantly improve C3 regioselectivity. Zirconium tetrachloride (ZrCl₄) is particularly effective at minimizing N-acylation and other side reactions.[3] Yttrium triflate (Y(OTf)₃) has also been shown to be an excellent catalyst for this transformation.[4]

    • Use a Bulkier Acylating Agent (if possible): If your synthesis allows, switching from an acyl chloride to a less reactive acid anhydride can reduce the rate of N-acylation.

    • Solvent Effects: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help favor the thermodynamically preferred C3 product.

Q2: My reaction mixture has turned into a dark, intractable tar, and my yield is extremely low. What's causing this polymerization?

A2: Indole polymerization is a classic problem under strongly acidic Friedel-Crafts conditions.[1] The indole ring can act as a nucleophile, attacking the protonated or activated acyl-indole product, leading to dimers, trimers, and ultimately, polymers.

  • Mechanistic Insight: This is an acid-catalyzed chain reaction. The key is to minimize the concentration of highly reactive cationic species in the reaction mixture.

  • Troubleshooting Steps:

    • Re-evaluate Your Lewis Acid: This is the most common culprit. As mentioned in A1, avoid overly strong Lewis acids like AlCl₃. Switch to SnCl₄ or, preferably, ZrCl₄, which have been shown to suppress polymerization.[1][3]

    • Control Stoichiometry: Add the acylating agent dropwise to a solution of the indole and Lewis acid. This keeps the concentration of the reactive electrophile low at any given moment, minimizing its opportunity to react with multiple indole molecules.

    • Temperature Management: Perform the addition at a low temperature (e.g., 0 °C) to control the reaction rate and then allow it to slowly warm to room temperature if necessary.

Q3: My desired product seems to be degrading during workup or purification, showing new spots on TLC that might be oxidation products.

A3: Indoles are notoriously sensitive to oxidation, especially electron-rich derivatives.[6][7] The C2-C3 double bond is susceptible to attack by oxygen, particularly in the presence of acid and light, leading to 2-oxindoles or other degradation products.[6][8]

  • Mechanistic Insight: Auto-oxidation can be initiated by radical mechanisms or acid-catalyzed addition of oxygen. The goal is to protect the product from these conditions as much as possible.

  • Troubleshooting Steps:

    • Perform an Inert Workup: After quenching the reaction, perform all subsequent extractions and washes under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents for the workup and chromatography.

    • Minimize Acid Exposure: Neutralize the reaction mixture promptly and carefully during the workup. Avoid letting the product sit in acidic aqueous solutions for extended periods.

    • Purification Strategy: Use a rapid purification method like flash column chromatography. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent) to prevent on-column degradation.

    • Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature.

Proactive Strategies & Optimized Protocols

Instead of just troubleshooting, a well-designed initial experiment can prevent many of these issues from occurring.

Table 1: Effect of Lewis Acid on Indole Acylation
Lewis AcidTypical ConditionsC3:N Ratio (Product:By-product)Polymerization RiskReference
AlCl₃DCE, rt, 1-2hLow to ModerateHigh[3]
SnCl₄DCM, 0°C to rt, 1hGoodModerate[1]
Y(OTf)₃[bmim]BF₄, MW, 5minExcellentLow[4]
ZrCl₄ DCE, rt, 30-60min Excellent (>95:5) Very Low [3]

(Note: Ratios are illustrative and depend on specific substrates and conditions.)

Recommended Protocol: ZrCl₄-Mediated Acylation of Indole

This protocol is based on a highly regio- and chemoselective method that minimizes common by-products.[3]

Objective: To synthesize 3-acylindole (Frag C) with high purity and yield, minimizing N-acylation and polymerization.

Materials:

  • Indole (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Zirconium tetrachloride (ZrCl₄) (1.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (N₂ or Ar)

Workflow Diagram:

Caption: Step-by-step workflow for the optimized ZrCl₄-mediated acylation.

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the indole (1.0 equiv) and anhydrous DCE.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add ZrCl₄ (1.2 equiv) in portions. The mixture may turn colored. Stir for 15 minutes at 0 °C.

  • Add the acyl chloride (1.1 equiv) dropwise via syringe over 5-10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[9]

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.

  • Neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-acylindole product.

Frequently Asked Questions (FAQs)

Q: Can I use an N-protected indole to avoid these issues? A: Yes, using an N-protecting group (like Boc, tosyl, or SEM) is a classic strategy to prevent N-acylation and polymerization.[10] However, this adds two steps to your synthesis (protection and deprotection), which is not ideal for efficiency. The optimized direct acylation methods described above are often more step-economical.

Q: Why is C3-acylation favored over C2 or other positions on the benzene ring? A: The C3 position of indole is the most electron-rich and nucleophilic. Electrophilic attack at C3 leads to a resonance-stabilized cationic intermediate (a sigma complex) where the positive charge is delocalized without disrupting the aromaticity of the benzene ring. Attack at other positions would lead to less stable intermediates.

Q: What is the best way to monitor the reaction in real-time? A: Thin-Layer Chromatography (TLC) is the quickest method.[9] Spot the reaction mixture against a spot of your starting indole. The product is typically less polar and will have a higher Rf. For more precise monitoring, especially for tracking multiple by-products, UPLC-MS is the ideal technique, providing separation, retention times, and mass information for all components.[11][12]

Q: My acylation is sluggish even with ZrCl₄. What can I do? A: First, ensure your reagents and solvent are truly anhydrous, as water can deactivate the Lewis acid. Second, check the purity of your indole starting material. If the reaction is still slow, a gentle increase in temperature (e.g., to 40 °C) can be attempted, but monitor closely for by-product formation. Alternatively, a more activated acylating agent could be considered, but this may re-introduce selectivity issues.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. 10

  • BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. 13

  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. 14

  • BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. 9

  • Molecules. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. 5

  • National Institutes of Health. (n.d.). Chemoselective N-acylation of indoles using thioesters as acyl source. 15

  • Kudzma, L. V. (2003). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Synthesis. 16

  • Alves, D., et al. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters.

  • ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. 17

  • National Institutes of Health. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. 11

  • Nord, F., et al. (2014). A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions. The Journal of Organic Chemistry. 18

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. 19

  • Taylor & Francis Online. (2021). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. 20

  • Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. 21

  • ResearchGate. (n.d.). Synthesis of substituted indoles. 22

  • National Institutes of Health. (n.d.). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. 23

  • BenchChem. (2025). Analytical Methods for 1H-Indole-1-pentanoic Acid: Application Notes and Protocols. 12

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. 24

  • Reddy, Y. K., & Nageswar, Y. V. D. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry. 3

  • ACS Publications. (2019). Green Oxidation of Indoles using halide Catalysis. 6

  • MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. 4

  • Beilstein Journals. (2024). Carbonylative synthesis and functionalization of indoles. 25

  • ResearchGate. (n.d.). Oxidation of indoles and our hypothesis. 8

  • American Chemical Society. (n.d.). Late-stage indole oxidation as a strategy for the total synthesis of 3-hydroxy-2-oxindole natural products. 26

  • University of Rochester. (n.d.). Indoles. 27

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. 7

  • ResearchGate. (n.d.). Products and relative yields for Friedel–Crafts alkylation. 28

  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. 2

  • Wikipedia. (n.d.). Friedel–Crafts reaction. 29

Sources

Optimization

"interpreting complex NMR spectra of polycyclic systems"

Welcome to the Advanced NMR Technical Support Center . This guide is engineered for researchers, structural chemists, and drug development professionals tasked with the structural elucidation of complex, proton-deficient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center . This guide is engineered for researchers, structural chemists, and drug development professionals tasked with the structural elucidation of complex, proton-deficient, or heavily overlapping polycyclic systems.

Rather than providing generic parameter lists, this center focuses on the fundamental quantum mechanical and physical causality behind spectral ambiguities, offering field-proven, self-validating solutions.

Section 1: Signal Overlap & Resolution Troubleshooting

Q: My polycyclic terpene exhibits severe proton overlap in the 1.0–2.5 ppm aliphatic region. Standard 2D COSY and HSQC are too crowded to trace spin systems. How can I resolve this without moving to a higher-field magnet?

The Causality: Severe signal overlap is a hallmark of proton-dense polycyclic frameworks (like steroids and terpenes) due to extensive scalar ( J ) coupling. Homonuclear 1 H- 1 H J -couplings split signals into complex multiplets, artificially broadening the resonance footprint (often >20 Hz per signal) and causing cross-peak merging in 2D spectra.

The Solution: Implement Pure Shift NMR (e.g., PSYCHE) . Pure shift techniques utilize broadband homonuclear decoupling to collapse multiplets into single, sharp singlets, effectively yielding a spectrum containing only chemical shift information 1. This dramatically enhances resolution and minimizes overlap, allowing you to distinguish diastereotopic protons that are otherwise buried.

Section 2: Mapping Quaternary Carbons & Heteroatom Bridges

Q: I am elucidating a proton-deficient polycyclic alkaloid. Standard HMBC fails to connect isolated aromatic rings across quaternary centers and heteroatoms. What is the next step?

The Causality: The standard HMBC pulse sequence is optimized for 2JCH​ and 3JCH​ couplings (typically 8 Hz). In rigid, proton-deficient systems, bridging isolated spin systems requires observing correlations across 4, 5, or even 6 bonds, where the coupling constant drops below 2 Hz. Standard HMBC suffers from severe signal cancellation for these tiny couplings due to its magnitude-mode acquisition and the uncontrolled evolution of passive homonuclear J -couplings.

The Solution: Utilize LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation) or 1,1-ADEQUATE .

  • LR-HSQMBC is a phase-sensitive experiment optimized for very small couplings (e.g., 2 Hz). It retains in-phase multiplet structures, preventing the signal cancellation seen in HMBC, and routinely reveals 4JCH​ and 5JCH​ correlations 2.

  • If your ambiguity lies in distinguishing 2JCH​ from 3JCH​ to build an exact carbon skeleton, 1,1-ADEQUATE uses 1JCC​ homonuclear transfer to unambiguously identify two-bond ( 2JCH​ ) connectivities, bypassing the ambiguities of HMBC 3.

Section 3: Stereochemical Assignment Challenges

Q: I am trying to assign the relative stereochemistry of a rigid polycyclic macrolide (MW ~850 Da), but my NOESY cross-peaks are missing or indistinguishable from noise. Why?

The Causality: The intensity and sign of the Nuclear Overhauser Effect (NOE) depend strictly on the molecular correlation time ( τc​ ), which is dictated by molecular weight and solvent viscosity. For mid-sized molecules (MW 700–1500 Da), the tumbling rate approaches the spectrometer frequency ( ωτc​≈1.12 ). At this critical threshold, the maximum theoretical NOE passes through zero, rendering NOESY useless 4. Furthermore, tightly clustered multiplets in polycyclics introduce Zero-Quantum Coherence (ZQC) artifacts that mimic or obscure genuine spatial correlations 5.

The Solution: Switch immediately to ROESY (Rotating-frame Overhauser Effect Spectroscopy). Because ROESY locks magnetization in the transverse plane, the ROE is always positive and non-zero, regardless of the molecular weight or magnetic field strength.

Section 4: Quantitative Data & Experiment Selection

Table 1: Advanced NMR Techniques for Polycyclic Systems

ExperimentPrimary TargetOptimal J -Coupling / MW RangeRelative SensitivityKey Diagnostic Advantage
Pure Shift (PSYCHE) 1 H Multiplet OverlapN/A (Collapses JHH​ )Low (10-20% of 1D 1 H)Unambiguous chemical shift extraction in crowded regions.
Standard HMBC 2JCH​ , 3JCH​ Connectivity8 HzHighGeneral skeleton mapping; struggles with proton-deficient gaps.
LR-HSQMBC 4JCH​ , 5JCH​ Connectivity2 HzMediumBridges isolated aromatic/heteroatom systems via ultra-long-range J .
1,1-ADEQUATE Unambiguous 2JCH​ 1JCC​ (approx. 35-60 Hz)Very LowDifferentiates 2-bond from 3-bond C-C connections directly.
NOESY Stereochemistry (Space)MW < 600 Da or > 2000 DaHighExcellent for small or very large molecules; fails at mid-range MW.
ROESY Stereochemistry (Space)MW 700–1500 DaMediumROE is always positive; immune to the ωτc​≈1.12 zero-crossing.

Section 5: Self-Validating Experimental Protocols

Protocol 1: Setup and Optimization of LR-HSQMBC for Proton-Deficient Systems

This protocol ensures that ultra-long-range couplings are not lost to relaxation or pulse miscalibration.

  • Pulse Calibration (Validation Step): Accurately calibrate the 1 H and 13 C 90° pulse widths on your specific sample. Causality: LR-HSQMBC relies heavily on precise refocusing; a miscalibrated pulse will result in incomplete inversion, leaving residual phase distortions that destroy the tiny 2 Hz signals.

  • Delay Optimization: Set the long-range coupling evolution delay ( Δ ). For standard HMBC, Δ=1/(2×8 Hz)=62.5 ms . For LR-HSQMBC targeting 4JCH​ and 5JCH​ , set Δ=1/(2×2 Hz)=250 ms .

  • Baseline Acquisition: Run a standard 8 Hz HMBC. Validation: This serves as your subtraction baseline. You must know what the 2- and 3-bond correlations look like to identify the new 4+ bond correlations.

  • Execute LR-HSQMBC: Run the phase-sensitive LR-HSQMBC sequence. Overlay the resulting spectrum with the standard HMBC. Peaks present only in the LR-HSQMBC are your ultra-long-range connectivities.

Protocol 2: ROESY Optimization for Mid-Sized Polycyclics

This protocol prevents the misinterpretation of TOCSY artifacts as spatial proximity.

  • Assess Molecular Weight: Confirm the MW is in the 700–1500 Da range. If so, proceed with ROESY.

  • Spin-Lock Calibration: Set the continuous wave (CW) spin-lock power to a low level (typically 2.0–2.5 kHz). Causality: High spin-lock power induces scalar coupling transfers (TOCSY artifacts), which can be falsely interpreted as spatial NOEs.

  • Mixing Time ( τm​ ) Optimization (Validation Step): Do not guess the mixing time. Run a 1D selective ROESY on a well-isolated, known proton resonance using three different mixing times (e.g., 150 ms, 250 ms, 350 ms). Plot the integral of the target ROE peak. Select the τm​ that yields the maximum intensity before the signal decays due to T1​ρ relaxation.

  • 2D Acquisition: Apply the optimized τm​ to the 2D T-ROESY (TOCSY-suppressed ROESY) sequence to acquire the full stereochemical map.

Section 6: Workflow Visualization

NMR_Workflow Start Analyze Polycyclic System ProtonDensity Proton Density? Start->ProtonDensity HighProton High (Overlap likely) ProtonDensity->HighProton Aliphatic/Terpene LowProton Low (Quaternary-rich) ProtonDensity->LowProton Alkaloid/Aromatic PureShift Pure Shift NMR / PSYCHE HighProton->PureShift Resolve Multiplets HMBC Standard HMBC LowProton->HMBC HMBC_Success Ambiguity in 2J/3J or missing links? HMBC->HMBC_Success ADEQUATE 1,1-ADEQUATE (2J vs 3J) HMBC_Success->ADEQUATE Need C-C skeleton LR_HSQMBC LR-HSQMBC (4J, 5J+) HMBC_Success->LR_HSQMBC Need long-range across heteroatoms

Decision matrix for selecting advanced NMR experiments in polycyclic structural elucidation.

Section 7: References

  • NMR methods for the analysis of mixtures Chemical Communications (RSC Publishing)[Link]

  • LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways The Journal of Organic Chemistry (ACS Publications)[Link]

  • The Evolving Landscape of NMR Structural Elucidation PMC - National Institutes of Health (NIH)[Link]

  • NMR characterisation of natural products derived from under-explored microorganisms Nuclear Magnetic Resonance: Volume 45 (RSC Publishing)[Link]

  • NOESY and DFT-GIAO Calculations Reveal Pervasive Errors in C20 Configurations of Taraxastane-3,20-diols: Proposals to Improve NMR Structure Determinations ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship and Performance Comparison of 5H-3,5a-Epoxynaphth[2,1-c]oxepin Analogs

Executive Summary The pursuit of high-performance ambergris substitutes has driven decades of innovation in synthetic fragrance chemistry. At the pinnacle of this research is the 5H-3,5a-Epoxynaphth[2,1-c]oxepin scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of high-performance ambergris substitutes has driven decades of innovation in synthetic fragrance chemistry. At the pinnacle of this research is the 5H-3,5a-Epoxynaphth[2,1-c]oxepin scaffold—most notably its dodecahydro-3,8,8,11a-tetramethyl derivative (commercially known as Amberketal or Z11)[1]. This guide provides an objective, data-driven comparison of this specific epoxynaphthoxepin analog against other industry-standard ambergris alternatives (such as Ambroxan and Karanal). By examining the quantitative structure-activity relationships (QSAR), receptor-binding affinities, and longitudinal substantivity, this document equips researchers and drug/fragrance development professionals with the mechanistic insights required for advanced formulation and analog design.

Mechanistic Grounding: The Structure-Activity Relationship (SAR)

The olfactory perception of ambergris compounds is highly dependent on rigid stereochemical requirements. The epoxynaphthoxepin scaffold perfectly exemplifies the two dominant SAR models in ambergris chemistry:

  • Ohloff’s Triaxial Rule: For a molecule to exhibit a characteristic ambergris odor, it must possess a decalin (or structurally analogous) ring system with three axially oriented substituents[2]. The rigid tricyclic framework of the 5H-3,5a-epoxynaphthoxepin system locks these substituents into the optimal spatial geometry, preventing conformational entropy from degrading receptor affinity[2].

  • The Ambergris Triangle & Steric Accessibility: Combinatorial QSAR studies demonstrate that the "ambergris triangle"—formed by an oxygen atom and two specific hydrogen atoms—must contribute to the lowest unoccupied molecular orbitals (LUMO) to facilitate electron charge transfer with the olfactory receptor[3]. The steric accessibility of the ketal oxygen in the epoxynaphthoxepin scaffold is paramount; even minor steric hindrance around this oxygen drastically reduces odor intensity[4].

  • Receptor Activation (OR7A17): Recent in vitro characterizations have identified OR7A17 as the primary human odorant receptor tuned to (-)-Ambroxide and its structurally related analogs[5]. The epoxynaphthoxepin scaffold acts as a potent agonist for OR7A17, where the hydrophobic decalin core anchors into the receptor pocket, and the exposed ketal oxygen serves as a critical hydrogen-bond acceptor[5]. Interestingly, at higher concentrations, this specific scaffold also activates trigeminal nerve pathways, contributing to a physical "tingling" sensation often described as a "sleek, shining metal" effect[1].

SAR_Pathway A 5H-3,5a-Epoxynaphth[2,1-c]oxepin (Amberketal Scaffold) B Steric Accessibility of Ketal Oxygen A->B Structural Feature C Rigid Decalin Core (Triaxial Rule) A->C Structural Feature F Trigeminal Nerve Activation A->F High Concentration D OR7A17 Olfactory Receptor Binding Pocket B->D Hydrogen Bonding C->D Hydrophobic Interaction E cAMP / Calcium Signaling Cascade D->E G-Protein Activation G Perception: Dry, Woody, Amber E->G F->G

Logical SAR pathway linking the epoxynaphthoxepin scaffold to OR7A17 activation and odor perception.

Performance Comparison: Epoxynaphthoxepin vs. Alternatives

To objectively evaluate the performance of the dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin analog (Z11/Amberketal), we compare it against three benchmark alternatives: Ambroxan (the standard tricyclic ether), Karanal (a powerful non-decalin dioxolane amber), and Timberol (a linear woody-amber).

The performance of these molecules is dictated by their vapor pressure, lipophilicity (LogP), and receptor binding affinity. A LogP between 4.5 and 5.0 is generally ideal for substantivity (tenacity) on organic substrates like skin or fabric without becoming overly trapped in the matrix.

Quantitative Performance Data
CompoundStructural ClassMeasured LogPOdor Threshold (ng/L air)Substantivity (Blotter)Profile Characteristics
Epoxynaphthoxepin (Z11) Tricyclic Ketal4.59~0.1> 30 DaysExtreme dryness, strong trigeminal effect, highly substantive[1].
Ambroxan Tricyclic Ether4.800.3> 20 DaysElegant, animalic ambergris, smooth diffusion[5].
Karanal Dioxolane Derivative4.50~0.2> 15 DaysRadiant, sharp woody-amber, high initial impact.
Timberol Linear Woody-Amber4.10~10.02 - 3 DaysPowdery, less substantive, rapid evaporation[2].

Analysis: The epoxynaphthoxepin analog outperforms Ambroxan in sheer longevity (substantivity > 1 month)[1]. This is causally linked to its slightly lower LogP (4.59 vs 4.80) combined with a higher molecular weight, which optimizes its slow-release partitioning from the substrate into the vapor phase. Furthermore, its exceptionally low odor threshold means that even as the absolute concentration of molecules in the air diminishes over 30 days, it remains detectable by the OR7A17 receptor.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the performance metrics cited above must be validated through rigorous, self-validating experimental systems. Below are the step-by-step methodologies for evaluating both the physical substantivity and the biological receptor affinity of these analogs.

Protocol 1: Longitudinal Substantivity & GC-Olfactometry (GC-O)

Causality Focus: Human olfactory fatigue (anosmia) makes standard smelling panels unreliable for long-term tenacity studies. By coupling Gas Chromatography with Olfactometry (GC-O), we objectively quantify the physical evaporation rate while correlating it to human detection thresholds. Dilution in Dipropylene Glycol (DIPG) is chosen because its high boiling point prevents solvent-induced "lifting" of the target molecule[1].

  • Sample Preparation: Prepare a 10% (w/w) solution of the epoxynaphthoxepin analog in odorless DIPG[1].

  • Substrate Application: Apply exactly 100 µL of the solution onto standardized, pre-weighed cellulose smelling blotters.

  • Environmental Control: Store the blotters in a climate-controlled chamber at 22°C and 50% relative humidity to ensure consistent evaporation dynamics.

  • Longitudinal Sampling: At intervals of 1, 7, 14, 21, and 30 days, extract one blotter using solid-phase microextraction (SPME) for 30 minutes.

  • GC-O Analysis: Inject the SPME fiber into a GC-MS equipped with an olfactory sniffing port.

  • Validation: The system is self-validating; the MS peak area provides the absolute physical concentration remaining, while the human sniffer records the perceived intensity. A compound is deemed "substantive" as long as the MS peak correlates with a positive olfactory detection.

Protocol 2: In Vitro OR7A17 Receptor Activation Assay

Causality Focus: To prove that the structure-activity relationship is driven by specific receptor binding rather than mere volatility, we utilize an in vitro cell-based assay. HEK293T cells lack native olfactory receptors; transfecting them with OR7A17 isolates the variable, proving direct agonism[5].

  • Cell Culture & Transfection: Culture HEK293T cells in DMEM. Co-transfect the cells with the human OR7A17 gene, a RTP1S chaperone protein (to ensure cell-surface expression of the receptor), and a cAMP-response element (CRE) driven luciferase reporter plasmid[5].

  • Ligand Preparation: Prepare serial dilutions (from 1 µM to 1 mM) of the epoxynaphthoxepin analog and Ambroxan (as a positive control) in DMSO, ensuring final DMSO concentration in the assay does not exceed 0.1% to prevent cell toxicity.

  • Receptor Stimulation: Apply the ligand dilutions to the transfected cells and incubate for 4 hours at 37°C. Binding of the analog to OR7A17 triggers a G-protein cascade, elevating intracellular cAMP and driving luciferase expression[5].

  • Quantification: Lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Data Analysis: Plot dose-response curves to calculate the EC50 (half-maximal effective concentration). Lower EC50 values indicate higher receptor affinity, directly validating the steric accessibility of the ketal oxygen.

Exp_Workflow cluster_0 Olfactory & Substantivity cluster_1 In Vitro Receptor Assay S1 Synthesize/Purify Analogs S2 Prepare 10% DIPG Dilutions S1->S2 R1 HEK293T Cell Transfection (OR7A17) S1->R1 O1 Blotter Application (Controlled Temp/Humidity) S2->O1 O2 Longitudinal GC-O & Panel Evaluation O1->O2 R2 Luciferase Reporter Quantification R1->R2

Dual-track experimental workflow for evaluating analog substantivity and in vitro receptor binding.

References

  • Firmenich. "Z 11 MIP Technical Data Sheet." Firmenich.com, Accessed March 30, 2026.[Link]

  • Chastrette, M., et al. "Studies related to Ambergris-type odorants." Pure and Applied Chemistry, Vol. 62, No. 7, 1990, pp. 1377-1380.[Link]

  • Dimoglo, A. S., et al. "Combinatorial QSAR of Ambergris Fragrance Compounds." Journal of Chemical Information and Computer Sciences, Vol. 44, No. 2, 2004, pp. 582-595.[Link]

  • Mainland, J., et al. "An odorant receptor for a key odor constituent of ambergris." ResearchGate, 2025.[Link]

  • Rossiter, K. J. "Structure−Odor Relationships." Chemical Reviews, Vol. 96, No. 8, 1996, pp. 3201-3240.[Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes to (+)-Amberketal: From Semi-Synthesis to Biocatalysis

Amberketal (CAS 57345-19-4) is a highly valued synthetic aroma chemical, prized for its dry, woody, and ambery profile that mimics the fixative properties of natural ambergris. Chemically defined as 3,8,8,11a-Tetramethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Amberketal (CAS 57345-19-4) is a highly valued synthetic aroma chemical, prized for its dry, woody, and ambery profile that mimics the fixative properties of natural ambergris. Chemically defined as 3,8,8,11a-Tetramethyldodecahydro-5H-3,5a-epoxy-naphth[2,1-c]oxepin, its complex spiroketal structure presents a significant synthetic challenge. Historically, the fragrance industry relied on the extraction of natural precursors, but ecological constraints and supply chain vulnerabilities have driven the development of total synthesis and, more recently, advanced biocatalytic pathways.

As a Senior Application Scientist, I have evaluated these pathways not just on theoretical yield, but on mechanistic elegance, scalability, and self-validating reliability. This guide objectively compares these synthetic routes, providing researchers and process chemists with actionable data to inform route selection.

Mechanistic Evaluation of Synthetic Pathways

1.1 Traditional Semi-Synthesis via Manool The classical route to Amberketal utilizes manool, a diterpene extracted from the New Zealand "pink pine" (Halocarpus biformis). The synthesis involves the selective epoxidation of manool's electron-rich double bond, followed by the oxidative degradation of the allyl alcohol function into a ketone [1]. The final step is an acid-catalyzed intramolecular acetalization that forms the critical ketal function. While mechanistically straightforward, this route is severely limited by the ecological impact of harvesting natural manool and the reliance on harsh chemical oxidants (such as OsO₄ or RuO₄) which pose heavy-metal remediation challenges at scale.

1.2 Total Synthesis via L-Abietic Acid To circumvent the reliance on natural manool, researchers have developed total synthetic routes from commercially abundant starting materials like L-abietic acid. A landmark 10-step synthesis achieves (+)-Amberketal through a series of oxidative cleavages and selective reductions [2]. The pivotal step in this pathway is the chemoselective reduction of an intermediate containing an unsaturated aldehyde, a ketone, and an iodide. By utilizing an aqueous suspension of Raney Nickel, chemists can selectively reduce the aldehyde and iodide without over-reducing the ketone—a strict thermodynamic necessity for the subsequent acetalization step.

1.3 Next-Generation Biocatalytic & Enzymatic Routes Modern process chemistry has shifted toward green biocatalysis to avoid the thermal degradation of sensitive terpene intermediates. Recent innovations demonstrate the efficacy of enzyme-mediated processes. For instance, Givaudan has developed a highly stereoselective route starting from (5Z,9E)-hydroxyfarnesylacetone (HFA), utilizing specific isomerases and cyclases to directly yield Amberketal [3]. Similarly, IFF has patented a bioprocess that converts larixol to manool and subsequently to manool ketone using yeast strains such as Bensingtonia ciliata and Cryptococcus laurentii [4]. Operating at ambient temperatures (~25°C), these routes eliminate the need for stoichiometric heavy metals and offer superior sustainability.

Visualizing the Synthetic Landscape

G cluster_0 Traditional Semi-Synthesis cluster_1 Total Synthesis cluster_2 Biocatalytic Route Manool Manool (Natural Extract) Epoxide Epoxidized Intermediate Manool->Epoxide Epoxidation Ketone Ketone Intermediate Epoxide->Ketone Oxidative Degradation Amberketal (+)-Amberketal (Final Product) Ketone->Amberketal Acetalization Abietic L-Abietic Acid (Commercial) Aldehyde Unsaturated Aldehyde Abietic->Aldehyde Multi-step Cleavage Aldehyde->Amberketal Raney Ni Reduction HFA (5Z,9E)-HFA (Biocatalysis) Enzyme Enzyme-Mediated Cyclization HFA->Enzyme Isomerase/Cyclase Enzyme->Amberketal Direct Conversion

Figure 1: Comparative synthetic pathways to (+)-Amberketal highlighting key intermediates.

Quantitative Route Comparison
Synthetic RouteStarting MaterialKey Reagents / BiocatalystsOverall YieldStep CountScalability & Sustainability
Semi-Synthesis Manool (Natural extract)Peracids, OsO₄, Acid catalystsModerate (~15-20%)3-4Low sustainability (dependent on botanical extraction); moderate scalability.
Total Synthesis L-Abietic Acid (Commercial)Raney Ni, NaI, DBU, OsO₄3.31%10High material availability, but low yield and high step count limit industrial viability.
Yeast Bioprocess LarixolB. ciliata, C. laurentii>40% (to Manool)2 (to precursor)High sustainability; eliminates harsh chemical oxidants; highly scalable.
Enzyme-Mediated (5Z,9E)-HFASpecific Isomerases/CyclasesHigh (Proprietary)1-2Excellent sustainability; targeted stereocontrol; current green chemistry standard.
Experimental Methodology: Chemoselective Reduction & Cyclization

The following protocol details the critical chemoselective reduction step from the L-abietic acid total synthesis route [2]. This step operates as a self-validating system: the success of the subsequent spontaneous cyclization depends entirely on the precise selectivity of the reduction phase.

Objective : To selectively reduce an unsaturated aldehyde and an iodide in the presence of a ketone, enabling spontaneous intramolecular acetalization to form (+)-Amberketal.

Causality & Reagent Selection : Standard hydrogenation catalysts (e.g., Pd/C) are overly active and would indiscriminately reduce the ketone moiety to a secondary alcohol. This over-reduction would irreversibly prevent the final acetalization step required to form the spiroketal core. An aqueous suspension of Raney Nickel provides the exact chemoselectivity needed to spare the ketone while fully reducing the aldehyde and iodide.

Step-by-Step Protocol :

  • Substrate Preparation : Dissolve the intermediate conjugate aldehyde (1.0 eq) in a solvent mixture of ethanol and water (4:1 v/v). Causality: This specific ratio ensures optimal solubility for both the organic substrate and the aqueous catalyst suspension, preventing biphasic reaction stalling.

  • Catalyst Introduction : Carefully add an aqueous suspension of Raney Ni (approx. 5.0 eq based on substrate weight). Safety Note: Raney Ni is highly pyrophoric; this transfer must be conducted under an inert argon atmosphere.

  • Reduction Phase : Purge the reaction flask with hydrogen gas. Stir the mixture vigorously at 25°C under a hydrogen atmosphere (1 atm) for 4 to 6 hours.

  • In-Process Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 8:2). The reduction is complete when the UV-active spot corresponding to the conjugated aldehyde is fully consumed.

  • Filtration & Workup : Filter the reaction mixture through a dense pad of Celite to safely remove the Raney Ni catalyst. Wash the filter cake thoroughly with excess ethanol. Critical: Keep the Celite pad wet with solvent at all times to prevent spontaneous ignition of the residual catalyst.

  • Spontaneous Cyclization : Concentrate the filtrate under reduced pressure. During this concentration and subsequent mild acidic workup (washing with 0.1 M HCl), the newly formed saturated primary alcohol spontaneously undergoes intramolecular acetalization with the preserved ketone, forming the spiroketal structure.

  • Purification : Extract the aqueous phase with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue via silica gel column chromatography.

  • Analytical Validation : Confirm the structure of (+)-Amberketal via ¹H NMR. The successful reaction is validated by the complete disappearance of the aldehyde proton signal (~9.5 ppm) and the emergence of the characteristic complex multiplet corresponding to the spiroketal oxygen-adjacent protons.

Validation

A Senior Application Scientist's Guide to the Validation of In Silico Predictions for Cannabinoid Receptor Binding

This guide provides an in-depth, technical comparison of computational methods used to predict cannabinoid ligand binding and the essential experimental assays required for their validation. Designed for researchers, med...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison of computational methods used to predict cannabinoid ligand binding and the essential experimental assays required for their validation. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to cannabinoid drug discovery.

Introduction: The Imperative for Predictive Accuracy in Cannabinoid Research

The cannabinoid receptors, primarily the CB1 and CB2 subtypes, are critical G protein-coupled receptors (GPCRs) within the endocannabinoid system and represent high-value therapeutic targets for numerous pathologies.[1] The discovery of novel cannabinoid ligands has been significantly accelerated by in silico techniques, which predict the binding affinity and interaction of compounds with these receptors before synthesis and testing.[2] However, these computational predictions are models, not certainties. Their value is directly proportional to the rigor of their experimental validation. A failure to properly validate can lead to costly and time-consuming pursuits of non-viable lead compounds.

This guide compares the primary in silico approaches—molecular docking, QSAR, and molecular dynamics—and details the gold-standard and emerging experimental techniques used to confirm their predictions. The focus is on establishing a logical, self-validating workflow that bridges the gap between computational hypothesis and empirical fact.

Part 1: A Comparative Guide to In Silico Prediction Techniques

The choice of a computational model is the first critical step. Each method offers a different balance of speed, computational cost, and mechanistic detail. Understanding their principles and limitations is key to interpreting their outputs.

Molecular Docking

Molecular docking simulates the preferred orientation and binding affinity of a ligand within a receptor's binding pocket.[3] It is the workhorse of virtual screening, allowing for the rapid assessment of large compound libraries.

  • Causality Behind Its Use: Docking is predicated on the "lock and key" (or, more accurately, "induced fit") model of ligand-receptor interaction. It uses scoring functions to estimate the binding free energy. Its primary utility is in prioritizing compounds for synthesis by predicting which molecules are most likely to bind and identifying key interacting residues.[4][5] For instance, docking studies have successfully identified essential amino acids for the binding of THC analogs, such as Phe170 and Ser383 in the CB1 receptor.[4]

  • Limitations & Trustworthiness: The accuracy of docking is highly dependent on the quality of the receptor structure and the sophistication of the scoring function. Since GPCRs like CB1 and CB2 are flexible membrane proteins, using a rigid structure can be a significant limitation.[3] Therefore, docking results should be considered a qualitative prioritization tool rather than a source of precise quantitative affinity values.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling builds a statistical relationship between the physicochemical properties of a set of compounds and their experimentally determined binding affinities.[6]

  • Causality Behind Its Use: QSAR operates on the principle that the structure of a molecule dictates its function. By analyzing a dataset of known cannabinoid ligands and their CB1/CB2 affinities, a model can be trained to predict the affinity of new, structurally similar compounds without requiring a 3D receptor structure.[2] This approach is particularly useful for lead optimization within a known chemical series.

  • Limitations & Trustworthiness: The predictive power of a QSAR model is entirely confined to the chemical space of its training data.[6] It cannot reliably predict the affinity of novel scaffolds and offers limited insight into the specific molecular interactions driving the binding event. Validation requires a robust external test set of compounds not used in the model's creation.

Molecular Dynamics (MD) Simulations

MD simulations provide the most detailed view of the binding process by simulating the atomic movements of the ligand-receptor complex in a solvated environment over time.[7]

  • Causality Behind Its Use: MD addresses the key limitation of docking—receptor rigidity. By simulating the dynamic nature of the complex, it can refine binding poses, assess the stability of interactions, and provide more accurate estimations of binding free energy.[8][9] This allows for a deeper understanding of how a ligand induces conformational changes in the receptor.

  • Limitations & Trustworthiness: The primary drawback of MD is its immense computational cost, making it unsuitable for screening large libraries. It is best employed to meticulously analyze the binding of a few high-priority candidates identified through faster methods like docking.

Integrated Computational Workflow

A robust in silico strategy does not rely on a single method. Instead, it uses a tiered approach where the methods validate and inform one another before moving to experimental validation.

G cluster_0 In Silico Prediction Phase cluster_1 Experimental Validation Phase VirtualScreen Virtual Screening of Large Compound Library Docking Molecular Docking (Pose & Score Prediction) VirtualScreen->Docking Filter HitSelection Hit Prioritization (Top Candidates Selected) Docking->HitSelection Rank QSAR QSAR Modeling (Affinity Prediction for Analogs) SAR Structure-Activity Relationship (SAR) Confirmed QSAR->SAR Inform Analog Design MD_Sim Molecular Dynamics (Binding Stability & Energetics) HitSelection->MD_Sim Refine & Analyze BindingAssay In Vitro Binding Assay (e.g., Radioligand Competition) MD_Sim->BindingAssay Validate Predictions Mutagenesis Site-Directed Mutagenesis (Verify Key Residues) MD_Sim->Mutagenesis Test Predicted Interactions BindingAssay->SAR Confirm Affinity Mutagenesis->SAR Confirm Binding Site G cluster_0 In Silico Prediction cluster_1 Experimental Test cluster_2 Data Interpretation Docking Docking Model Predicts: Ligand H-bonds with Ser383 Mutate Create S383A Mutant Receptor Docking->Mutate Hypothesis Assay_Mut Measure Ki on S383A Mutant Receptor Mutate->Assay_Mut Assay_WT Measure Ki on Wild-Type (WT) Receptor Result Result: Ki (Mutant) >> Ki (WT) Assay_WT->Result Assay_Mut->Result Conclusion Conclusion: Ser383 is critical for binding. Docking pose is validated. Result->Conclusion

Caption: Workflow for validating a binding site via mutagenesis.

Part 3: Synthesizing the Data - A Reality Check

The ultimate goal is to see a strong correlation between predicted and experimental values. While a perfect 1:1 match is rare, a good model should correctly rank the relative affinities of a series of compounds. For example, a study comparing in silico predictions for 55 cannabinoids against available in vitro data found a median fourfold difference in binding concentrations, which is considered good agreement in early-stage discovery. [10] Example Data Comparison: Predicted vs. Experimental Affinity

CompoundIn Silico MethodPredicted Affinity/ScoreExperimental AssayExperimental Ki (nM)Correlation
Compound ADocking-10.5 kcal/mol[3H]CP-55,940 Competition15 nMStrong
Compound BDocking-9.8 kcal/mol[3H]CP-55,940 Competition85 nMGood
Compound CDocking-7.2 kcal/mol[3H]CP-55,940 Competition1,200 nMGood
Compound DQSARpKi = 8.5[3H]CP-55,940 Competition4 nMStrong
Compound EQSARpKi = 6.1[3H]CP-55,940 Competition950 nMStrong

This table is illustrative. Real-world data will vary.

Discrepancies are also informative. If a compound is predicted to be a poor binder but shows high experimental affinity, it could suggest an alternative binding mode, an allosteric binding site, or an error in the initial computational model, all of which are valuable findings. [8][11]

Conclusion

In silico prediction is an indispensable tool in modern cannabinoid research, but it is only the starting point. A rigorous, multi-faceted validation strategy is essential for success. By combining rapid screening methods like docking with more detailed analysis from MD simulations and confirming all predictions with gold-standard experimental techniques like radioligand binding assays and site-directed mutagenesis, researchers can confidently identify and optimize novel cannabinoid receptor modulators. This self-validating system ensures that only the most promising candidates advance, saving critical resources and accelerating the path to new therapeutics.

References

Sources

Comparative

Biological Activity Profiling: 5H-3,5a-Epoxynaphth[2,1-c]oxepin vs. Known CB2 Agonists

As a Senior Application Scientist navigating the intersection of sensory chemistry and pharmacology, I frequently encounter lipophilic, terpenoid-like scaffolds that exhibit profound—yet mechanistically distinct—biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of sensory chemistry and pharmacology, I frequently encounter lipophilic, terpenoid-like scaffolds that exhibit profound—yet mechanistically distinct—biological activities. Two fascinating classes of such compounds are trigeminal-active sensory molecules and endocannabinoid system (ECS) modulators.

This guide provides an objective, data-driven comparison between 5H-3,5a-Epoxynaphth[2,1-c]oxepin (a synthetic tetracyclic compound renowned for its sensory impact) and known CB2 agonists (such as β-caryophyllene, JWH-133, and HU-308), detailing their divergent mechanisms, quantitative performance, and the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence: Trigeminal Sensation vs. Immunomodulation

While both 5H-3,5a-Epoxynaphth[2,1-c]oxepin and classical CB2 agonists share high lipophilicity and complex ring structures, their primary biological targets dictate entirely different downstream effects.

The Trigeminal Pathway (5H-3,5a-Epoxynaphth[2,1-c]oxepin)

5H-3,5a-Epoxynaphth[2,1-c]oxepin (CAS 57345-19-4), commercially known in fragrance chemistry as Z11, is characterized by its dry, ambery profile and a[1]. Rather than binding to olfactory receptors alone, it activates Transient Receptor Potential (TRP) channels on the trigeminal nerve[2][3]. TRP channels are non-selective cation channels; their activation leads to a massive influx of extracellular Ca²⁺, triggering depolarization and conveying tactile sensory illusions (e.g., tingling, cooling, or burning)[2].

The Endocannabinoid Pathway (CB2 Agonists)

In contrast, CB2 agonists target the Cannabinoid Receptor Type 2 (CB2R) , a G-protein coupled receptor (GPCR) predominantly expressed on peripheral immune cells. Unlike CB1 receptors, CB2 activation is devoid of psychoactive effects. Compounds like [4]—a natural sesquiterpene—and synthetic analogs like JWH-133 bind to CB2, recruiting Gi/o proteins. This action directly inhibits adenylyl cyclase, lowering intracellular cAMP levels and initiating anti-inflammatory and immunomodulatory cascades.

Pathway Z11 5H-3,5a-Epoxynaphth [2,1-c]oxepin TRP TRP Channels (Trigeminal) Z11->TRP CB2Ag CB2 Agonists (e.g., BCP, JWH-133) CB2 CB2 Receptor (GPCR) CB2Ag->CB2 Ca Ca2+ Influx TRP->Ca Gi Gi/o Protein Activation CB2->Gi Sensory Trigeminal Sensation Ca->Sensory Immune Immunomodulation Gi->Immune

Fig 1: Mechanistic divergence between TRP-mediated trigeminal effects and CB2 GPCR signaling.

Quantitative Data Comparison

To objectively evaluate these compounds, we must look at their binding affinities, primary second messengers, and functional readouts. The table below summarizes the biological activity profiles across both classes.

Compound / ClassPrimary TargetReceptor ClassKey Second MessengerBiological ApplicationTypical EC50 / Ki
5H-3,5a-Epoxynaphth[2,1-c]oxepin TRP ChannelsIon ChannelCa²⁺ InfluxSensory modulation, FragranceHigh μM range (Sensory threshold)
β-Caryophyllene (BCP) CB2 ReceptorGPCR (Gi/o)cAMP InhibitionAnti-inflammatory, Analgesic~155 nM (Ki)
JWH-133 CB2 ReceptorGPCR (Gi/o)cAMP InhibitionImmunomodulation (Research)~3.4 nM (Ki)
HU-308 CB2 ReceptorGPCR (Gi/o)cAMP InhibitionNeuroprotection (Research)~22.7 nM (Ki)

Data synthesized from standard pharmacological profiling of CB2 agonists and sensory threshold evaluations of trigeminal odorants.

Self-Validating Experimental Workflows

When screening lipophilic compounds, assay design is critical. Both 5H-3,5a-Epoxynaphth[2,1-c]oxepin and classical cannabinoid agonists are highly prone to non-specific binding.

Expertise Insight: To prevent compounds from crashing out of solution or adhering to plasticware, all serial dilutions must be performed in glass vials or low-binding plates using an assay buffer supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA).

Protocol Prep Compound Library Prep (0.1% BSA Buffer) TRP_Path TRP Activation Assay (HEK293-TRP) Prep->TRP_Path CB2_Path CB2 Agonism Assay (CHO-K1-CB2) Prep->CB2_Path Fluo4 Load Fluo-4 AM Dye (Ca2+ Indicator) TRP_Path->Fluo4 Forsk Add Forskolin (Stimulate cAMP) CB2_Path->Forsk ReadCa Measure Fluorescence (Ex 488 / Em 520) Fluo4->ReadCa ReadcAMP Measure TR-FRET (cAMP Inhibition) Forsk->ReadcAMP

Fig 2: Parallel high-throughput screening workflows for calcium imaging and cAMP assays.

Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: TRP Channel Activation via Calcium Imaging (For 5H-3,5a-Epoxynaphth[2,1-c]oxepin)

Causality: We utilize Fluo-4 AM because it is a cell-permeant ester. Once inside the cell, endogenous esterases cleave the AM group, trapping the highly fluorescent Fluo-4 dye. When the compound activates TRP channels, the resulting influx of Ca²⁺ binds to Fluo-4, yielding a quantifiable fluorescent spike that provides a real-time kinetic readout of trigeminal activation.

  • Cell Preparation: Seed HEK293 cells stably expressing the target TRP channel (e.g., TRPA1 or TRPM8) in a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM loading buffer (supplemented with Probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Addition: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 5H-3,5a-Epoxynaphth[2,1-c]oxepin (dose range: 100 nM to 100 μM).

  • Validation Control: Include a known TRP agonist (e.g., Menthol for TRPM8 or AITC for TRPA1) as a positive control, and a vehicle-only well to establish baseline fluorescence.

  • Readout: Measure fluorescence (Ex 488 nm / Em 520 nm) continuously for 3 minutes to capture the rapid Ca²⁺ transient.

Protocol B: CB2 Receptor Agonism via cAMP Accumulation (For CB2 Agonists)

Causality: CB2 is a Gi/o-coupled receptor. To measure its activation, we must first establish a high baseline of cAMP using Forskolin, a direct adenylyl cyclase activator. When a CB2 agonist is introduced, the activated Gi subunit inhibits adenylyl cyclase, suppressing the Forskolin-induced cAMP spike. The inclusion of a Forskolin-only well acts as a maximum signal control, ensuring the assay's dynamic range is robust.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human CB2R. Resuspend in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation) at 200,000 cells/mL.

  • Compound & Forskolin Co-incubation: Add 5 μL of the CB2 agonist (e.g., JWH-133, dose range: 0.1 nM to 10 μM) and 5 μL of Forskolin (final concentration 10 μM) to a 384-well white plate.

  • Cell Addition: Add 10 μL of the cell suspension to the wells. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add 10 μL of TR-FRET cAMP detection reagents (Europium-labeled cAMP and ULight-anti-cAMP antibody). Incubate for 1 hour.

  • Validation Control: The Forskolin-only well must show maximum cAMP (minimum FRET signal), while the addition of the CB2 agonist will dose-dependently restore the FRET signal as cAMP levels drop.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex 320 nm / Em 615 & 665 nm) and calculate the IC50 of cAMP inhibition.

References

  • 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- | PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Trigeminal-based Temperature Illusions Source: Human Computer Integration Lab (Lopes et al., 2020) URL:[Link]

  • Antiviral screening on Alpinia eremochlamys, Etlingera flexuosa, and Etlingera acanthoides extracts Source: ResearchGate (Zubair et al., 2021) URL:[Link]

Sources

Validation

A Comparative Analysis of Oxime vs. Non-Oxime JNK-3 Inhibitors: A Guide for Drug Discovery Professionals

In the landscape of neuroprotective drug discovery, the c-Jun N-terminal kinase 3 (JNK3) has emerged as a compelling therapeutic target.[1][2][3] Predominantly expressed in the central nervous system, JNK3 is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuroprotective drug discovery, the c-Jun N-terminal kinase 3 (JNK3) has emerged as a compelling therapeutic target.[1][2][3] Predominantly expressed in the central nervous system, JNK3 is a critical mediator of neuronal apoptosis, making its inhibition a promising strategy for combating neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke.[1][2][4] A key challenge in the development of JNK3 inhibitors lies in achieving isoform selectivity over the ubiquitously expressed JNK1 and JNK2, with which it shares a high degree of homology in the ATP-binding site.[5] This guide provides a comparative analysis of two prominent classes of JNK3 inhibitors: those containing an oxime functional group and their non-oxime counterparts. We will delve into their mechanisms of action, present supporting experimental data, and offer insights into the experimental workflows used for their characterization.

The JNK3 Signaling Pathway: A Target for Neuroprotection

The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway. It is activated by a variety of cellular stressors, including oxidative stress and inflammatory cytokines.[3][4][6] This activation leads to a phosphorylation cascade culminating in the activation of JNKs. Activated JNK3 then phosphorylates downstream targets, most notably the transcription factor c-Jun, which in turn upregulates the expression of pro-apoptotic genes, leading to neuronal cell death.[3][6] By inhibiting JNK3, this pro-apoptotic signaling can be attenuated, offering a neuroprotective effect.[1][3]

JNK3_Signaling_Pathway Stress Stress Stimuli (e.g., Oxidative Stress, Cytokines) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4/MKK7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor JNK3 Inhibitors (Oxime & Non-Oxime) Inhibitor->JNK3

Caption: The JNK3 signaling cascade leading to neuronal apoptosis and the point of intervention for JNK3 inhibitors.

Comparative Analysis of Inhibitor Classes

The development of small molecule inhibitors targeting JNK3 has led to a diverse range of chemical scaffolds. For the purpose of this guide, we will focus on a key structural distinction: the presence or absence of an oxime moiety.

Oxime-Based JNK-3 Inhibitors

Oxime-containing compounds have demonstrated significant potential as JNK inhibitors.[7][8] The oxime group, with its hydrogen bond donor and acceptor capabilities, can form crucial interactions within the ATP-binding pocket of the kinase.[8]

A notable example is 11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt (IQ-1S) , a high-affinity JNK3 inhibitor.[9] Studies have shown that IQ-1S can bind to JNK3 by forming two hydrogen bonds and exhibits a dose-dependent neuroprotective effect in a rat model of transient focal cerebral ischemia.[9] Another prominent oxime-containing inhibitor is Tryptanthrin-6-oxime (Trp-Ox) , which has shown JNK3 inhibitory activity comparable to IQ-1 and has demonstrated efficacy in attenuating collagen-induced arthritis in mice.[10]

The introduction of an oxime group into a molecule can significantly enhance its biological activity. For instance, the oxime derivative of the natural alkaloid tryptanthrin was found to be a potent JNK inhibitor.[8]

Non-Oxime JNK-3 Inhibitors

A wide array of non-oxime JNK inhibitors has also been developed, with some progressing to clinical trials for various indications, although often as pan-JNK inhibitors rather than being highly selective for JNK3.[5][11] These inhibitors typically target the ATP-binding site through different sets of interactions.

Examples of pan-JNK inhibitors that have entered clinical trials include PGL5001 (AS602801) , CC-401 , and CC-930 .[5][11] While not exclusively JNK3-selective, their development provides valuable insights into the pharmacodynamics and potential therapeutic applications of JNK inhibition. For instance, AS601245, another pan-inhibitor, has been shown to improve long-term memory in gerbils by reducing synaptic damage.[1]

The quest for JNK3 selectivity in non-oxime scaffolds is an active area of research. For example, a pyrimidinyl-substituted benzazole-acetonitrile has been identified as a specific JNK3 inhibitor with double-digit nanomolar potency.[12]

Performance Data: A Head-to-Head Comparison

Direct comparative studies between oxime and non-oxime JNK-3 inhibitors are not extensively published in single reports. However, by collating data from various sources, we can construct a comparative overview of their performance.

Inhibitor ClassRepresentative CompoundTarget(s)IC50 (JNK3)Selectivity ProfileKey Findings
Oxime IQ-1SJNK3High Affinity (qualitative)High affinity for JNK3Dose-dependent neuroprotection in vivo.[9]
Oxime Tryptanthrin-6-oxime (Trp-Ox)JNK1/2/3Comparable to IQ-1 (qualitative)Pan-JNK inhibitorAttenuates collagen-induced arthritis in mice.[10]
Non-Oxime AS601245JNK1/2/370 nMJNK1 > JNK2 > JNK3Improves long-term memory in gerbils.[1]
Non-Oxime Bentamapimod (AS602801)JNK1/2/3230 nMJNK1/2 > JNK3Attenuates neuronal injury.[1]
Non-Oxime Compound 4 (a JNK2/3 selective inhibitor)JNK2/316 nMJNK3 > JNK2 >> JNK1Favorable BBB permeability.[13]
Non-Oxime Compound 42 (a JNK3 selective inhibitor)JNK3~10-fold selective over JNK1/2Selective for JNK3No measurable activity against ERK2 or p38α at 10 μM.[14]

Note: IC50 values are context-dependent and can vary based on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Inhibitor Characterization

The evaluation of JNK3 inhibitors involves a multi-tiered approach, combining computational, biochemical, and cell-based assays.

In Vitro Kinase Assay

This is a fundamental experiment to determine the direct inhibitory activity of a compound against the JNK3 enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against JNK3.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant JNK3 enzyme, a specific substrate (e.g., a peptide derived from c-Jun), and ATP.

  • Inhibitor Addition: The test compound is added to the reaction mixture at varying concentrations.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the kinase reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).[15]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_0 Biochemical Assay A Prepare Reaction Mix (JNK3, Substrate, ATP) B Add Test Compound (Varying Concentrations) A->B C Incubate at 30°C B->C D Detect Phosphorylation (e.g., ADP-Glo) C->D E Calculate % Inhibition D->E F Determine IC50 E->F

Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor potency.

Cellular Assays for Neuroprotection

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more biologically relevant context.

Objective: To assess the ability of a JNK3 inhibitor to protect neuronal cells from a toxic insult.

Methodology:

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.

  • Pre-treatment: Cells are pre-treated with the JNK3 inhibitor at various concentrations for a defined period.

  • Induction of Apoptosis: A neurotoxic stimulus is introduced to induce apoptosis. This can include agents like 6-hydroxydopamine (6-OHDA) or induction of oxygen-glucose deprivation (OGD).[1][9]

  • Incubation: Cells are incubated with the toxin and inhibitor.

  • Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies mitochondrial metabolic activity.

  • Data Analysis: The percentage of viable cells is calculated for each inhibitor concentration and compared to controls (untreated cells and cells treated with the toxin alone).

Isoform Selectivity Profiling

Objective: To determine the selectivity of the inhibitor for JNK3 over other JNK isoforms (JNK1 and JNK2) and other related kinases.

Methodology: The in vitro kinase assay described above is performed in parallel using JNK1 and JNK2 enzymes. The resulting IC50 values are then compared to determine the selectivity ratio. A broader kinase panel screen is often employed to assess off-target effects.

Conclusion and Future Perspectives

Both oxime and non-oxime based inhibitors have demonstrated significant promise as JNK3-targeting therapeutic agents. Oxime-containing compounds like IQ-1S have shown high affinity and in vivo efficacy, highlighting the potential of this chemical scaffold. Non-oxime inhibitors, while often exhibiting broader JNK inhibition, have provided crucial clinical insights and have led to the development of more selective compounds.

References

  • A critical role of neural-specific JNK3 for ischemic apoptosis. PNAS.
  • Explaining Isoform Selectivity of c-Jun N-Terminal Kinase 3 (JNK3) Inhibitors through Its Development and Structural Insights.
  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Taylor & Francis Online.
  • JNK Inhibitors and JNK Signaling P
  • Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells. PMC.
  • JNK Signaling Pathway.
  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. PMC - NIH.
  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. PMC.
  • Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. PMC.
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI.
  • Design, synthesis and biological evaluation of novel O-substituted tryptanthrin oxime derivatives as c-Jun N-terminal kinase inhibitors. PMC.
  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties.
  • Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry. Semantic Scholar.
  • Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. PMC.
  • Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. MDPI.
  • What are JNK inhibitors and how do they work?.
  • A Comparative Guide to the Binding Modes of JNK3 Inhibitors. Benchchem.
  • The Neuroprotective Efficacy of JNK3 Inhibitor-3: A Compar
  • Chemical structures of several JNK inhibitors.
  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflamm
  • A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. MDPI.
  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. PMC.

Sources

Comparative

"cytotoxicity comparison of novel oxime derivatives"

Cytotoxicity Comparison of Novel Oxime Derivatives: A Comprehensive Guide for Drug Development The incorporation of the oxime moiety (–C=N–OH) into established pharmacophores has emerged as a highly effective strategy in...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Comparison of Novel Oxime Derivatives: A Comprehensive Guide for Drug Development

The incorporation of the oxime moiety (–C=N–OH) into established pharmacophores has emerged as a highly effective strategy in modern rational drug design. As a Senior Application Scientist, I have consistently observed that oximation not only enhances the physicochemical properties of the parent scaffold—such as aqueous solubility—but also introduces critical hydrogen-bonding capabilities that significantly improve target binding affinity 1.

This guide provides an objective, data-driven comparison of novel oxime derivatives, evaluating their cytotoxic efficacy, elucidating their mechanistic pathways, and detailing the rigorous, self-validating experimental protocols required for their preclinical evaluation.

Comparative Cytotoxicity Profiles

Different structural scaffolds exhibit distinct cytotoxic profiles upon oximation. The table below synthesizes quantitative data (IC₅₀ values) across various novel oxime derivatives and human cancer cell lines, providing a benchmark for comparative analysis.

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ (µM)Key Observation
Steroidal Oximes Δ9,11-estrone oxime (Compound 11)LNCaP (Prostate)3.59Arrests cells in G2/M phase; exhibits strong docking interaction with estrogen receptor α and β-tubulin 2.
Diterpene Oxime Esters Stemodin oxime ester (Compound 10)HL60 (Leukemia)30.17Significantly outperforms the parent stemodin diterpene; acylation of the oxime group enhances cellular penetration and cytotoxicity 3.
Naphthoquinone Oximes 1,4-Naphthoquinone oxime (Compound 14)MDA-MB-231 (Breast)0.66Highly potent; regulates ROS-mediated MAPK/Akt/STAT3 signaling pathways, leading to rapid apoptosis 4.
Triterpenoid Oximes Betulonic acid oxime (Compound 3)CCRF-CEM (Leukemia)18.9Cytotoxicity is comparable to the parent betulonic acid but demonstrates improved selectivity and solubility profiles 5.
Indirubin Oximes Indirubin-3'-oxime (Compound 41)HepG2 (Liver)0.62Halogen substitution (6-bromo) on the oxime scaffold maximizes the anticancer profile and target affinity 1.

Mechanistic Insights & Causality

Why do oxime derivatives frequently outperform their parent ketones in oncological screens? The causality lies in their multifaceted mechanisms of action:

  • Altered Electron Density & Sterics: The sp² hybridized nitrogen of the oxime group alters the conformational geometry of the molecule. This allows for tighter, more specific fits into enzymatic pockets (such as kinases or β-tubulin), facilitating stronger inhibitory interactions 2.

  • ROS Generation & Pathway Modulation: Certain oximes, particularly naphthoquinone derivatives, induce a severe intracellular surge in Reactive Oxygen Species (ROS). This oxidative stress directly modulates the MAPK, Akt, and STAT3 signaling cascades, culminating in DNA damage and programmed cell death 4.

  • Cell Cycle Disruption: Steroidal oximes frequently trigger cell cycle arrest at the G2/M phase by interfering with microtubule dynamics, effectively preventing the cancer cell from completing mitosis 2.

Pathway O Oxime Derivative ROS ROS Overproduction O->ROS MAPK MAPK/Akt/STAT3 Modulation O->MAPK DNA DNA Damage ROS->DNA CC G2/M Phase Arrest MAPK->CC APO Apoptosis DNA->APO CC->APO

Fig 1. Mechanistic signaling pathways of oxime-induced cytotoxicity in cancer cells.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating workflow. Below are the step-by-step methodologies, emphasizing the foundational rationale behind each experimental choice.

Protocol A: Synthesis and Structural Validation
  • Oximation Reaction: React the parent ketone with hydroxylamine hydrochloride in a basic solvent system (e.g., pyridine/ethanol) under reflux conditions 2.

    • Causality: The base neutralizes the hydrochloride salt, freeing the nucleophilic hydroxylamine to attack the electrophilic carbonyl carbon, successfully forming the oxime.

  • Esterification (Optional but recommended): Acylate the resulting oxime with specific acid chlorides in the presence of triethylamine to form oxime esters 3.

    • Causality: Masking the polar hydroxyl group enhances lipophilicity and cellular membrane penetration, which often dramatically lowers the IC₅₀ value 3.

  • Structural Confirmation: Utilize ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) [[5]]().

    • Causality: This step is critical to differentiate between E and Z isomers, which possess vastly different spatial geometries, binding affinities, and resulting biological activities 3.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Plate target cancer cells (e.g., MCF-7, LNCaP) in 96-well plates and incubate for 24 hours to allow for proper adhesion and exponential growth 2.

  • Compound Treatment: Expose cells to varying concentrations of the oxime derivatives (e.g., 0.1 to 100 µM) for 72 hours [[2]]().

  • Viability Measurement: Add MTT reagent. Dissolve the resulting crystals in DMSO and measure absorbance at 570 nm 2.

    • Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals. Mitochondrial reductase activity directly correlates with the number of metabolically active cells, providing a reliable metric to calculate the exact IC₅₀.

Protocol C: Mechanistic Profiling (Apoptosis & Cell Cycle)
  • Flow Cytometry (Propidium Iodide Staining): Permeabilize treated cells, stain with PI, and analyze DNA content via flow cytometry 2.

    • Causality: PI intercalates stoichiometrically into DNA. The fluorescence intensity reveals the proportion of cells in G0/G1, S, or G2/M phases, identifying exactly where the oxime halts the cell cycle 2.

  • Fluorescence Microscopy (Hoechst 33258 Staining): Stain treated cells and observe nuclear morphology under a fluorescence microscope 2.

    • Causality: Hoechst binds to the minor groove of DNA. Apoptotic cells will display bright, condensed chromatin and fragmented nuclei, visually validating the biochemical cytotoxicity data obtained in Protocol B [[2]]().

Workflow S1 1. Synthesis Oximation & Esterification S2 2. Validation NMR & HRMS S1->S2 S3 3. Cytotoxicity MTT Assay (IC50) S2->S3 S4 4. Mechanism Flow Cytometry & Microscopy S3->S4

Fig 2. Self-validating experimental workflow for evaluating novel oxime derivatives.

Conclusion

The strategic introduction of oxime and oxime ester moieties is a proven, highly effective method for amplifying the cytotoxicity of natural and synthetic scaffolds. By understanding the structure-activity relationships (SAR) and employing rigorous, self-validating experimental protocols, researchers can effectively identify lead candidates with high potency and selectivity against resistant cancer cell lines.

References

  • New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies Source: MDPI URL:[Link]

  • Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin Source: SciELO URL:[Link]

  • Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines Source: J-Stage URL:[Link]

  • The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds Source: PMC (NIH) URL:[Link]

Sources

Validation

"computational toxicology assessment of novel fragrance compounds"

Computational Toxicology Assessment of Novel Fragrance Compounds: A Comparative Guide to In Silico Methodologies The fragrance industry is undergoing a profound paradigm shift. Driven by stringent global regulatory frame...

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Author: BenchChem Technical Support Team. Date: April 2026

Computational Toxicology Assessment of Novel Fragrance Compounds: A Comparative Guide to In Silico Methodologies

The fragrance industry is undergoing a profound paradigm shift. Driven by stringent global regulatory frameworks (such as the EU Cosmetics Regulation) and ethical imperatives to eliminate animal testing, toxicologists can no longer rely on traditional in vivo models. Today, the gold standard for evaluating the safety of novel fragrance compounds lies in computational toxicology—leveraging Quantitative Structure-Activity Relationships (QSAR), read-across methodologies, and exposure-based thresholds.

As a Senior Application Scientist, I have designed this guide to objectively compare computational platforms against traditional methods and provide a self-validating, step-by-step in silico workflow for assessing novel fragrance ingredients.

The Mechanistic Pillars of Fragrance Toxicology

To accurately predict a compound's toxicity without animal testing, we must understand the causality behind chemical reactivity and human physiology. The Research Institute for Fragrance Materials (RIFM) evaluates over 6,000 discrete organic chemicals using these core computational pillars[1]:

  • Chemical Clustering & Read-Across: Evaluating a novel compound in isolation is scientifically limiting. Instead, we cluster the target chemical with a known inventory based on organic functional groups, hydrocarbon skeleton reactivity, and predicted metabolism[1]. Causality: Toxicological endpoints like genotoxicity and skin sensitization are dictated by electrophilic reactivity. If two molecules share the same structural alert and metabolic fate, their toxicological profiles will align, allowing us to confidently "read across" data from a tested analog to an untested target.

  • Skin Absorption Modeling (SAM): Historically, risk assessments defaulted to a 100% dermal absorption assumption when experimental data was lacking[2]. This grossly overestimates systemic exposure. By employing a semi-quantitative mechanistic model, we calculate the maximum flux ( Jmax​ ) derived from the octanol/water partition coefficient ( Kow​ ) and water solubility. This allows us to accurately stratify absorption into 10%, 40%, or 80% tiers[2].

  • Dermal Sensitization Threshold (DST) & QRA2: Skin sensitization is the most critical endpoint for fragrances, as it represents an immune response triggered by repeated dermal exposure[3]. We apply the Quantitative Risk Assessment (QRA2) framework to derive a No Expected Sensitization Induction Level (NESIL)[3]. If analog data is entirely lacking, the DST provides a probabilistic exposure limit below which no appreciable sensitization risk exists[4].

Comparative Analysis: In Silico Platforms vs. Traditional In Vivo Models

To justify the transition to computational methods, we must objectively compare their performance against legacy in vivo models like the Local Lymph Node Assay (LLNA) and the Draize test.

Table 1: Performance Comparison of Fragrance Toxicology Methodologies

Feature / MetricIn Silico Platforms (OECD QSAR Toolbox, VEGA, OASIS)Traditional In Vivo Models (LLNA, Draize Test)
Primary Mechanism Predicts toxicity via structural alerts, protein/DNA binding profiling, and analog read-across[1].Measures physiological immune/irritation responses in live animal subjects.
Throughput High: Can screen thousands of compounds simultaneously within hours[5].Low: Requires weeks to months per compound.
Mechanistic Insight High: Identifies specific molecular initiating events (e.g., Michael addition, Schiff base formation)[6].Low: Provides a "black-box" phenotypic result without detailing the molecular pathway.
Data Gap Filling Utilizes the Threshold of Toxicological Concern (TTC) and DST for compounds lacking direct data[4].Cannot extrapolate; requires a new animal study for every novel structural variation.
Ethical & Regulatory Compliance 100% compliant with EU REACH and global cosmetic animal-testing bans.Banned for cosmetic ingredients in the EU and increasingly restricted globally.

Step-by-Step Experimental Protocol: A Self-Validating In Silico Workflow

A robust computational assessment is not a simple software query; it is a self-validating logical system. Below is the standard operating procedure for evaluating a novel fragrance compound.

Step 1: Structural Profiling & Alert Identification

  • Action: Input the target compound's SMILES string into the OECD QSAR Toolbox[5].

  • Causality: We must first identify known structural alerts (e.g., Ashby-Tennant rules for genotoxicity)[6]. If the molecule contains reactive electrophilic centers capable of covalent DNA or protein binding, it is immediately flagged for higher-tier risk assessment.

Step 2: Epidermal Metabolic Simulation

  • Action: Run Phase I and Phase II metabolic simulators within the software[1].

  • Causality: Many fragrance compounds are pro-haptens—they are not inherently reactive but become sensitizers upon biotransformation in the skin. Simulating metabolism ensures we do not falsely classify a pro-hapten as a non-sensitizer.

Step 3: Chemical Clustering & Analog Read-Across

  • Action: Group the target chemical with data-rich analogs. Filter the analogs to ensure they fall within the structural domain applicability of the QSAR model[1].

  • Causality: Tanimoto structural similarity (>0.8) alone is insufficient. We must prune the cluster based on shared functional groups and reactivity features to ensure the read-across is mechanistically justified[1]. Extract experimental data (e.g., LLNA EC3 values) from the valid analogs to predict the target's toxicity.

Step 4: Exposure Refinement via Skin Absorption Modeling (SAM)

  • Action: Calculate the dermal flux ( Jmax​ ) using the Kroes et al. methodology to determine if the compound falls into the 10%, 40%, or 80% absorption tier[2].

  • Causality: Refining systemic exposure prevents the unnecessary banning of safe compounds that simply do not penetrate the stratum corneum in significant quantities.

Step 5: Quantitative Risk Assessment (QRA2) & Derivation of Safe Use Levels

  • Action: Compare the refined exposure data against the Dermal Sensitization Threshold (DST) or the Threshold of Toxicological Concern (TTC)[4]. Calculate the Maximum Acceptable Concentration (MAC) for the specific consumer product category[3].

  • Validation: If the intended use concentration exceeds the MAC or NESIL, risk management measures (e.g., concentration limits or formulation changes) are strictly required[3].

Mandatory Visualization: Computational Workflow

FragranceTox Target Novel Fragrance Compound (SMILES) Structure Structural Profiling & Metabolic Simulation Target->Structure Alerts Identify Structural Alerts (Protein/DNA Binding) Structure->Alerts Clustering Chemical Clustering & Analog Read-Across Alerts->Clustering DataGap Sufficient Analog Data Available? Clustering->DataGap QSAR Run QSAR Models (OECD Toolbox, VEGA) DataGap->QSAR No RiskAsses Quantitative Risk Assessment (QRA2) & Exposure Modeling DataGap->RiskAsses Yes TTC Apply TTC / DST Thresholds QSAR->TTC TTC->RiskAsses Safe Safe for Consumer Use (Derive MAC / NESIL) RiskAsses->Safe Exposure < Threshold Hazard Potential Hazard (Risk Management Required) RiskAsses->Hazard Exposure > Threshold

Fig 1: Step-by-step computational toxicology workflow for fragrance safety assessment.

Conclusion

The integration of computational toxicology into fragrance development is not merely a regulatory workaround; it is a profound scientific upgrade. By utilizing rigorous chemical clustering, metabolic simulation, and threshold-based risk assessments, we achieve a higher degree of mechanistic insight than legacy animal models ever provided. For drug development professionals and formulation scientists, mastering these in silico tools is essential for bringing safe, compliant, and innovative fragrance compounds to market.

References

  • Api, A. M., et al. "Clustering a Chemical Inventory for Safety Assessment of Fragrance Ingredients: Identifying Read-Across Analogs to Address Data Gaps." Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Kromidas, L., et al. "An in silico skin absorption model for fragrance materials." Food and Chemical Toxicology, PubMed. URL:[Link]

  • "Safety Assessment Program." The Research Institute for Fragrance Materials (RIFM). URL: [Link]

  • Api, A. M., et al. "Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients." Food and Chemical Toxicology, PubMed. URL:[Link]

  • "What is skin sensitization and why study it?" The Research Institute for Fragrance Materials (RIFM). URL:[Link]

  • "OECD QSAR Toolbox." Organisation for Economic Co-operation and Development (OECD). URL:[Link]

Sources

Comparative

Metal Modulation of Oxytocin Structure and Receptor Signaling: A Comparative Guide to Ligand-Buffer Systems

Executive Summary Oxytocin (OT) is a 9-amino acid peptide hormone that mediates critical physiological processes, from parturition to neuromodulation, via the G protein-coupled Oxytocin Receptor (OTR)[1][2]. However, vie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxytocin (OT) is a 9-amino acid peptide hormone that mediates critical physiological processes, from parturition to neuromodulation, via the G protein-coupled Oxytocin Receptor (OTR)[1][2]. However, viewing OT as a simple standalone ligand is scientifically incomplete. The binding affinity, structural conformation, and downstream signaling efficacy of OT are strictly governed by the presence of divalent metal cations[3][4].

For researchers and drug development professionals evaluating OTR signaling (e.g., Gq/11 coupling, MAPK/ERK activation), the choice of metal ion supplementation in assay buffers is as critical as the choice of the ligand itself. This guide provides an objective, data-driven comparison of three distinct ligand-buffer systems used to interrogate OTR signaling, detailing the mechanistic causality behind their performance.

The Molecular Mechanics of Metal Modulation

The interaction between OT and OTR is a metal-dependent metallopeptide interaction. Different divalent cations induce distinct conformational changes in the OT peptide, leading to divergent downstream signaling profiles:

  • Magnesium (Mg²⁺): Acts as a critical positive allosteric modulator. Cryo-EM structures reveal that OT and OTR together form an octahedral Mg²⁺ coordination site between the receptor and ligand[4]. The omission of Mg²⁺ can decrease OTR binding affinity for OT by up to 1500-fold[5][6].

  • Zinc (Zn²⁺) and Copper (Cu²⁺): These transition metals bind uniquely to the interior of the OT peptide. Zn²⁺ occupies an octahedral site that frees the N-terminus and creates a structured hydrophobic exterior conducive to receptor recognition[3][7]. However, despite aiding structural recognition, both Cu²⁺ and Zn²⁺ bound to native OT attenuate the activation of the MAPK pathway upon receptor binding relative to OT alone[1][8].

G OT Oxytocin (OT) OTR Oxytocin Receptor (OTR) OT->OTR Binds Mg Mg2+ (Allosteric Activator) Mg->OTR Enhances Affinity (1500x) Zn Zn2+ / Cu2+ (Transition Metals) Zn->OT Alters Conformation Zn->OTR Attenuates Activation Atten Attenuated Signaling Zn->Atten Gq Gq/11 Protein OTR->Gq Activates MAPK MAPK / ERK1/2 Pathway Gq->MAPK Phosphorylation cascade

Divalent metal modulation pathways of the Oxytocin Receptor (OTR) signaling cascade.

Comparative Analysis of Modulator Systems

When designing in vitro assays to evaluate OTR agonists or antagonists, researchers must select a specific ligand-buffer system. Below is a comparison of the three primary systems utilized in pharmacological profiling.

System A: Native Oxytocin + Mg²⁺ Buffer (The Gold Standard)
  • Mechanism: Mg²⁺ forms a coordination complex directly between the OT ligand and the OTR, stabilizing the high-affinity state of the receptor[4][5].

  • Performance: Yields the highest physiological binding affinity and drives robust downstream Gq/11 coupling and MAPK/ERK phosphorylation[4].

  • Best For: Standard high-throughput screening (HTS) for OTR agonists/antagonists and physiological signaling assays.

System B: Native Oxytocin + Zn²⁺/Cu²⁺ Buffer (Conformational Probe)
  • Mechanism: Zn²⁺ binds to the backbone carbonyl oxygens of the OT peptide (Tyr2, Ile3, Gln4, Cys6, Leu8, Gly9), forcing a substantial conformational change[3].

  • Performance: While it facilitates receptor recognition, the altered receptor-ligand conformation fails to efficiently mediate G-protein coupling, resulting in attenuated MAPK signaling[1][8]. Interestingly, Zn²⁺ binding to linear (non-cyclized) OT actually facilitates increased MAPK signaling, stabilizing a receptor recognition site on the otherwise disordered linear form[1][8].

  • Best For: Structural biology studies, biosensor development, and investigating alternative or biased signaling states.

System C: Carbetocin (Metal-Independent Analog)
  • Mechanism: Carbetocin is a synthetic, structurally stabilized analog of oxytocin.

  • Performance: It exhibits no significant changes in MAPK activation whether metal ions are bound or absent, though it generally produces lower overall MAPK signaling relative to native OT[1].

  • Best For: Assays requiring high stability in complex biological matrices where endogenous metal concentrations fluctuate unpredictably.

Quantitative Data Comparison
ParameterSystem A (OT + Mg²⁺)System B (OT + Zn²⁺/Cu²⁺)System C (Carbetocin)
Binding Affinity (Kd) High (pM to low nM range)ModerateHigh (Stable)
Metal Dependence Absolute requirement for max affinityCompetitive binding alters stateIndependent
MAPK Activation +++ (Maximal physiological response)+ (Attenuated relative to OT alone)++ (Stable, lower than max OT)
Receptor Conformation High-affinity active stateAltered recognition stateStabilized active state
Primary Utility Pharmacological screeningStructural & biased signaling probesMetal-variable environments

Experimental Protocol: Evaluating Metal-Modulated OTR Signaling

To objectively measure the differential effects of these systems, researchers must utilize a self-validating protocol that eliminates endogenous metal contamination. The following step-by-step methodology details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for MAPK (ERK1/2) activation.

Causality Note: The critical step in this protocol is the "Metal Starvation" phase. Because trace Mg²⁺ or Zn²⁺ in standard culture media can mask the modulatory effects of exogenous metals, cells must be thoroughly washed with a chelating agent (EDTA) prior to stimulation[4].

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293 cells stably expressing human OTR into a 384-well microplate. Incubate overnight at 37°C, 5% CO₂.

  • Metal Starvation (Critical Step): Aspirate growth media. Wash cells twice with metal-free Hank's Balanced Salt Solution (HBSS) containing 0.5 mM EDTA to strip endogenous divalent cations[4]. Follow with two washes of strictly metal-free HBSS to remove residual EDTA.

  • Ligand-Metal Complexation: In separate non-binding micro-tubes, prepare the ligand formulations:

    • System A: 100 nM OT + 1 mM MgCl₂

    • System B: 100 nM OT + 50 µM ZnCl₂ (or CuCl₂)

    • System C: 100 nM Carbetocin (No metal)

    • Incubation: Allow 30 minutes at room temperature for the octahedral metal-peptide coordination complexes to fully form[3][9].

  • Receptor Stimulation: Apply the pre-complexed ligand solutions to the starved HEK293-OTR cells. Incubate for exactly 10 minutes at 37°C (the empirically determined peak for transient ERK1/2 phosphorylation).

  • Lysis and Detection: Add TR-FRET lysis buffer containing phosphatase inhibitors. Add Europium-labeled anti-ERK and d2-labeled anti-phospho-ERK (Thr202/Tyr204) antibodies. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

W S1 1. Cell Prep HEK293-OTR S2 2. Metal Depletion EDTA Wash S1->S2 S3 3. Complexation OT + Metal Ions S2->S3 S4 4. Stimulation 10 min Incubation S3->S4 S5 5. Detection TR-FRET Readout S4->S5

Workflow for evaluating metal-dependent MAPK activation in OTR-expressing cells.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5H-3,5a-Epoxynaphth[2,1-c]oxepin

As professionals in the scientific community, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle. The proper disposal of chemical waste is not merely a regulator...

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Author: BenchChem Technical Support Team. Date: April 2026

As professionals in the scientific community, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and professional integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 5H-3,5a-Epoxynaphth[2,1-c]oxepin, a complex heterocyclic compound featuring a reactive epoxide functional group.

While specific disposal data for this exact molecule is not extensively published, its structural components—an epoxide and a polycyclic ether framework—dictate a cautious approach grounded in established principles of chemical waste management. This document synthesizes regulatory standards with chemical reactivity principles to provide a comprehensive disposal strategy.

Part 1: Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. This initial assessment dictates the entire disposal pathway.

1.1. Review the Safety Data Sheet (SDS) The most immediate and specific source of information is the SDS provided by the manufacturer. This document contains critical data on hazards, handling, and emergency measures. For 5H-3,5a-Epoxynaphth[2,1-c]oxepin (and its common isomer, dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin, CAS No. 57345-19-4 or 1153-34-0), hazard classifications can vary. Some sources report it does not meet GHS hazard criteria, while others indicate it may cause skin irritation (H315) and have long-lasting harmful effects on aquatic life (H413).[1][2] Always defer to the SDS accompanying your specific batch.

1.2. Chemical Reactivity Profile The defining feature of this molecule is the epoxide ring . Epoxides are three-membered rings containing an oxygen atom, which are characterized by significant ring strain.[3][4] This strain makes them susceptible to ring-opening reactions by a variety of nucleophiles, including water, under both acidic and basic conditions.[3][5][6]

  • Causality: The high ring strain makes the C-O bonds weaker and the carbon atoms electrophilic, driving the reactivity. This inherent reactivity is the primary reason the compound must be managed as potentially hazardous waste.

1.3. Waste Classification Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated for hazardous characteristics.[7] Your institution's Environmental Health and Safety (EHS) office will make the final determination, but you must provide them with a complete characterization.

Hazardous Characteristic Assessment for 5H-3,5a-Epoxynaphth[2,1-c]oxepin Waste
Ignitability With a reported flash point of 122.3°C, it is not considered ignitable under RCRA (flashpoint <60°C).[8] However, waste may be contaminated with flammable solvents.
Corrosivity The compound itself is not corrosive. Waste mixtures should be evaluated for pH if mixed with acids or bases.
Reactivity While the epoxide group is reactive, the pure compound is not known to be unstable, explosive, or water-reactive in a hazardous manner. However, uncontrolled reactions with strong acids, bases, or nucleophiles should be avoided.[3][4]
Toxicity Potential for long-lasting aquatic toxicity suggests this waste should not be drain-disposed.[2] The full toxicological properties have not been investigated.[9] Therefore, it should be handled as a potentially toxic substance.[10]

Part 2: Disposal Decision Framework

The following decision tree illustrates the logical pathway for determining the appropriate disposal route for waste containing 5H-3,5a-Epoxynaphth[2,1-c]oxepin. The universally preferred and safest method is collection by a licensed hazardous waste professional.

Caption: Logical workflow for the safe disposal of 5H-3,5a-Epoxynaphth[2,1-c]oxepin waste.

Part 3: Standard Disposal Protocol (Collection by EHS)

This is the mandatory and most secure method for disposing of 5H-3,5a-Epoxynaphth[2,1-c]oxepin waste, compliant with EPA and OSHA regulations.[11][12][13]

Step 1: Container Selection and Waste Collection

  • Select a container that is in good condition and compatible with all components of the waste stream. Borosilicate glass or polyethylene containers are generally suitable. Do not use metal containers if the waste is corrosive.[14]

  • Collect the waste in this designated container. Do not mix incompatible waste streams.[14] For example, do not mix this organic waste with strong oxidizers.

  • Keep the container closed at all times except when adding waste.[14][15]

Step 2: Labeling

  • Affix a hazardous waste tag, provided by your institution's EHS department, to the container as soon as the first drop of waste is added.[7]

  • Clearly write the words "HAZARDOUS WASTE".[14]

  • List all chemical constituents by their full names—no abbreviations or formulas.[7] Include percentages or volume estimates for each component.

  • Record the accumulation start date.

Step 3: Storage

  • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Segregate the container from incompatible materials according to your lab's chemical hygiene plan.[16]

Step 4: Arranging for Pickup

  • Once the container is full, or before the accumulation time limit is reached (as per your generator status), submit a chemical waste pickup request to your EHS department.[17][18]

Part 4: In-Lab Deactivation Protocol (Illustrative Example)

Disclaimer: The following protocol is for informational purposes only to illustrate the chemical principles of deactivating the reactive epoxide group. This procedure should not be performed unless you are a trained chemist, have conducted a full risk assessment, and have received explicit, written approval from your institution's Chemical Hygiene Officer or EHS department. In-laboratory treatment of hazardous waste is highly regulated.[18][19][20]

Principle of Deactivation: Acid-Catalyzed Hydrolysis The epoxide ring can be opened by hydrolysis under dilute aqueous acid conditions to form a 1,2-diol (vicinal glycol).[5] Diols are generally more stable and less reactive than epoxides, making the resulting waste less hazardous.

Illustrative Protocol for Small-Scale Deactivation (<5g)

  • Preparation:

    • Don appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Perform all steps in a certified chemical fume hood.

    • Prepare a 1 M solution of a non-oxidizing acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • Prepare a neutralizing base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution.

    • Have an ice bath ready for cooling.

  • Dilution and Reaction:

    • In a flask appropriately sized to be no more than 50% full, dissolve the 5H-3,5a-Epoxynaphth[2,1-c]oxepin waste in a water-miscible solvent (e.g., tetrahydrofuran or acetone) if it is not already in solution.

    • Slowly, with stirring, add the 1 M acid solution. The reaction is exothermic; use the ice bath to maintain the temperature below 40°C.

    • Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.

  • Neutralization:

    • Slowly add the basic solution to neutralize the mixture to a pH between 6 and 8. Monitor the pH using indicator strips. Be cautious, as neutralization is also exothermic.

  • Verification (Optional but Recommended):

    • If possible, analyze a small sample via Thin-Layer Chromatography (TLC) or another appropriate analytical method to confirm the disappearance of the starting epoxide material.

  • Final Disposal:

    • The resulting neutralized aqueous solution, now containing the diol product and salts, must still be disposed of as hazardous waste.

    • Transfer the solution to a new, properly labeled hazardous waste container.

    • On the label, list all contents, including the diol derivative (e.g., "Hydrolyzed 5H-3,5a-Epoxynaphth[2,1-c]oxepin"), the salt formed (e.g., "Sodium Chloride"), and the solvents used.

    • Dispose of this container through your EHS office as described in Part 3. The primary benefit of this procedure is the reduction of the chemical reactivity hazard, not the elimination of the need for professional disposal.

Part 5: Spill and Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Consult SDS: Refer to the SDS for spill cleanup procedures.

  • PPE: Wear appropriate PPE, including respiratory protection if vapors are significant.[21][22]

  • Containment & Absorption: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[21][23] Do not use combustible materials like paper towels to absorb the neat compound.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Label the container with all its contents (absorbent material and the chemical) and dispose of it as hazardous waste through your EHS office.[21]

By adhering to these rigorous, well-documented procedures, researchers can ensure the safe handling and disposal of 5H-3,5a-Epoxynaphth[2,1-c]oxepin, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- . PubChem, National Center for Biotechnology Information. [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]

  • Cas 57345-19-4,dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin . Lookchem. [Link]

  • Neutralizing Chemical Spills in the Lab . GMP Plastics. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions . Chemistry Steps. [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols . IntechOpen. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • How to Neutralize Chemical Spills . Lab Manager. [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening . In Organic Chemistry: A Tenth Edition. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening . Chemistry LibreTexts. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • 101 Ways to Reduce Hazardous Waste in the Laboratory . Environmental Health & Safety, University of Tennessee, Knoxville. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . U.S. Occupational Safety and Health Administration. [Link]

  • Laboratory Safety Guidance . U.S. Occupational Safety and Health Administration. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) . U.S. Occupational Safety and Health Administration. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

Sources

Handling

Personal protective equipment for handling 5H-3,5a-Epoxynaphth[2,1-c]o

Advanced Safety and Handling Protocol for 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- In the realm of chemical synthesis, drug development, and fragrance formulation, 5H-3,5a-Epoxynaphth[2,1-c]ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol for 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-

In the realm of chemical synthesis, drug development, and fragrance formulation, 5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl- (commonly referred to by trade names such as Amberketal) is prized for its complex tricyclic ether structure and exceptional molecular substantivity. However, the exact physicochemical properties that make it highly effective—extreme lipophilicity and environmental persistence—also dictate strict operational safety and personal protective equipment (PPE) requirements.

As laboratory professionals, we cannot rely on generalized safety protocols. To establish a self-validating safety system, we must engineer our handling and disposal plans around the specific causality of the molecule.

The Causality of PPE Selection: Why Standard Lab Gear Fails

Many laboratories default to standard latex gloves and basic woven cotton lab coats. For this specific epoxide derivative, this is a critical operational error.

The molecule possesses a computed LogP of 4.7[1]. This extreme lipophilicity means the compound acts similarly to a non-polar solvent, readily permeating natural rubber and clinging tenaciously to woven cotton fibers. If a spill occurs on a standard cotton lab coat, the fabric acts as a chemical reservoir, maintaining dermal contact and exacerbating the compound's Category 2 Skin Irritation (H315) hazard[2]. Therefore, barrier materials must be specifically selected for non-polar resistance to prevent localized erythema and epidermal barrier disruption.

Quantitative Physicochemical & Safety Profile

Understanding the quantitative data is essential for predicting the chemical's behavior under ambient laboratory conditions.

Physicochemical PropertyValueOperational Safety Implication
CAS Number 57345-19-4Essential for accurate SDS retrieval and hazardous waste tracking.
Molecular Weight 278.43 g/mol Moderate molecular weight facilitates rapid dermal penetration if left on the skin[1].
LogP (XLogP3) 4.7Highly lipophilic; rapidly permeates natural rubber, requiring Nitrile or Viton PPE[1].
Vapor Pressure 0.0373 mmHg @ 20°CLow volatility; inhalation risks are primarily driven by mechanical aerosolization rather than evaporation[3].
Flash Point > 93.3 °C (> 200 °F)Combustible liquid; mandates the elimination of open flames during transfer[4].
GHS Classification Cat. 2 Skin Irritant (H315)Direct contact causes localized redness, pain, and irritation[2],[4].

Operational Workflow: Precision Transfer and Handling

Objective: Safely aliquot the chemical while preventing aerosolization and dermal exposure.

Step 1: Environmental Validation Confirm local exhaust ventilation is active. Because the vapor pressure is low, the primary airborne risk is aerosolization during mechanical agitation. Ensure the fume hood face velocity is maintained at a minimum of 0.5 m/s (100 fpm)[3].

Step 2: PPE Donning Equip heavy-duty nitrile gloves (≥ 0.11 mm thickness for splash resistance; ≥ 0.4 mm for full contact), a chemically resistant Tyvek® garment or synthetic apron, and ANSI Z87.1 compliant tightly sealed safety goggles[3].

Step 3: Vessel Selection Utilize borosilicate glass or verified high-density polyethylene (HDPE) receiving vessels. Strictly avoid uncoated metal containers and incompatible plastics, which can catalyze degradation or leach plasticizers upon contact with the lipophilic ether[3].

Step 4: Closed-System Transfer Execute transfers using a grounded dispensing pump or a positive-displacement pipette. Avoid open pouring from large drums to prevent splashing and aerosol generation.

Step 5: Decontamination and Doffing Post-transfer, wipe the exterior of all primary containers with a disposable cloth lightly dampened with a non-polar solvent (e.g., isopropanol) to dissolve any lipophilic residue, followed by an aqueous surfactant wipe. Doff gloves inside-out to trap potential contaminants.

Operational Workflow: Emergency Spill Response and Disposal

Objective: Contain and neutralize unintended releases without expanding the contamination zone.

Step 1: Ignition Isolation Immediately extinguish all open flames and heat sources. The compound is a combustible liquid, posing a fire risk if exposed to high-energy ignition sources[4].

Step 2: Dry Containment Do not apply water. Applying water to a highly hydrophobic (LogP 4.7) substance will cause the chemical to rapidly spread across the aqueous surface. Instead, encircle the spill perimeter with an inert, lipophilic absorbent such as diatomaceous earth, dry sand, or commercial chemical sorbents[4].

Step 3: Capillary Absorption Apply the absorbent directly over the central spill area. Allow 10 to 15 minutes for the porous matrix to fully sequester the liquid via capillary action. This wait time acts as a self-validating visual cue—the powder will appear uniformly damp once absorption is complete.

Step 4: Mechanical Collection Using non-sparking tools, sweep the saturated absorbent into a heavy-duty, sealable hazardous waste container or an HDPE drum[4].

Step 5: Waste Routing Label the container as "Hazardous Waste - Combustible Liquid / Skin Irritant" and route it to an approved chemical incineration facility. Never discharge this compound into the sewage system, as its lipophilicity poses severe bioaccumulation risks in aquatic environments[3].

Workflow Visualization

G A 1. Risk Assessment & PPE Verification B 2. Fume Hood Handling (Local Exhaust) A->B C Spill Event? B->C D 3a. Inert Absorbent Containment C->D Yes E 3b. Surface Decon & PPE Doffing C->E No D->E F 4. Hazardous Waste Incineration Routing E->F

Operational workflow for handling and spill response of 5H-3,5a-Epoxynaphth[2,1-c]oxepin derivatives.

Sources

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